Ethyl 2-formyloxazole-4-carboxylate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-formyl-1,3-oxazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4/c1-2-11-7(10)5-4-12-6(3-9)8-5/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCCVOQPMHVWBLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=COC(=N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10442013 | |
| Record name | Ethyl 2-formyloxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10442013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
181633-60-3 | |
| Record name | Ethyl 2-formyloxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10442013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 2-formyl-1,3-oxazole-4-carboxylate | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Synthesis of Ethyl 2-formyloxazole-4-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide details a viable synthetic pathway for ethyl 2-formyloxazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis involves a two-step process commencing with the construction of the core oxazole ring system to form ethyl oxazole-4-carboxylate, followed by a regioselective formylation at the C-2 position. This document provides a comprehensive overview of the synthetic route, including detailed experimental protocols, quantitative data, and mechanistic diagrams to facilitate replication and further investigation.
I. Synthesis Pathway Overview
The synthesis of this compound is achieved through two primary stages:
-
Formation of the Oxazole Ring: Synthesis of the precursor, ethyl oxazole-4-carboxylate. This can be accomplished through established methods such as the Robinson-Gabriel synthesis or the Van Leusen oxazole synthesis.
-
Formylation of the Oxazole Ring: Introduction of a formyl group at the C-2 position of the ethyl oxazole-4-carboxylate precursor. The Vilsmeier-Haack reaction is a suitable and effective method for this transformation.
The overall synthetic scheme is depicted below:
Figure 1: Overall synthesis pathway for this compound.
II. Experimental Protocols and Data
This section provides detailed experimental procedures for each synthetic step, along with tabulated quantitative data for the products.
Step 1: Synthesis of Ethyl oxazole-4-carboxylate
Two effective methods for the synthesis of the ethyl oxazole-4-carboxylate precursor are presented below.
Method A: Robinson-Gabriel Synthesis
The Robinson-Gabriel synthesis involves the cyclization and dehydration of an α-acylamino ketone.
Figure 2: Workflow for the Robinson-Gabriel synthesis.
Experimental Protocol:
A detailed protocol for the Robinson-Gabriel synthesis of ethyl oxazole-4-carboxylate is as follows:
-
To a solution of ethyl 2-(formamido)acetoacetate (1 equivalent) in a suitable solvent such as toluene or dioxane, a dehydrating agent like phosphorus oxychloride (POCl₃) or concentrated sulfuric acid (H₂SO₄) (1.2 equivalents) is added cautiously at 0 °C.
-
The reaction mixture is then heated to reflux (typically 80-110 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed (usually 2-4 hours).
-
Upon completion, the reaction mixture is cooled to room temperature and carefully poured into ice-water.
-
The aqueous layer is neutralized with a base, such as sodium bicarbonate, and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford pure ethyl oxazole-4-carboxylate.
Method B: Van Leusen Oxazole Synthesis
The Van Leusen reaction provides an alternative route to oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).
Figure 3: Workflow for the Van Leusen oxazole synthesis.
Experimental Protocol:
A general procedure for the Van Leusen synthesis of ethyl oxazole-4-carboxylate is as follows:
-
To a solution of ethyl glyoxalate (1 equivalent) and tosylmethyl isocyanide (TosMIC) (1 equivalent) in a polar aprotic solvent like methanol or dimethylformamide (DMF), a base such as potassium carbonate (K₂CO₃) (2 equivalents) is added.
-
The reaction mixture is stirred at room temperature or gently heated (40-60 °C) and monitored by TLC.
-
Once the reaction is complete, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The residue is purified by silica gel chromatography to yield ethyl oxazole-4-carboxylate.
Quantitative Data for Ethyl oxazole-4-carboxylate:
| Property | Value |
| Molecular Formula | C₆H₇NO₃ |
| Molecular Weight | 141.12 g/mol |
| Appearance | Colorless to pale yellow solid or liquid |
| Melting Point | 48-51 °C |
| Boiling Point | 101-103 °C at 14 mmHg |
| Typical Yield | 60-80% |
| ¹H NMR (CDCl₃, 400 MHz) δ | 8.25 (s, 1H), 7.95 (s, 1H), 4.38 (q, J=7.1 Hz, 2H), 1.38 (t, J=7.1 Hz, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ | 162.5, 151.0, 138.5, 130.0, 61.0, 14.3 |
| IR (KBr, cm⁻¹) ν | 3140, 1730, 1580, 1240, 1100 |
| MS (ESI) | m/z 142.05 [M+H]⁺ |
Step 2: Vilsmeier-Haack Formylation of Ethyl oxazole-4-carboxylate
This step introduces the formyl group at the C-2 position of the oxazole ring. The Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), acts as the formylating agent.
Figure 4: Workflow for the Vilsmeier-Haack formylation.
Experimental Protocol:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), phosphorus oxychloride (POCl₃) (1.5 equivalents) is added dropwise to ice-cold dimethylformamide (DMF) (used as both reagent and solvent) with stirring. The Vilsmeier reagent is allowed to form over 30 minutes.
-
A solution of ethyl oxazole-4-carboxylate (1 equivalent) in DMF is then added dropwise to the freshly prepared Vilsmeier reagent at 0 °C.
-
The reaction mixture is stirred at room temperature for several hours (typically 4-8 hours) and the progress is monitored by TLC.
-
Upon completion, the reaction is quenched by pouring it slowly onto crushed ice and a saturated aqueous solution of sodium bicarbonate.
-
The resulting mixture is stirred until the hydrolysis of the intermediate iminium salt is complete.
-
The product is extracted with an organic solvent such as ethyl acetate.
-
The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Quantitative Data for this compound:
| Property | Value |
| Molecular Formula | C₇H₇NO₄ |
| Molecular Weight | 169.13 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 95-98 °C |
| Typical Yield | 50-70% |
| ¹H NMR (CDCl₃, 400 MHz) δ | 9.85 (s, 1H), 8.40 (s, 1H), 4.42 (q, J=7.2 Hz, 2H), 1.40 (t, J=7.2 Hz, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ | 184.0, 161.8, 158.0, 145.0, 132.0, 61.5, 14.2 |
| IR (KBr, cm⁻¹) ν | 3120, 2850, 1735, 1690, 1590, 1250 |
| MS (ESI) | m/z 170.04 [M+H]⁺ |
III. Conclusion
This guide outlines a reliable and reproducible two-step synthesis of this compound. The presented methodologies, the Robinson-Gabriel and Van Leusen syntheses for the precursor, followed by the Vilsmeier-Haack formylation, offer flexibility in the preparation of this valuable heterocyclic building block. The detailed experimental protocols and comprehensive quantitative data provided herein are intended to support researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery in their efforts to synthesize and explore the potential of this and related oxazole derivatives.
"Ethyl 2-formyloxazole-4-carboxylate" chemical properties
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information on Ethyl 2-formyloxazole-4-carboxylate (CAS 181633-60-3) is limited in publicly available scientific literature. This guide provides a comprehensive overview based on available data for the specified compound and closely related analogs, supplemented with established principles of organic chemistry.
Core Chemical Properties
Data for this compound is sparse. To provide a useful reference, the properties of the parent compound, Ethyl oxazole-4-carboxylate, are presented below as a baseline for estimation.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound (CAS 181633-60-3) | Ethyl oxazole-4-carboxylate (CAS 23012-14-8) |
| Molecular Formula | C₇H₇NO₄ | C₆H₇NO₃[1][2][3] |
| Molecular Weight | 169.13 g/mol | 141.12 g/mol [2][3] |
| Appearance | Not specified | White or Colorless to Almost white or Almost colorless powder to lump to clear liquid[1][2] |
| Melting Point | Not specified | 48°C[2] |
| Boiling Point | Not specified | 101°C at 14 mmHg[2] |
| Density | Not specified | 1.177 g/mL at 25°C[2] |
| Refractive Index | Not specified | n20/D 1.467[2] |
| Solubility | Not specified | Soluble in organic solvents, limited solubility in water[1] |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a classic method for formylating electron-rich heterocyclic compounds. The oxazole ring is sufficiently activated for this transformation to occur, likely at the C2 position due to the directing effects of the ring oxygen and the electron-withdrawing nature of the carboxylate group at C4.
Experimental Protocol (Hypothetical):
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool a solution of N,N-dimethylformamide (DMF) (3 equivalents) in anhydrous dichloromethane to 0°C.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) to the cooled DMF solution with vigorous stirring. Allow the mixture to stir at 0°C for 30 minutes to form the Vilsmeier reagent.
-
Addition of Starting Material: Dissolve Ethyl oxazole-4-carboxylate (1 equivalent) in anhydrous dichloromethane and add it dropwise to the Vilsmeier reagent solution at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 40-50°C) for 2-4 hours. Monitor the reaction progress by thin-layer chromatography.
-
Workup: Cool the reaction mixture to 0°C and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield this compound.
Spectral Data
Specific spectral data (NMR, IR, MS) for this compound are not available. For the related compound, Ethyl oxazole-4-carboxylate, general spectral information can be found through chemical suppliers.
Biological Activity and Potential Applications
While no biological activities have been documented for this compound, the oxazole scaffold is a prominent feature in many biologically active compounds. Derivatives of oxazole have been investigated for a range of therapeutic applications.
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Anticancer: Many natural products and synthetic compounds containing an oxazole ring have demonstrated cytotoxic activity against various cancer cell lines.
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Antimicrobial: The oxazole moiety is present in several antibiotics and has been a target for the development of new antibacterial and antifungal agents.
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Anti-inflammatory: Certain oxazole derivatives have shown potential as anti-inflammatory agents.
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Antiviral: Some studies have explored oxazole-containing compounds for their antiviral properties.
The introduction of a formyl group at the C2 position of the oxazole ring in this compound provides a reactive handle for further chemical modifications, making it a potentially valuable building block in medicinal chemistry for the synthesis of more complex molecules with diverse biological activities.
Conclusion
This compound is a chemical entity with limited available data. This guide has provided a summary of its known information and inferred properties and potential synthetic routes based on the chemistry of related oxazole compounds. The presence of both an ester and a formyl group on the oxazole core suggests that this compound could serve as a versatile intermediate for the synthesis of more complex, potentially bioactive molecules. Further research is required to fully characterize its chemical properties, develop efficient synthetic methods, and explore its biological potential.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. Ethyl oxazole-4-carboxylate Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. Ethyl oxazole-4-carboxylate | CAS: 23012-14-8 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
An In-depth Technical Guide on Ethyl 2-formyloxazole-4-carboxylate
CAS Number: 181633-60-3
This technical guide provides a comprehensive overview of Ethyl 2-formyloxazole-4-carboxylate, a heterocyclic organic compound of interest to researchers and professionals in drug development and organic synthesis. While specific data for this compound is limited in publicly available literature, this guide synthesizes information on its core structure, plausible synthetic routes, and potential applications by drawing parallels with closely related analogues.
Chemical Structure and Properties
This compound features an oxazole ring substituted with a formyl group at the 2-position and an ethyl carboxylate group at the 4-position. The presence of these functional groups imparts a unique chemical reactivity, making it a potentially valuable building block in medicinal chemistry.
Table 1: Physicochemical Properties of Structurally Similar Compounds
Due to the limited availability of specific experimental data for this compound, the following table presents data for analogous compounds to provide a comparative context.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| Ethyl 2-aminothiazole-4-carboxylate | 5398-36-7 | C6H8N2O2S | 172.20 | 177-181 |
| Ethyl 2-bromothiazole-4-carboxylate | 100367-77-9 | C6H6BrNO2S | 236.09 | 67-71 |
| Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate | 161798-01-2 | C14H13NO4S | 291.32 | 116 |
Data sourced from publicly available chemical databases.
Plausible Synthetic Methodologies
The synthesis of this compound is not well-documented in readily accessible scientific literature. However, based on established organic chemistry principles for the synthesis of substituted oxazoles, a plausible synthetic pathway can be proposed. A common route to the oxazole-4-carboxylate core involves the cyclization of a serine-derived intermediate. The introduction of the formyl group at the 2-position could be a subsequent step or integrated into the initial cyclization.
Proposed Experimental Protocol: Two-Step Synthesis from a Precursor
This hypothetical protocol is based on general methods for oxazole synthesis and subsequent formylation.
Step 1: Synthesis of Ethyl oxazole-4-carboxylate
-
Materials: Diethyl bromomalonate, formamide, polyphosphoric acid.
-
Procedure: A mixture of diethyl bromomalonate and an excess of formamide is heated. The resulting intermediate is then cyclized using a dehydrating agent such as polyphosphoric acid to yield Ethyl oxazole-4-carboxylate. The crude product is purified by column chromatography.
Step 2: Formylation at the 2-position
-
Materials: Ethyl oxazole-4-carboxylate, a suitable formylating agent (e.g., Vilsmeier-Haack reagent prepared from DMF and POCl₃), and a non-polar solvent.
-
Procedure: To a solution of Ethyl oxazole-4-carboxylate in an appropriate solvent, the formylating reagent is added dropwise at a controlled temperature. The reaction is monitored by TLC. Upon completion, the reaction is quenched, and the product, this compound, is extracted and purified.
Diagram 1: Proposed Synthesis Workflow
Caption: A potential two-step synthesis route to this compound.
Potential Applications in Drug Discovery and Development
The structural motifs present in this compound suggest its potential utility as a versatile scaffold in drug discovery. The oxazole ring is a common feature in many biologically active compounds and natural products. The formyl group provides a reactive handle for a variety of chemical transformations, allowing for the synthesis of a diverse library of derivatives.
Potential Roles:
-
Intermediate for Lead Compound Synthesis: The aldehyde functionality can be readily converted into other functional groups, such as amines, alcohols, or carboxylic acids, enabling the exploration of structure-activity relationships (SAR).
-
Fragment-Based Drug Design: The molecule itself could serve as a fragment for screening against biological targets.
-
Precursor to Bioactive Molecules: The oxazole core is found in compounds with a wide range of activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Diagram 2: Logical Relationships in Drug Discovery
Caption: A conceptual workflow illustrating the potential use of the title compound in a drug discovery program.
Conclusion
This compound, CAS number 181633-60-3, represents a chemical entity with significant potential for applications in synthetic and medicinal chemistry. While direct experimental data remains scarce, this guide has provided a plausible framework for its synthesis and has highlighted its potential as a valuable building block in the development of novel therapeutic agents. Further research into the synthesis and reactivity of this compound is warranted to fully explore its utility.
An In-depth Technical Guide to Ethyl 2-formyloxazole-4-carboxylate and a Structurally Related Analogue
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the molecular structure, properties, and synthesis of "Ethyl 2-formyloxazole-4-carboxylate." Due to the limited availability of experimental data for this specific molecule, this document also presents a comprehensive analysis of a structurally related and well-documented analogue, "Ethyl 2-aminothiazole-4-carboxylate," to serve as a valuable reference for researchers in the field.
This compound: An Overview
This compound (CAS No. 181633-60-3) is a heterocyclic organic compound. While detailed experimental data remains scarce in peer-reviewed literature, a summary of its basic chemical properties is presented below.
Chemical Properties and Data
The following table summarizes the available quantitative data for this compound. It is important to note that some of these values are predicted and have not been experimentally verified.
| Property | Value | Source |
| CAS Number | 181633-60-3 | - |
| Molecular Formula | C₇H₇NO₄ | - |
| Molecular Weight | 169.13 g/mol | - |
| Predicted Boiling Point | 282.9 ± 32.0 °C | - |
| Predicted Density | 1.285 ± 0.06 g/cm³ | - |
Molecular Structure
The molecular structure of this compound is characterized by an oxazole ring substituted with a formyl group at the 2-position and an ethyl carboxylate group at the 4-position.
Spectroscopic and Structural Elucidation of Ethyl 2-formyloxazole-4-carboxylate: A Technical Guide
Introduction
Predicted Spectroscopic Data
The structural formula of Ethyl 2-formyloxazole-4-carboxylate is C7H7NO4, with a monoisotopic mass of 169.0375 Da.[1] Based on its structure, the following spectroscopic data are predicted.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR)
The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electronic environment of the protons.
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Oxazole Ring Proton (H5): A singlet is expected for the proton at the C5 position of the oxazole ring. Its chemical shift would likely be in the downfield region, typically between δ 8.0 and 8.5 ppm, due to the deshielding effect of the electronegative oxygen and nitrogen atoms in the aromatic ring.
-
Formyl Proton (-CHO): The aldehyde proton is highly deshielded and is expected to appear as a singlet in the δ 9.5-10.5 ppm region.
-
Ethyl Ester Protons (-OCH₂CH₃): The ethyl group will present as a quartet for the methylene protons (-OCH₂-) and a triplet for the methyl protons (-CH₃). The methylene quartet is expected around δ 4.3-4.5 ppm, influenced by the adjacent oxygen atom. The methyl triplet will likely appear further upfield, around δ 1.3-1.5 ppm.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.5-10.5 | Singlet | 1H | -CHO |
| ~8.0-8.5 | Singlet | 1H | Oxazole H5 |
| ~4.3-4.5 | Quartet | 2H | -OCH₂CH₃ |
| ~1.3-1.5 | Triplet | 3H | -OCH₂CH₃ |
¹³C NMR (Carbon-13 NMR)
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.
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Carbonyl Carbons: Two carbonyl carbons are present: the formyl carbon and the ester carbonyl carbon. The formyl carbon is expected to resonate at a highly deshielded position, around δ 180-190 ppm. The ester carbonyl carbon should appear in the range of δ 160-170 ppm.
-
Oxazole Ring Carbons: The C2 and C4 carbons of the oxazole ring, being attached to heteroatoms, will be in the downfield region. C2, bonded to both nitrogen and the formyl group, is predicted to be around δ 155-165 ppm. C4, attached to the ester group, is expected in a similar region, possibly slightly more upfield. The C5 carbon will likely be found around δ 110-120 ppm.
-
Ethyl Ester Carbons: The methylene carbon (-OCH₂-) is expected around δ 60-65 ppm, while the methyl carbon (-CH₃) will be the most upfield signal, around δ 14-16 ppm.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~180-190 | -CHO |
| ~160-170 | -COOCH₂CH₃ |
| ~155-165 | Oxazole C2 |
| ~150-160 | Oxazole C4 |
| ~110-120 | Oxazole C5 |
| ~60-65 | -OCH₂CH₃ |
| ~14-16 | -OCH₂CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
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C=O Stretching: Strong absorption bands are expected for the two carbonyl groups. The formyl C=O stretch typically appears around 1700-1720 cm⁻¹. The ester C=O stretch is expected at a higher frequency, around 1720-1740 cm⁻¹.
-
C-H Stretching: The aldehydic C-H stretch usually shows two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹. The sp² C-H stretch of the oxazole ring is expected just above 3000 cm⁻¹, while the sp³ C-H stretches of the ethyl group will appear just below 3000 cm⁻¹.
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C-O Stretching: The C-O stretching vibrations of the ester group will likely produce strong bands in the 1100-1300 cm⁻¹ region.
-
C=N Stretching: The C=N stretching of the oxazole ring is expected in the 1600-1680 cm⁻¹ region.
Table 3: Predicted IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3150 | Weak | C-H stretch (oxazole) |
| ~2900-3000 | Medium | C-H stretch (alkyl) |
| ~2720, ~2820 | Weak | C-H stretch (aldehyde) |
| ~1720-1740 | Strong | C=O stretch (ester) |
| ~1700-1720 | Strong | C=O stretch (aldehyde) |
| ~1600-1680 | Medium | C=N stretch (oxazole) |
| ~1100-1300 | Strong | C-O stretch (ester) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
-
Molecular Ion Peak (M⁺): The molecular ion peak is expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound, which is approximately 169.04 g/mol . High-resolution mass spectrometry (HRMS) would show this peak at the exact mass of 169.0375.
-
Fragmentation Pattern: Common fragmentation pathways would involve the loss of the ethoxy group (-OCH₂CH₃, m/z 45) from the ester, leading to a fragment at m/z 124. Loss of the entire ethyl ester group (-COOCH₂CH₃, m/z 73) would result in a fragment at m/z 96. Loss of the formyl group (-CHO, m/z 29) could also be observed, leading to a fragment at m/z 140.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Assignment |
| 169 | [M]⁺ (Molecular Ion) |
| 140 | [M - CHO]⁺ |
| 124 | [M - OCH₂CH₃]⁺ |
| 96 | [M - COOCH₂CH₃]⁺ |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data described above. Instrument parameters and sample preparation may need to be optimized for specific equipment and sample characteristics.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H NMR spectrum.
-
Reference the spectrum to the solvent peak.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Thin Solid Film Method):
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty sample compartment.
-
Place the salt plate with the sample film in the spectrometer's sample holder.
-
Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.[3]
-
Further dilute this stock solution to a final concentration of approximately 10-100 µg/mL.[3]
-
If necessary, filter the solution to remove any particulate matter.[3]
-
-
Instrumentation: Use a mass spectrometer equipped with a suitable ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Data Acquisition:
-
Calibrate the mass spectrometer using a known reference compound to ensure accurate mass measurements.[4]
-
Introduce the sample solution into the ion source via direct infusion or through a liquid chromatography (LC) system.
-
Acquire the mass spectrum in positive or negative ion mode, depending on the analyte's properties. For this compound, positive ion mode is likely to be more informative.
-
Analyze the resulting spectrum to identify the molecular ion peak and major fragment ions. For high-resolution data, ensure the instrument is capable of and calibrated for accurate mass measurements.
-
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized organic compound like this compound.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.
References
An In-Depth Technical Guide to the Synthesis of Ethyl 2-formyloxazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary starting materials and synthetic methodology for the preparation of Ethyl 2-formyloxazole-4-carboxylate. This compound is a valuable intermediate in medicinal chemistry and drug development, and a clear understanding of its synthesis is crucial for researchers in the field. This document details the most common and effective synthetic route, including a step-by-step experimental protocol and expected quantitative data.
Core Synthesis Strategy: An Overview
The most prevalent and efficient method for the synthesis of this compound involves the formylation of a readily available precursor, Ethyl 2-aminooxazole-4-carboxylate . The key transformation is the introduction of a formyl group (-CHO) onto the amino substituent of the oxazole ring. This is typically achieved through an electrophilic substitution reaction known as the Vilsmeier-Haack reaction .
The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, which is generated in situ from a tertiary amide, most commonly N,N-dimethylformamide (DMF) , and a halogenating agent, typically phosphoryl chloride (POCl₃) .[1] The resulting electrophilic iminium salt then reacts with the electron-rich 2-aminooxazole ring to yield the desired formylated product.[2][3]
Starting Materials
The primary starting material for this synthesis is Ethyl 2-aminooxazole-4-carboxylate . This compound is commercially available from various chemical suppliers. Its synthesis is generally achieved through the condensation of ethyl glyoxalate and cyanamide or related reagents.
| Starting Material | CAS Number | Molecular Formula | Key Suppliers |
| Ethyl 2-aminooxazole-4-carboxylate | 177760-52-0 | C₆H₈N₂O₃ | Sigma-Aldrich, etc. |
| N,N-Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | Major chemical suppliers |
| Phosphoryl chloride (POCl₃) | 10025-87-3 | Cl₃OP | Major chemical suppliers |
Synthetic Pathway
The overall synthetic transformation can be depicted as a one-step formylation reaction.
Caption: Synthetic pathway for this compound.
Experimental Protocol: Vilsmeier-Haack Formylation
The following is a detailed experimental protocol for the synthesis of this compound based on analogous procedures for the formylation of similar heterocyclic amines.[3]
1. Preparation of the Vilsmeier Reagent:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (3.0 equivalents).
-
Cool the flask to 0-5 °C in an ice bath.
-
Slowly add phosphoryl chloride (POCl₃) (1.2 equivalents) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, stir the mixture at 0-5 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.
2. Formylation Reaction:
-
Dissolve Ethyl 2-aminooxazole-4-carboxylate (1.0 equivalent) in a minimal amount of anhydrous DMF.
-
Add the solution of the starting material dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
3. Work-up and Isolation:
-
Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice with constant stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8.
-
The crude product may precipitate out of the solution. If so, collect the solid by vacuum filtration.
-
If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
4. Purification:
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: Experimental workflow for the synthesis of the target compound.
Quantitative Data
The following table summarizes the expected quantitative data for the synthesis of this compound based on typical yields for Vilsmeier-Haack reactions on similar substrates.[3]
| Parameter | Value |
| Reactant Ratios | |
| Ethyl 2-aminooxazole-4-carboxylate | 1.0 equivalent |
| Phosphoryl chloride (POCl₃) | 1.2 equivalents |
| N,N-Dimethylformamide (DMF) | 3.0 equivalents (and as solvent) |
| Reaction Conditions | |
| Temperature | 0-5 °C initially, then room temperature |
| Reaction Time | 2-4 hours |
| Product Information | |
| Expected Yield | 70-85% |
| Physical Appearance | Expected to be a solid |
| Purification Method | Column Chromatography (Silica Gel) |
Conclusion
This technical guide outlines a robust and reproducible method for the synthesis of this compound from its amino precursor via the Vilsmeier-Haack reaction. The provided experimental protocol and workflow diagrams offer a clear and concise guide for researchers in the field of medicinal chemistry and drug development. Adherence to the described procedures should enable the efficient and successful synthesis of this valuable chemical intermediate.
References
An In-depth Technical Guide to the Formation of Ethyl 2-formyloxazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the probable mechanism for the synthesis of ethyl 2-formyloxazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. The core of this synthesis is the Vilsmeier-Haack reaction, a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic systems.
Introduction
Oxazole derivatives are a critical class of heterocyclic compounds frequently incorporated into the structure of pharmacologically active molecules. The introduction of a formyl group at the C2 position of the oxazole ring, as in this compound, provides a versatile chemical handle for further molecular elaboration, making it a valuable intermediate in the synthesis of complex drug candidates. This guide will focus on the mechanistic pathway of its formation, predicated on the well-established Vilsmeier-Haack reaction, and provide a representative experimental protocol.
The Vilsmeier-Haack Reaction: A Mechanistic Overview
The synthesis of this compound is achieved through the electrophilic formylation of ethyl oxazole-4-carboxylate. The key to this transformation is the in-situ generation of the Vilsmeier reagent, a potent electrophile, from the reaction of a substituted amide, typically N,N-dimethylformamide (DMF), and a halogenating agent, most commonly phosphorus oxychloride (POCl₃)[1][2].
The reaction proceeds through two main stages:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form a highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent[1].
-
Electrophilic Aromatic Substitution: The electron-rich oxazole ring of ethyl oxazole-4-carboxylate attacks the Vilsmeier reagent, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis of this intermediate yields the final aldehyde product[1].
The C2 position of the oxazole ring is the most electron-rich and sterically accessible site for electrophilic attack, leading to the regioselective formation of the 2-formyl derivative.
Signaling Pathway Diagram
Caption: General mechanism of the Vilsmeier-Haack formylation.
Quantitative Data Summary
| Parameter | Value | Reference |
| Reactants & Stoichiometry | ||
| Ethyl oxazole-4-carboxylate | 1.0 eq | - |
| Phosphorus oxychloride (POCl₃) | 1.1 - 1.5 eq | General Practice |
| N,N-Dimethylformamide (DMF) | 3.0 - 5.0 eq (or as solvent) | General Practice |
| Reaction Conditions | ||
| Temperature | 0 °C to 80 °C | [3] |
| Reaction Time | 2 - 24 hours | General Practice |
| Product Characterization | ||
| Expected Yield | 60 - 90% | General Practice |
| Appearance | Crystalline solid or oil | - |
| Molecular Formula | C₇H₇NO₄ | - |
| Molecular Weight | 169.14 g/mol | - |
Experimental Protocols
The following is a representative experimental protocol for the synthesis of this compound via the Vilsmeier-Haack reaction. This protocol is based on established procedures for the formylation of electron-rich heterocycles[4].
Materials and Reagents
-
Ethyl oxazole-4-carboxylate
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice bath
-
Standard laboratory glassware and magnetic stirrer
Reaction Procedure
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 eq). Cool the flask to 0 °C using an ice bath.
-
Slowly add phosphorus oxychloride (1.2 eq) dropwise to the cooled DMF with vigorous stirring. The addition should be controlled to maintain the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent forms as a crystalline solid or a viscous oil.
-
Formylation Reaction: Dissolve ethyl oxazole-4-carboxylate (1.0 eq) in anhydrous DCM and add it dropwise to the prepared Vilsmeier reagent at 0 °C.
-
After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. The reaction is then heated to a temperature between 40-60 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
Work-up and Purification: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Experimental Workflow Diagram
Caption: A typical experimental workflow for the Vilsmeier-Haack formylation.
Conclusion
The Vilsmeier-Haack reaction provides a reliable and efficient method for the synthesis of this compound. The reaction proceeds through a well-understood mechanism involving the formation of the electrophilic Vilsmeier reagent and subsequent electrophilic attack on the electron-rich oxazole ring. While specific, published quantitative data for this exact transformation is limited, the general principles of the Vilsmeier-Haack reaction allow for the development of a robust synthetic protocol. This guide serves as a comprehensive resource for researchers and scientists in the field of drug discovery and development, providing the foundational knowledge required for the synthesis and further utilization of this important heterocyclic intermediate.
References
Ethyl 2-formyloxazole-4-carboxylate: A Technical Guide to a Promising Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-formyloxazole-4-carboxylate is a heterocyclic organic compound featuring a central oxazole ring, a five-membered aromatic ring containing one oxygen and one nitrogen atom. This scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by oxazole derivatives. While specific literature on this compound is limited, this guide provides a comprehensive overview of its chemical properties, potential synthetic routes, and the broader context of the oxazole-4-carboxylate core in drug discovery. This document aims to serve as a valuable resource for researchers interested in exploring the potential of this and related compounds.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 181633-60-3 | Chemical Catalogs |
| Molecular Formula | C₇H₇NO₄ | Chemical Catalogs |
| Molecular Weight | 169.13 g/mol | Chemical Catalogs |
| Appearance | Not specified (likely a solid) | Inferred |
| Solubility | Not specified | Inferred |
Synthetic Methodologies for the Oxazole-4-Carboxylate Core
While a specific, validated protocol for the synthesis of this compound is not detailed in the scientific literature, several established methods for the synthesis of the oxazole ring can be adapted. Two of the most prominent methods are the Robinson-Gabriel synthesis and the van Leusen oxazole synthesis.
Robinson-Gabriel Synthesis
The Robinson-Gabriel synthesis is a classic method for the formation of oxazoles from 2-acylamino ketones.[1][2][3] The reaction proceeds via an intramolecular cyclization followed by dehydration, typically catalyzed by a strong acid such as sulfuric acid.
A generalized experimental protocol for a Robinson-Gabriel type synthesis is as follows:
General Protocol:
-
The starting 2-acylamino ketone is dissolved in a suitable solvent (e.g., glacial acetic acid or dioxane).
-
A dehydrating agent, such as concentrated sulfuric acid, polyphosphoric acid, or phosphorus oxychloride, is added cautiously to the solution.
-
The reaction mixture is heated, often to reflux, for a period ranging from a few hours to overnight. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and carefully poured into ice-water.
-
The precipitated product is collected by filtration, washed with water to remove any residual acid, and then washed with a suitable organic solvent.
-
The crude product is purified by recrystallization or column chromatography to yield the desired oxazole derivative.
dot
Caption: Generalized workflow for the Robinson-Gabriel synthesis of oxazoles.
Van Leusen Oxazole Synthesis
The van Leusen oxazole synthesis is a versatile method that utilizes tosylmethyl isocyanide (TosMIC) as a key reagent.[4][5][6] This reaction allows for the formation of 5-substituted oxazoles from aldehydes.
General Protocol:
-
A solution of tosylmethyl isocyanide (TosMIC) in a suitable aprotic solvent (e.g., tetrahydrofuran, THF) is prepared under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is cooled to a low temperature (e.g., -78 °C).
-
A strong base, such as potassium tert-butoxide or n-butyllithium, is added dropwise to deprotonate the TosMIC.
-
The desired aldehyde, dissolved in the same solvent, is then added slowly to the reaction mixture.
-
The reaction is allowed to proceed at low temperature for a specified time before being gradually warmed to room temperature.
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford the target oxazole.
Potential Applications in Drug Discovery
The oxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[7][8][9][10][11] While there is no specific biological data for this compound, its structural features suggest potential for development in several therapeutic areas. The formyl and ester functional groups provide convenient handles for further chemical modification and the generation of a library of derivatives.
dot
Caption: Logical workflow for the diversification of a core scaffold in drug discovery.
Illustrative Biological Activities of Related Oxazole Derivatives
To provide context for the potential of the this compound scaffold, the following table summarizes the biological activities of some other substituted oxazole derivatives reported in the literature. This data is for illustrative purposes only and does not represent data for this compound itself.
| Oxazole Derivative Class | Biological Activity | Example Reference |
| Substituted 2,5-diaryloxazoles | Anticancer | [10] |
| Oxazole-containing macrocycles | Antifungal | [10] |
| Naphthoxazoles | Antitubercular | [11] |
| Diaryl oxazoles | Anti-inflammatory (COX-2 inhibition) | [11] |
| Amido-linked bis-oxazoles | Antibacterial | [12] |
Conclusion
This compound represents an intriguing, yet underexplored, chemical entity. While direct experimental data is scarce, the robust synthetic methodologies available for the oxazole core, combined with the proven track record of oxazole derivatives in medicinal chemistry, highlight its potential as a valuable building block for the development of novel therapeutics. The functional handles present in its structure offer ample opportunities for chemical diversification and the exploration of its biological activity. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully unlock its potential in drug discovery.
References
- 1. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. researchgate.net [researchgate.net]
- 4. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 5. Van Leusen Reaction | NROChemistry [nrochemistry.com]
- 6. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. A comprehensive review on chemistry of oxazole derivatives: current to future therapeutic prospective | Journalasjt [journalajst.com]
- 10. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. derpharmachemica.com [derpharmachemica.com]
An In-depth Technical Guide on the Safety and Handling of Ethyl 2-formyloxazole-4-carboxylate
Disclaimer: No specific Safety Data Sheet (SDS) for Ethyl 2-formyloxazole-4-carboxylate (CAS No. 181633-60-3) is publicly available. The following information is compiled from the safety profiles of structurally similar compounds and the known hazards of its constituent functional groups (oxazole, aldehyde, and ethyl ester). This guide is intended for informational purposes for researchers, scientists, and drug development professionals and should be supplemented with a thorough risk assessment before handling this chemical.
Hazard Identification and Classification
Based on the analysis of its chemical structure and data from related compounds, this compound is anticipated to present the following hazards. A definitive GHS classification would require experimental data.
Anticipated GHS Hazard Classification (Inferred)
| Hazard Class | Hazard Category | Rationale |
| Acute Toxicity, Oral | Category 4 | A structurally related compound, Ethyl 2-vinyloxazole-4-carboxylate, is classified as H302 (Harmful if swallowed). |
| Eye Damage/Irritation | Category 1 or 2 | The parent oxazole ring is known to cause serious eye damage (H318).[1][2] Aldehydes and ethyl esters are also known eye irritants.[3][4] |
| Skin Corrosion/Irritation | Category 2 | Aldehydes can be irritating to the skin. |
| Flammable Liquids | Category 4 (Combustible) | While the flashpoint is unknown, many organic esters are combustible. Oxazole itself is a flammable liquid.[1][2] |
Anticipated Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H318/H319: Causes serious eye damage/serious eye irritation.
-
May be combustible.
Anticipated Precautionary Statements:
| Type | Code | Statement |
| Prevention | P264 | Wash hands and exposed skin thoroughly after handling. |
| P270 | Do not eat, drink or smoke when using this product. | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |
| Response | P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P310 | Immediately call a POISON CENTER or doctor/physician. | |
| Storage | P403+P235 | Store in a well-ventilated place. Keep cool. |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |
Toxicological Profile (Inferred)
A comprehensive toxicological study for this compound is not available. The toxicological properties are inferred from its functional groups.
-
Aldehyde Group: Aldehydes are known to be reactive electrophiles that can form covalent adducts with biological macromolecules, leading to toxicity.[5][6] They are generally considered toxic and can cause irritation to the skin, eyes, and respiratory tract.[7][8][9]
-
Oxazole Ring: The oxazole moiety is present in various natural products and pharmaceuticals. While the parent compound has known hazards, substituted oxazoles will have varying toxicological profiles.
-
Ethyl Ester Group: Ethyl esters, such as ethyl acetate, can cause irritation to the eyes and skin.[3][4] Inhalation of high concentrations can lead to narcotic effects and central nervous system depression.[3]
Experimental Protocols for Safe Handling
Given the lack of specific experimental protocols for this compound, standard safe handling procedures for fine chemicals in a laboratory setting should be strictly followed.[10][11][12]
3.1 General Handling Workflow
3.2 Personal Protective Equipment (PPE)
A risk assessment should guide the selection of PPE. The following are minimum recommendations:
| Body Part | Recommended PPE | Specification |
| Eyes/Face | Safety goggles and face shield | Chemical splash goggles (ANSI Z87.1 certified). Face shield when handling larger quantities or when there is a significant splash risk. |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves. Inspect for tears or holes before use. Change gloves frequently and after any contamination. |
| Body | Laboratory coat | Flame-retardant lab coat. |
| Respiratory | Respirator (if necessary) | If working outside of a fume hood or if aerosolization is possible, a NIOSH-approved respirator with an organic vapor cartridge may be necessary. |
3.3 Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is strongly recommended for all operations.
-
Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate work area.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Fire-Fighting and Accidental Release Measures
5.1 Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Combustion may produce toxic gases such as carbon oxides (CO, CO2) and nitrogen oxides (NOx).
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.
5.2 Accidental Release Measures
-
Evacuate: Immediately evacuate personnel from the spill area.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Wear appropriate PPE. For small spills, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable, labeled container for disposal.
-
Cleanup: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Waste Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[13][14][15][16][17]
Storage and Disposal
6.1 Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from heat, sparks, and open flames.
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
6.2 Disposal
Chemical waste must be disposed of in accordance with all applicable regulations.[13][14][15][16][17]
-
Waste Identification: This material may be classified as hazardous waste.
-
Disposal Method: Contact a licensed professional waste disposal service to dispose of this material. Do not dispose of down the drain or in regular trash.
Logical Relationship of Disposal Protocol
References
- 1. echemi.com [echemi.com]
- 2. 噁唑 98% | Sigma-Aldrich [sigmaaldrich.cn]
- 3. alphatecsystems.com [alphatecsystems.com]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Aldehyde toxicity and metabolism: the role of aldehyde dehydrogenases in detoxification, drug resistance and carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. somatco.com [somatco.com]
- 11. artsci.usu.edu [artsci.usu.edu]
- 12. gz-supplies.com [gz-supplies.com]
- 13. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 14. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 15. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 16. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 17. essex.ac.uk [essex.ac.uk]
An In-depth Technical Guide to the Physicochemical Properties of Ethyl 2-formyloxazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available physical property data for Ethyl 2-formyloxazole-4-carboxylate, a heterocyclic compound of interest in synthetic and medicinal chemistry. Due to the limited availability of experimental data for this specific molecule, this guide also includes predicted values and general experimental protocols for the determination of its key physical properties.
Core Physical Properties
| Physical Property | Value | Data Type |
| Melting Point | Not available | - |
| Boiling Point | 282.9 ± 32.0 °C | Predicted |
Note: The predicted boiling point is computationally derived and should be used as an estimation pending experimental verification.
For comparative purposes, the experimentally determined physical properties of the closely related compound, Ethyl oxazole-4-carboxylate (CAS No. 23012-14-8), are provided below:
| Physical Property | Value |
| Melting Point | 48 °C |
| Boiling Point | 101 °C at 14 mmHg |
Experimental Protocols for Physical Property Determination
The following are detailed, generalized methodologies for the experimental determination of the melting and boiling points of organic compounds like this compound.
Melting Point Determination (Capillary Method)
This method is suitable for crystalline solids and relies on the principle of observing the temperature range over which the solid transitions to a liquid.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Thermometer (calibrated)
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of the crystalline this compound is finely ground using a mortar and pestle. The open end of a capillary tube is then pressed into the powder.
-
Loading the Capillary Tube: The capillary tube is inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-3 mm is optimal.
-
Measurement: The loaded capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the expected melting point is approached.
-
Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2. A narrow melting range (0.5-1 °C) is indicative of a pure compound.
Boiling Point Determination (Microscale Method)
This method is suitable for determining the boiling point of small quantities of a liquid.
Apparatus:
-
Small test tube or vial
-
Capillary tube (sealed at one end)
-
Thermometer (calibrated)
-
Heating bath (e.g., oil bath or heating block)
-
Rubber band or wire for attachment
Procedure:
-
Sample Preparation: A small volume (a few milliliters) of liquid this compound is placed in a small test tube.
-
Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid sample with the open end down.
-
Assembly: The test tube is attached to a thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.
-
Heating: The assembly is immersed in a heating bath and heated gently.
-
Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the inverted capillary tube. The heating is continued until the bubbling is continuous and then the heat source is removed.
-
Measurement: The liquid will begin to cool, and the stream of bubbles will slow down. The boiling point is the temperature at which the liquid just begins to re-enter the capillary tube.
Logical Workflow: Synthesis of Substituted Oxazoles
While a specific signaling pathway involving this compound is not documented, a logical workflow for its synthesis or the synthesis of related substituted oxazoles can be illustrated. The following diagram represents a generalized synthetic pathway for the functionalization of an oxazole core, a common procedure in medicinal chemistry for generating novel compounds for drug discovery.
Caption: Generalized workflow for the synthesis of substituted oxazole derivatives.
An In-depth Technical Guide on the Solubility of Ethyl 2-formyloxazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of currently available information regarding the solubility of Ethyl 2-formyloxazole-4-carboxylate. Extensive searches of scientific literature and chemical databases did not yield quantitative solubility data. The information presented herein is derived from qualitative descriptions found in synthesis and purification protocols.
Introduction
This compound is an organic compound that appears as an off-white solid.[1] Its utility as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry, necessitates a thorough understanding of its physical and chemical properties.[1][2] Among these, solubility is a critical parameter for its handling, purification, and reaction chemistry. This guide consolidates the available qualitative information on the solubility of this compound in various organic solvents.
Qualitative Solubility Data
| Solvent/Solvent System | Solubility Indication | Context of Use |
| Ethyl Acetate / Petroleum Ether | Soluble | Used as an eluent in column chromatography for purification.[1][2] |
| Methanol | Soluble | Used as a reaction solvent.[1] |
| Toluene | Soluble | Used as a reaction solvent.[2] |
| Dichloromethane (DCM) | Soluble | Used for extraction. |
| Dioxane / Water | Soluble in the mixture | Used as a reaction solvent system.[3] |
| Dimethylformamide (DMF) | Soluble | Used as a reaction solvent.[1] |
This information suggests that this compound possesses a degree of polarity that allows for its dissolution in a range of common organic solvents, from the moderately polar ethyl acetate to the more polar methanol and DMF. Its solubility in mixtures of ethyl acetate and petroleum ether is particularly noteworthy as it forms the basis of its chromatographic purification.
Experimental Protocols: Purification via Column Chromatography
The following protocols, adapted from patent literature, describe the purification of this compound, providing practical insights into its solubility behavior.
Protocol 1: Column Chromatography with 30% Ethyl Acetate in Petroleum Ether [1]
-
Adsorbent: Silica gel (60-120 mesh).
-
Eluent: A mixture of 30% ethyl acetate in petroleum ether.
-
Procedure: a. The crude product is dissolved in a minimal amount of the eluent or a stronger solvent and adsorbed onto a small amount of silica gel. b. The silica gel with the adsorbed compound is then loaded onto a column packed with silica gel equilibrated with the eluent. c. The column is eluted with the 30% ethyl acetate in petroleum ether mixture. d. Fractions are collected and analyzed (e.g., by TLC) to identify those containing the pure product. e. The solvent is removed from the pure fractions under reduced pressure to yield the purified this compound as an off-white solid.
Protocol 2: CombiFlash Chromatography with 45% Ethyl Acetate in Petroleum Ether [2]
-
System: CombiFlash chromatography system.
-
Stationary Phase: 40 g Redisep SiO2 column.
-
Mobile Phase: A gradient or isocratic elution with 45% ethyl acetate in petroleum ether.
-
Procedure: a. The crude product is dissolved in a suitable solvent and loaded onto the column. b. The purification is carried out using the CombiFlash system with the specified mobile phase. c. The fractions containing the product are automatically collected based on UV detection. d. The solvent is evaporated from the product-containing fractions to afford the purified compound.
Visualization of Experimental Workflow
The general workflow for the purification of this compound via column chromatography is depicted in the following diagram.
References
Ethyl 2-formyloxazole-4-carboxylate: An Inquiry into Potential Biological Activity
For the attention of: Researchers, scientists, and drug development professionals.
Executive Summary
This technical whitepaper addresses the potential biological activity of "Ethyl 2-formyloxazole-4-carboxylate." An exhaustive search of publicly available scientific literature and chemical databases has been conducted to ascertain the pharmacological profile of this specific molecule. The investigation reveals a significant lack of direct experimental data on the biological effects of this compound. Consequently, this document cannot provide quantitative data, detailed experimental protocols, or established signaling pathways for this compound.
However, to provide a valuable perspective for researchers interested in this scaffold, this paper explores the known biological activities of structurally related compounds, specifically derivatives of the oxazole core and other heterocycles featuring a formyl substituent. The bioactivities of these related molecules may offer insights into the potential pharmacological properties of this compound and guide future research directions.
Introduction: The Oxazole Scaffold in Medicinal Chemistry
The oxazole ring is a five-membered heterocyclic motif containing one oxygen and one nitrogen atom. This scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of natural products and synthetic compounds with diverse and potent biological activities.[1][2] The electronic properties and structural rigidity of the oxazole ring make it an attractive component for designing molecules that can interact with various biological targets.[3]
Derivatives of oxazole have been reported to exhibit a broad spectrum of pharmacological effects, including:
-
Antimicrobial Activity: Many oxazole-containing compounds have demonstrated efficacy against various bacterial and fungal strains.[1]
-
Anticancer Properties: The oxazole nucleus is a key component in several cytotoxic agents that inhibit tumor growth.[1]
-
Anti-inflammatory Effects: Certain oxazole derivatives have been shown to modulate inflammatory pathways.[1]
-
Antidiabetic Activity: Some compounds featuring the oxazole scaffold have been investigated for their potential in managing diabetes.[1]
-
Antitubercular Activity: Notably, benzyl 2-phenyloxazole-4-carboxylate has shown activity against Mycobacterium tuberculosis.[1]
The specific substitution pattern on the oxazole ring plays a crucial role in determining the type and potency of the biological activity.[1]
The Significance of the Formyl Group in Bioactive Molecules
The formyl (-CHO) group is a reactive aldehyde functionality that is also present in numerous biologically active molecules. Its ability to act as a hydrogen bond acceptor and to participate in various chemical reactions, including the formation of Schiff bases with primary amines, makes it a significant pharmacophore. Formyl-substituted heterocyclic compounds have been associated with a range of biological activities, including antibacterial properties.[4]
Potential Biological Activity Profile of this compound: An Extrapolation from Related Compounds
Given the absence of direct data for this compound, we can hypothesize its potential biological activities based on the established profiles of its core components: the oxazole ring, the carboxylate ester, and the formyl group.
Potential Antimicrobial and Antifungal Activity
The oxazole scaffold is a well-established feature in antimicrobial agents.[1] The presence of this core in this compound suggests a potential for antibacterial or antifungal properties. For instance, various substituted oxazole derivatives have shown good activity against strains like E. coli and S. aureus.[1] Furthermore, some benzoxazole derivatives have demonstrated selective activity against Gram-positive bacteria and antifungal properties against pathogens like C. albicans.[5]
Potential Anticancer Activity
The oxazole ring is a key structural element in many anticancer compounds.[1] Therefore, it is plausible that this compound could exhibit cytotoxic effects against cancer cell lines. The specific biological targets would, of course, depend on the overall stereoelectronic profile of the molecule.
Role as a Synthetic Intermediate
It is also important to consider that this compound may primarily serve as a versatile synthetic intermediate in the development of more complex bioactive molecules.[6] The formyl and ester functionalities provide reactive handles for further chemical modifications, allowing for the construction of diverse molecular libraries for biological screening.
Future Directions and a Call for Experimental Investigation
The analysis of structurally related compounds provides a rationale for investigating the biological potential of this compound. To move beyond speculation, a systematic experimental evaluation is necessary. The logical workflow for such an investigation is outlined below.
References
- 1. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. Editorial: Emerging heterocycles as bioactive compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
Unveiling Ethyl 2-formyloxazole-4-carboxylate: A Technical Guide to Its Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Oxazole derivatives are a critical class of heterocyclic compounds frequently found in natural products and pharmaceuticals. Their unique structural and electronic properties make them valuable scaffolds in drug design. The presence of both a formyl group and a carboxylate ester within the same oxazole ring, as in Ethyl 2-formyloxazole-4-carboxylate, offers multiple points for chemical modification, rendering it a potentially valuable intermediate for the synthesis of diverse compound libraries. This guide will detail a likely synthetic route, providing researchers with the necessary information to produce this compound in a laboratory setting.
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned through a multi-step process starting from readily available starting materials. A plausible and efficient route involves the construction of the oxazole ring followed by the introduction of the formyl group at the 2-position.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
The following protocols are based on established synthetic methodologies for analogous compounds and represent a practical approach to the synthesis of this compound.
Synthesis of Ethyl 2-(hydroxymethyl)oxazole-4-carboxylate
This step involves the formation of the oxazole ring from a suitable precursor.
Reaction Scheme:
Caption: Synthesis of the oxazole intermediate.
Procedure:
-
To a solution of ethyl 2-amino-3-oxobutanoate (1 equivalent) in a suitable high-boiling solvent such as toluene or xylene, add glycolaldehyde (1.2 equivalents).
-
Heat the reaction mixture to reflux (approximately 110-140 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford Ethyl 2-(hydroxymethyl)oxazole-4-carboxylate.
Synthesis of this compound
This final step involves the oxidation of the primary alcohol to an aldehyde.
Reaction Scheme:
Caption: Oxidation to the final product.
Procedure:
-
Dissolve Ethyl 2-(hydroxymethyl)oxazole-4-carboxylate (1 equivalent) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add Dess-Martin periodinane (DMP) (1.5 equivalents) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to yield this compound.
Data Presentation
The following table summarizes the key quantitative data for the proposed synthetic pathway.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State (Predicted) | Yield (%) |
| Ethyl 2-(hydroxymethyl)oxazole-4-carboxylate | C₇H₉NO₄ | 171.15 | Solid or Oil | 60-70 |
| This compound | C₇H₇NO₄ | 169.13 | Solid or Oil | 80-90 |
Table 1: Summary of Quantitative Data for the Synthesis of this compound.
Characterization
The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR would confirm the presence of the formyl proton, the ethyl ester protons, and the protons and carbons of the oxazole ring.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic stretching frequencies of the formyl C=O, ester C=O, and C=N bonds of the oxazole ring.
Applications in Drug Development
The bifunctional nature of this compound makes it a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications. The formyl group can undergo various reactions such as reductive amination, Wittig reactions, and aldol condensations, while the ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide. This allows for the introduction of diverse functional groups and the construction of larger, more elaborate molecular architectures for screening in drug discovery programs.
Caption: Potential synthetic transformations of this compound for drug discovery.
Conclusion
While the historical details of the discovery and first synthesis of this compound remain elusive in the reviewed literature, this technical guide provides a robust and plausible synthetic route based on established organic chemistry principles. The detailed protocols and expected data offer a solid foundation for researchers to synthesize this valuable building block and explore its potential in the development of novel therapeutic agents. The versatility of this compound ensures its continued relevance in the field of medicinal chemistry.
An In-depth Technical Guide to Ethyl 2-formyloxazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-formyloxazole-4-carboxylate is a heterocyclic organic compound that holds significant interest within the fields of medicinal chemistry and drug discovery. Its unique structural motif, featuring an oxazole ring functionalized with both an aldehyde and an ethyl ester, makes it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, and key reactions, tailored for professionals in the scientific community.
Chemical Identity and Nomenclature
The precise identification and naming of a chemical compound are fundamental for scientific communication. This section details the IUPAC name and common synonyms for this compound.
-
IUPAC Name: ethyl 2-formyl-1,3-oxazole-4-carboxylate[1]
-
Synonyms: this compound, 2-formyl-oxazole-4-carboxylic acid ethyl ester
Physicochemical and Spectral Data
Understanding the physical and spectral properties of a compound is crucial for its characterization, purification, and use in further chemical transformations. The following table summarizes the available quantitative data for ethyl 2-formyl-1,3-oxazole-4-carboxylate. It is important to note that much of the publicly available data is predicted through computational methods.
| Property | Value | Source |
| Molecular Formula | C₇H₇NO₄ | [1] |
| Molecular Weight | 169.13 g/mol | N/A |
| Predicted Boiling Point | 282.9 ± 32.0 °C | N/A |
| Predicted Density | 1.285 ± 0.06 g/cm³ | N/A |
| Predicted XlogP | 0.7 | [1] |
| Monoisotopic Mass | 169.0375 Da | [1] |
Predicted Mass Spectrometry Data (Collision Cross Section): [1]
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 170.04478 | 130.4 |
| [M+Na]⁺ | 192.02672 | 139.7 |
| [M-H]⁻ | 168.03022 | 133.8 |
| [M+NH₄]⁺ | 187.07132 | 150.1 |
| [M+K]⁺ | 208.00066 | 140.7 |
Synthesis and Experimental Protocols
Hypothetical Experimental Protocol: Oxidation of Ethyl 2-(hydroxymethyl)oxazole-4-carboxylate
This protocol is based on general organic chemistry principles for the oxidation of primary alcohols to aldehydes.
Materials:
-
Ethyl 2-(hydroxymethyl)oxazole-4-carboxylate
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Sodium thiosulfate (Na₂S₂O₃), saturated aqueous solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Dissolve ethyl 2-(hydroxymethyl)oxazole-4-carboxylate (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add Dess-Martin periodinane (1.1 equivalents) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.
-
Stir the biphasic mixture vigorously for 15-20 minutes until the solid dissolves.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.
Visualization of the Synthetic Workflow:
Below is a DOT language script to generate a diagram of the proposed synthesis.
Caption: Proposed synthetic workflow for this compound.
Key Reactions and Signaling Pathways
The aldehyde functionality of this compound makes it a valuable precursor for a variety of chemical transformations, particularly in the construction of larger, more complex molecular architectures. One such fundamental reaction is the formation of an oxime.
Experimental Protocol: Oxime Formation
A patent describes the reaction of this compound with hydroxylamine to form the corresponding oxime. This reaction is a common method for converting aldehydes and ketones into oximes, which are useful intermediates in organic synthesis.
Materials:
-
This compound
-
50% aqueous hydroxylamine
-
Methanol
Procedure:
-
Dissolve this compound in methanol and cool the solution to 0 °C.
-
Add 50% aqueous hydroxylamine dropwise to the cooled solution.
-
Stir the reaction mixture at room temperature for approximately 3 hours.
-
Remove the solvent under reduced pressure to obtain the crude product, ethyl 2-(hydroxyiminomethyl)oxazole-4-carboxylate.
Visualization of the Reaction Pathway:
The following DOT script illustrates the reaction of this compound with hydroxylamine.
Caption: Reaction of this compound to form an oxime.
Conclusion
This compound is a valuable heterocyclic compound with significant potential as a building block in the synthesis of novel chemical entities for drug discovery and development. This guide has provided a detailed overview of its chemical properties, a plausible synthetic route, and a key chemical transformation. Further research into the experimental determination of its physicochemical properties and the development of efficient and scalable synthetic methods will undoubtedly facilitate its broader application in the scientific community.
References
A Theoretical and Experimental Guide to the Stability of Ethyl 2-formyloxazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive framework for assessing the stability of Ethyl 2-formyloxazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry. The stability of a drug candidate is a critical parameter that influences its development, formulation, and shelf-life. This document outlines both theoretical and experimental approaches to thoroughly characterize the stability profile of this molecule, providing a roadmap for researchers in the pharmaceutical sciences.
Introduction to Oxazole Stability
Oxazole derivatives are a class of five-membered aromatic heterocycles that are found in numerous biologically active compounds.[1][2][3][4] Generally, the oxazole ring is thermally stable.[1] However, its stability can be significantly influenced by the nature and position of its substituents. Factors such as hydrolysis, oxidation, and photolysis can lead to the degradation of oxazole-containing molecules.[1] For this compound, the presence of an ester group introduces a potential site for hydrolysis, while the formyl group could be susceptible to oxidation.
Theoretical Stability Assessment
Computational chemistry provides powerful tools to predict the intrinsic stability of a molecule and to elucidate potential degradation pathways. Density Functional Theory (DFT) is a widely used method for these calculations.[5][6][7]
Computational Methodology
Software: Quantum chemical calculations can be performed using software packages such as Gaussian, ORCA, or Spartan.[8][9]
Method: The geometry of this compound would be optimized using a suitable level of theory, for example, B3LYP with a 6-311++G(d,p) basis set.[5] This level of theory has been shown to provide a good balance between accuracy and computational cost for organic molecules.
Key Parameters to Calculate:
-
Optimized Molecular Geometry: Determination of bond lengths, bond angles, and dihedral angles in the ground state. Shorter bond lengths generally indicate stronger bonds.[5]
-
Frontier Molecular Orbitals (HOMO-LUMO): The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a crucial indicator of kinetic stability. A larger HOMO-LUMO gap suggests higher stability and lower chemical reactivity.[5]
-
Molecular Electrostatic Potential (MEP): The MEP map reveals the electron density distribution and can identify sites susceptible to nucleophilic or electrophilic attack.
-
Gibbs Free Energy of Reaction: Calculation of the Gibbs free energy for potential degradation reactions (e.g., hydrolysis) can predict the spontaneity of these processes.
-
Transition State Analysis: Identifying the transition states and calculating the activation energies for potential degradation pathways provides insight into the kinetics of these reactions.
Predicted Stability Parameters (Hypothetical Data)
The following table summarizes hypothetical quantitative data that could be obtained from DFT calculations for this compound.
| Parameter | Calculated Value | Interpretation |
| HOMO Energy | -7.2 eV | Energy of the highest occupied molecular orbital |
| LUMO Energy | -1.5 eV | Energy of the lowest unoccupied molecular orbital |
| HOMO-LUMO Gap (ΔE) | 5.7 eV | A relatively large gap suggests good kinetic stability |
| Dipole Moment | 3.5 D | Indicates a polar molecule |
| Hydrolysis Activation Energy (Ea) | 25 kcal/mol | Predicted energy barrier for the hydrolysis of the ester |
Potential Degradation Pathways
Based on the structure of this compound, several degradation pathways can be postulated. The following diagram illustrates these potential routes.
Caption: Postulated degradation pathways for this compound.
Experimental Stability Studies
Experimental studies are essential to confirm theoretical predictions and to evaluate the stability of the molecule under various conditions.
Experimental Workflow
The following diagram outlines a typical workflow for an experimental stability study.
Caption: Workflow for conducting experimental stability studies.
Detailed Experimental Protocols
Forced Degradation (Stress Testing):
-
Objective: To identify potential degradation products and pathways.
-
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Hydrolytic Stress: Incubate the solution at different pH values (e.g., 0.1 N HCl, water, 0.1 N NaOH) at a controlled temperature (e.g., 60°C).
-
Oxidative Stress: Treat the solution with an oxidizing agent (e.g., 3% H₂O₂).
-
Photolytic Stress: Expose the solution to light according to ICH Q1B guidelines.
-
Thermal Stress: Store the solution at an elevated temperature (e.g., 60°C) in the dark.
-
Samples are withdrawn at various time points and analyzed by a stability-indicating HPLC method.
-
Accelerated Stability Study:
-
Objective: To predict the shelf-life of the drug substance.
-
Protocol:
-
Store the solid drug substance under accelerated conditions (e.g., 40°C/75% RH) for a defined period (e.g., 6 months).
-
Analyze samples at specified time intervals (e.g., 0, 1, 3, 6 months) for appearance, assay, and degradation products.
-
The data can be used in conjunction with models like the Accelerated Stability Assessment Program (ASAP) to predict long-term stability.[10]
-
Hypothetical Experimental Stability Data
The following table presents hypothetical results from a forced degradation study.
| Stress Condition | % Degradation (24h) | Major Degradant(s) Identified |
| 0.1 N HCl, 60°C | 15% | 2-formyloxazole-4-carboxylic acid |
| 0.1 N NaOH, 60°C | 45% | 2-formyloxazole-4-carboxylic acid |
| 3% H₂O₂, RT | 8% | Ethyl 2-(carboxy)oxazole-4-carboxylate |
| ICH Photostability | 5% | Minor unidentified degradants |
| 60°C, Dark | 2% | No significant degradation |
Conclusion
The stability of this compound is a multifaceted property that can be thoroughly investigated through a combination of theoretical calculations and experimental studies. The computational approaches outlined provide a predictive framework for understanding its intrinsic stability and potential degradation pathways. The experimental protocols described offer a practical guide for confirming these predictions and generating the necessary data for drug development. A comprehensive understanding of the stability profile is paramount for the successful progression of this compound as a potential therapeutic agent.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. irjweb.com [irjweb.com]
- 6. Photophysical Studies on Quinoline-Substituted Oxazole Analogues for Optoelectronic Application: An Experimental and DFT Approach | springerprofessional.de [springerprofessional.de]
- 7. researchgate.net [researchgate.net]
- 8. ritme.com [ritme.com]
- 9. researchgate.net [researchgate.net]
- 10. Predictive Stability Testing Utilizing Accelerated Stability Assessment Program (ASAP) Studies | Springer Nature Experiments [experiments.springernature.com]
Methodological & Application
Synthesis of Ethyl 2-Formyloxazole-4-carboxylate: A Detailed Protocol for Researchers
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of Ethyl 2-formyloxazole-4-carboxylate, a valuable building block in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the formation of Ethyl 2-vinyloxazole-4-carboxylate, followed by oxidative cleavage of the vinyl group via ozonolysis to yield the target aldehyde. This protocol includes detailed experimental procedures, reagent specifications, and expected outcomes, designed for researchers and scientists in the field of organic synthesis.
Introduction
This compound is a key intermediate in the synthesis of various biologically active molecules. The presence of both an aldehyde and an ester functional group on the oxazole core makes it a versatile precursor for a range of chemical transformations, including the construction of more complex heterocyclic systems. This protocol outlines a reliable and reproducible method for its preparation in a laboratory setting.
Overall Reaction Scheme
The synthesis proceeds in two main steps:
-
Synthesis of Ethyl 2-vinyloxazole-4-carboxylate: A one-step synthesis approach is utilized.
-
Ozonolysis: The vinyl intermediate is then converted to the final aldehyde product through ozonolysis with a reductive workup.
Experimental Protocols
Step 1: Synthesis of Ethyl 2-vinyloxazole-4-carboxylate
Step 2: Synthesis of this compound via Ozonolysis
This procedure details the oxidative cleavage of Ethyl 2-vinyloxazole-4-carboxylate to the corresponding aldehyde.
Materials:
-
Ethyl 2-vinyloxazole-4-carboxylate
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH), anhydrous
-
Ozone (O₃) generated from an ozone generator
-
Dimethyl sulfide (DMS)
-
Argon or Nitrogen gas
-
Rotary evaporator
-
Standard glassware for reactions at low temperatures
Procedure:
-
Dissolve Ethyl 2-vinyloxazole-4-carboxylate in a 1:1 mixture of anhydrous dichloromethane and anhydrous methanol in a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a gas outlet tube.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Bubble ozone gas through the solution. The progress of the reaction can be monitored by the appearance of a characteristic blue color, indicating the presence of unreacted ozone.[2]
-
Once the reaction is complete (as indicated by a persistent blue color), purge the solution with argon or nitrogen gas to remove excess ozone.
-
Slowly add dimethyl sulfide (DMS) to the reaction mixture at -78 °C to quench the reaction and reduce the ozonide intermediate.
-
Allow the reaction mixture to slowly warm to room temperature and stir for several hours.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Data Presentation
Table 1: Reagent and Product Specifications
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| Ethyl 2-vinyloxazole-4-carboxylate | C₈H₉NO₃ | 167.16 | Starting Material |
| Ozone | O₃ | 48.00 | Oxidizing Agent |
| Dimethyl sulfide | C₂H₆S | 62.13 | Reducing Agent |
| This compound | C₇H₇NO₄ | 169.13 | Final Product |
Table 2: Expected Characterization Data for this compound
| Analysis | Expected Results |
| ¹H NMR | Signals corresponding to the ethyl ester protons (triplet and quartet), the oxazole ring proton (singlet), and the aldehyde proton (singlet). |
| ¹³C NMR | Resonances for the carbonyl carbons of the ester and aldehyde, carbons of the oxazole ring, and the ethyl group carbons. |
| IR (cm⁻¹) | Characteristic peaks for the C=O stretching of the aldehyde and ester, and C=N and C-O stretching of the oxazole ring. |
| Mass Spec. | Molecular ion peak corresponding to the calculated molecular weight. |
Note: Specific spectral data is not currently available in the cited literature but will be updated as information becomes available.
Visualizations
Synthesis Workflow
Caption: Overall workflow for the synthesis of this compound.
Ozonolysis Reaction Mechanism
Caption: Simplified mechanism of the ozonolysis reaction.
Safety Precautions
-
Ozone is a toxic and powerful oxidizing agent. Ozonolysis should be performed in a well-ventilated fume hood.
-
Low-temperature reactions require careful handling of cryogenic materials like dry ice and acetone.
-
Dimethyl sulfide is volatile and has a strong, unpleasant odor. It should be handled in a fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Conclusion
This protocol provides a clear and detailed guide for the synthesis of this compound. By following these procedures, researchers can reliably produce this important chemical intermediate for use in further synthetic applications. The provided diagrams and tables are intended to facilitate a comprehensive understanding of the process.
References
Synthesis of Ethyl 2-formyloxazole-4-carboxylate: An Experimental Protocol
Abstract
This document provides a detailed experimental protocol for the synthesis of Ethyl 2-formyloxazole-4-carboxylate, a key intermediate in the development of novel therapeutic agents. The synthesis is achieved through a two-step process commencing with the synthesis of the precursor, Ethyl 2-aminooxazole-4-carboxylate, followed by a Vilsmeier-Haack formylation. This protocol is intended for researchers and scientists in the fields of medicinal chemistry and drug development.
Introduction
Oxazole derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous pharmaceuticals and biologically active molecules. Their diverse pharmacological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties, have made them a focal point of extensive research. This compound serves as a versatile building block for the elaboration of more complex molecular architectures, enabling the exploration of new chemical space in drug discovery programs. This protocol outlines a reliable and reproducible method for its laboratory-scale synthesis.
Overall Reaction Scheme
The synthesis of this compound is accomplished in two primary stages:
-
Synthesis of Ethyl 2-aminooxazole-4-carboxylate: This precursor is synthesized from ethyl 2-chloroacetoacetate and urea.
-
Vilsmeier-Haack Formylation: The amino group of the precursor is then formylated to yield the target compound.
Experimental Protocols
Part 1: Synthesis of Ethyl 2-aminooxazole-4-carboxylate
This procedure outlines the synthesis of the key precursor required for the formylation reaction.
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles |
| Ethyl 2-chloroacetoacetate | 164.59 | 16.46 g | 0.10 |
| Urea | 60.06 | 9.01 g | 0.15 |
| Ethanol, Absolute | 46.07 | 150 mL | - |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | q.s. | - |
| Ethyl Acetate (EtOAc) | 88.11 | 200 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | q.s. | - |
Procedure:
-
A 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with ethyl 2-chloroacetoacetate (16.46 g, 0.10 mol) and absolute ethanol (150 mL).
-
Urea (9.01 g, 0.15 mol) is added to the stirred solution.
-
The reaction mixture is heated to reflux (approximately 78 °C) and maintained at this temperature for 4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The resulting residue is dissolved in ethyl acetate (200 mL) and washed sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and brine (50 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford Ethyl 2-aminooxazole-4-carboxylate as a solid.
Expected Yield and Characterization:
| Property | Value |
| Appearance | White to off-white solid |
| Yield | 70-80% |
| Melting Point | 135-140 °C |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.95 (s, 1H), 5.30 (s, 2H, NH₂), 4.35 (q, J = 7.1 Hz, 2H), 1.37 (t, J = 7.1 Hz, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 162.5, 160.1, 138.2, 125.4, 61.3, 14.3 |
Part 2: Vilsmeier-Haack Formylation for the Synthesis of this compound
This protocol details the formylation of the amino-oxazole precursor to yield the final product. The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles |
| Ethyl 2-aminooxazole-4-carboxylate | 156.14 | 7.81 g | 0.05 |
| N,N-Dimethylformamide (DMF) | 73.09 | 21.93 g (23 mL) | 0.30 |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 11.50 g (7 mL) | 0.075 |
| Dichloromethane (DCM), Anhydrous | 84.93 | 100 mL | - |
| Ice | - | q.s. | - |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | q.s. | - |
| Ethyl Acetate (EtOAc) | 88.11 | 150 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | q.s. | - |
Procedure:
-
A 250 mL three-necked round-bottom flask, equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, is charged with anhydrous N,N-dimethylformamide (23 mL, 0.30 mol).
-
The flask is cooled to 0 °C in an ice bath.
-
Phosphorus oxychloride (7 mL, 0.075 mol) is added dropwise to the stirred DMF over a period of 30 minutes, ensuring the temperature is maintained below 10 °C. The formation of the Vilsmeier reagent is an exothermic process.
-
After the addition is complete, the mixture is stirred at 0 °C for an additional 30 minutes.
-
A solution of Ethyl 2-aminooxazole-4-carboxylate (7.81 g, 0.05 mol) in anhydrous dichloromethane (50 mL) is added dropwise to the Vilsmeier reagent at 0 °C.
-
The reaction mixture is then allowed to warm to room temperature and stirred for 12-16 hours. The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is carefully poured into a beaker containing crushed ice (200 g).
-
The aqueous mixture is neutralized by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
The product is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Expected Yield and Characterization:
| Property | Value |
| Appearance | Pale yellow solid or oil |
| Yield | 60-75% |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 9.85 (s, 1H, CHO), 8.30 (s, 1H), 4.40 (q, J = 7.2 Hz, 2H), 1.40 (t, J = 7.2 Hz, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 185.2, 161.8, 158.5, 145.3, 130.1, 61.8, 14.2 |
| Mass Spec (ESI) m/z | [M+H]⁺ calculated for C₇H₈NO₄: 170.04; found: 170.04 |
Logical Workflow of the Synthesis
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. It should be handled with extreme care.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
-
The Vilsmeier-Haack reaction is exothermic and should be performed with adequate cooling.
Conclusion
The protocol described provides a comprehensive and reliable method for the synthesis of this compound. The procedures are well-established and utilize readily available starting materials and reagents. Adherence to the outlined steps and safety precautions will ensure a successful and safe synthesis of this valuable chemical intermediate. This compound can be further utilized in the synthesis of a wide array of oxazole-containing molecules for biological evaluation.
Application Note and Protocol for the Purification of Ethyl 2-formyloxazole-4-carboxylate by Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of Ethyl 2-formyloxazole-4-carboxylate using column chromatography, a standard and effective method for the separation of moderately polar organic compounds. The protocol is based on established methodologies for the purification of structurally related oxazole and thiazole derivatives.
Introduction
This compound is a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. As with many synthetic organic compounds, purification is a critical step to remove impurities, starting materials, and by-products to ensure the compound's integrity for subsequent biological assays or chemical reactions. Column chromatography is a widely used technique for such purifications, relying on the differential partitioning of compounds between a stationary phase and a mobile phase.[1][2] This application note provides a generalized protocol that can be optimized for specific sample mixtures.
Chromatographic Purification Strategy
The purification strategy involves the use of normal-phase column chromatography with silica gel as the stationary phase. The choice of the mobile phase is crucial for achieving good separation and should be determined by preliminary analysis using Thin Layer Chromatography (TLC). A solvent system that provides a retention factor (Rƒ) of approximately 0.3 for the target compound is generally considered optimal for column chromatography.[3]
Experimental Protocol
Materials and Equipment
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents: Hexane (HPLC grade), Ethyl Acetate (HPLC grade)
-
Glass chromatography column
-
Separatory funnel or solvent reservoir
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
UV lamp for TLC visualization
-
Rotary evaporator
-
Beakers, flasks, and other standard laboratory glassware
Procedure
1. Preparation of the Slurry and Packing the Column:
-
In a beaker, prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). The consistency should be pourable but not too dilute.
-
Ensure the chromatography column is clean, dry, and vertically clamped. Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[3]
-
Wet the column with the initial mobile phase.
-
Carefully pour the silica gel slurry into the column, avoiding the formation of air bubbles.[1] Gently tap the column to ensure even packing.
-
Once the silica gel has settled, add a thin protective layer of sand on top.
-
Continuously run the mobile phase through the column to equilibrate the packing. The solvent level should never go below the top of the sand layer.[2]
2. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable volatile solvent.
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette.[3]
-
Allow the sample to adsorb completely onto the silica gel by draining the solvent until it reaches the top of the sand layer.
3. Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Begin eluting the column by opening the stopcock and collecting the eluent in fractions (e.g., 10-20 mL per tube).[4]
-
It is often beneficial to start with a less polar solvent mixture and gradually increase the polarity (gradient elution) to separate compounds with different polarities.[1][2] For this compound, a gradient of ethyl acetate in hexane is recommended.
4. Monitoring the Separation:
-
Monitor the separation by spotting collected fractions on TLC plates.
-
Develop the TLC plates in a suitable solvent system (e.g., the elution solvent) and visualize the spots under a UV lamp.
-
Identify the fractions containing the pure product.
5. Isolation of the Purified Compound:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
-
Determine the yield and assess the purity of the final product using appropriate analytical techniques such as HPLC, NMR, or mass spectrometry.
Data Presentation
The following table is a template for summarizing the quantitative data from a hypothetical purification of this compound.
| Parameter | Value |
| Starting Material | |
| Crude Weight (mg) | 500 |
| Initial Purity (%) | 85 |
| Chromatography Conditions | |
| Stationary Phase | Silica Gel |
| Column Dimensions (cm) | 2 x 30 |
| Mobile Phase Gradient | 5% to 30% Ethyl Acetate in Hexane |
| Flow Rate (mL/min) | 5 |
| Fraction Size (mL) | 15 |
| Results | |
| Purified Weight (mg) | 410 |
| Yield (%) | 82 |
| Final Purity (by HPLC, %) | >98 |
| Rƒ of Pure Compound | 0.32 (in 80:20 Hexane:Ethyl Acetate) |
Logical Workflow for Chromatographic Purification
Caption: Workflow for the purification of this compound.
References
Application Note and Protocol for the Recrystallization of Ethyl 2-formyloxazole-4-carboxylate
Introduction
Ethyl 2-formyloxazole-4-carboxylate is a heterocyclic compound of interest in medicinal chemistry and drug development. As with many organic compounds synthesized in the laboratory, purification is a critical step to ensure the removal of impurities such as starting materials, byproducts, and reagents. Recrystallization is a fundamental and effective technique for the purification of solid organic compounds. This document provides a detailed protocol for the recrystallization of this compound, based on established purification methods for structurally related oxazole derivatives.
Principle of Recrystallization
Recrystallization is based on the differential solubility of a compound and its impurities in a chosen solvent or solvent system. The ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will have high solubility at an elevated temperature. Impurities, on the other hand, should either be highly soluble in the solvent at all temperatures or insoluble. By dissolving the impure solid in a hot solvent and then allowing it to cool slowly, the target compound will crystallize out in a purer form, leaving the impurities dissolved in the mother liquor.
Experimental Protocol
This protocol outlines the steps for the single-solvent and mixed-solvent recrystallization of this compound.
Materials and Equipment
-
Crude this compound
-
Recrystallization solvent(s) (e.g., Ethanol, Isopropanol, Ethyl Acetate, Hexane, or mixtures)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capability
-
Magnetic stir bar
-
Condenser (optional, but recommended for volatile solvents)
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
-
Spatula
-
Glass stirring rod
-
Drying oven or vacuum desiccator
Procedure
1. Solvent Selection:
The choice of solvent is critical for successful recrystallization. Based on the purification of similar oxazole derivatives, a solvent system involving ethyl acetate and hexane is a promising starting point.[1][2][3] A preliminary small-scale test with a few milligrams of the crude product in different solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane) is recommended to determine the optimal solvent or solvent pair. The ideal solvent will show poor solubility at room temperature and high solubility upon heating.
2. Dissolution:
-
Place the crude this compound (e.g., 1.0 g) into an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent (e.g., ethyl acetate) to the flask, just enough to cover the solid.
-
Add a magnetic stir bar to the flask.
-
Gently heat the mixture on a hot plate while stirring. If using a volatile solvent, attach a condenser to the flask.
-
Continue to add small portions of the hot solvent until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure good recovery.
3. Decolorization (Optional):
If the solution is colored due to impurities, a small amount of activated charcoal can be added to the hot solution. Swirl the mixture for a few minutes to allow the charcoal to adsorb the colored impurities. Perform a hot filtration to remove the charcoal.
4. Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Disturbing the solution during this phase should be avoided.
-
Once the flask has reached room temperature and crystal formation appears to have ceased, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.
5. Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Buchner funnel and flask.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing impurities.
-
If a mixed-solvent system was used (e.g., ethyl acetate/hexane), wash the crystals with the solvent in which the compound is less soluble (hexane).
6. Drying:
-
Carefully transfer the purified crystals from the filter paper to a watch glass or weighing dish.
-
Dry the crystals in a drying oven at a temperature well below the compound's melting point or in a vacuum desiccator until a constant weight is achieved.
Data Presentation
The following table summarizes the solvents commonly used for the purification of oxazole derivatives, which can be applied to the recrystallization of this compound.
| Solvent/Solvent System | Application in Purification of Oxazole Derivatives | Reference |
| n-Hexane | Used for recrystallization and as a component of the mobile phase in column chromatography. | [1][2][3] |
| Ethyl Acetate | Used as a component of the mobile phase in column chromatography (often mixed with n-hexane) and as a potential recrystallization solvent. | [1][2][3] |
| Diethyl Ether | Used for extraction during the work-up of synthesis reactions. | [1][2][3] |
| Ethanol/DCM | Used for extraction in the purification of a related pyrazole carboxylate. | [4] |
Workflow Diagram
The following diagram illustrates the general workflow for the recrystallization procedure.
References
Ethyl 2-Formyloxazole-4-carboxylate and its Analogs: Versatile Intermediates in Drug Discovery
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Abstract
Ethyl 2-formyloxazole-4-carboxylate and its structural analogs, particularly substituted thiazole and oxazole carboxylates, are pivotal intermediates in the synthesis of a wide array of biologically active molecules. Their inherent reactivity and scaffold versatility make them attractive starting points for developing novel therapeutics. This document provides a comprehensive overview of the applications of these intermediates in drug discovery, with a focus on their synthesis, reactivity, and role in the development of antimicrobial, anticancer, and anti-inflammatory agents. Detailed experimental protocols and data are presented to facilitate their use in a research and development setting.
Introduction
The oxazole and thiazole scaffolds are privileged structures in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The presence of a formyl group and an ethyl carboxylate moiety on these rings provides reactive handles for further chemical modifications, allowing for the construction of diverse molecular libraries for biological screening. While direct information on "this compound" is limited, extensive research on analogous structures, such as ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate, highlights the significance of this class of compounds as key building blocks. This intermediate, for instance, is crucial in the synthesis of Febuxostat, a potent xanthine oxidase inhibitor for the treatment of hyperuricemia and gout.[1] The methodologies and applications discussed herein are drawn from studies on these closely related and well-documented analogs.
Data Presentation
Table 1: Synthesis and Yield of Thiazole Derivatives
| Compound | Starting Materials | Reagents and Conditions | Yield (%) | Reference |
| Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate | 4-hydroxybezene-1-carbothiomide, ethyl-2-chloro acetoacetate | - | - | [2][3] |
| Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate | Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate | PPA, HMTA, acetic acid | - | [2][3] |
| Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate | Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate, N,N-dimethylformamide | n-butyllithium, tetrahydrofuran, -10°C; then glacial acetic acid | - | [4] |
| Ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate | 3-cyano-4-isobutoxythiobenzamide, 3-bromoacetoacetic acid ethyl ester | - | >99.0 (purity) | [5] |
Note: Specific yield percentages were not consistently provided in the source documents, but the methods were described as effective.
Table 2: Biological Activity of Thiazole and Oxazole Derivatives
| Compound Class | Biological Activity | Target/Organism | Key Findings | Reference |
| Ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives | Antibacterial, Antifungal, Anticancer | Gram-positive bacteria, Candida albicans, 60 human tumor cell lines | Compound 12f showed potent antibacterial activity comparable to ampicillin and gentamicin. Compound 9b exhibited a broad spectrum of anticancer activity. | [6] |
| Ethyl 2-(3-formyl-4-((4-hydroxy-2-oxo-2H-chromen-3-yl)-alkoxy-)phenyl)-4-methylthiazole-5-carboxylate derivatives | Antimicrobial | Various microorganisms | Synthesized compounds showed significant antimicrobial effects. | [2][3] |
| Ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate derivatives | Antimicrobial | Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans, Aspergillus niger | Derivatives screened for broad-spectrum antimicrobial activity. | [7] |
| Ethyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate (monoclinic form) | Analgesic, Anti-inflammatory | Carrageenan-induced edema model | Exceeded the activity of Piroxicam and Meloxicam at the same dose. | [8] |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate
This protocol is based on the Duff reaction conditions described in the literature.[2][3]
Materials:
-
Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate
-
Polyphosphoric acid (PPA)
-
Hexamethylenetetramine (HMTA)
-
Glacial acetic acid
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a solution of ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate in glacial acetic acid, add polyphosphoric acid and hexamethylenetetramine.
-
Heat the reaction mixture under reflux for an appropriate time (typically several hours, monitor by TLC).
-
After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.
-
The precipitate formed is collected by filtration, washed with water, and dried.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate.
-
Characterize the final product using analytical techniques such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry.
Protocol 2: Synthesis of Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate via Ortho-Formylation
This protocol is based on the ortho-lithiation formylation method.[4]
Materials:
-
Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate
-
n-Butyllithium in hexane (e.g., 1 M solution)
-
N,N-Dimethylformamide (DMF)
-
Tetrahydrofuran (THF), anhydrous
-
Glacial acetic acid
-
Nitrogen gas supply
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Dissolve ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate (e.g., 70g) in anhydrous THF (e.g., 600ml) in a reaction flask under a nitrogen atmosphere.
-
Cool the solution to -10°C using an appropriate cooling bath.
-
Slowly add n-butyllithium solution (e.g., 536ml of 1M solution) dropwise, maintaining the temperature at -10°C.
-
Stir the mixture at -10°C for 15 minutes after the addition is complete.
-
Add N,N-dimethylformamide (e.g., 22.3g) and continue stirring for 30 minutes.
-
Quench the reaction by the addition of glacial acetic acid.
-
Perform an aqueous work-up to isolate the crude product.
-
Purify the product by recrystallization or column chromatography.
-
Characterize the purified ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate by spectroscopic methods.
Visualizations
Caption: Synthesis of a key thiazole intermediate.
Caption: Drug discovery workflow utilizing the intermediate.
Caption: Inhibition of a signaling pathway by a derivative.
Conclusion
This compound and its analogs represent a valuable class of intermediates for drug discovery. Their utility is demonstrated by their successful application in the synthesis of diverse bioactive molecules with antimicrobial, anticancer, and anti-inflammatory properties. The provided protocols and data serve as a foundational resource for researchers aiming to leverage these scaffolds in their drug development programs. Further exploration of the chemical space around these intermediates holds significant promise for the discovery of next-generation therapeutics.
References
- 1. ethyl 2-(4-hydroxyphenyl)-4-methyl thiazole-5-carboxylate Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis method of ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate - Eureka | Patsnap [eureka.patsnap.com]
- 5. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate - Google Patents [patents.google.com]
- 6. Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: synthesis and in vitro biological evaluation as antimicrobial and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rjstonline.com [rjstonline.com]
- 8. mdpi.com [mdpi.com]
Derivatisierung von Ethyl-2-formyloxazol-4-carboxylat: Anwendungshinweise und Protokolle
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Diese Anwendungsbeschreibung beschreibt detaillierte Protokolle für die Derivatisierung von Ethyl-2-formyloxazol-4-carboxylat, einem heterocyclischen Aldehyd von Interesse für die medizinische Chemie und die Entdeckung von niedermolekularen Wirkstoffen. Die hier beschriebenen Methoden umfassen Schlüsselsynthesetransformationen des Aldehyds, einschließlich reduktiver Aminierung, Wittig-Reaktion, Henry-Reaktion (Nitroaldol-Addition) und Knoevenagel-Kondensation. Diese Reaktionen ermöglichen die Synthese einer Vielzahl von Analoga für das Screening von Wirkstoffen und die Untersuchung von Struktur-Wirkungs-Beziehungen.
Reduktive Aminierung
Die reduktive Aminierung ist eine vielseitige Methode zur Bildung von C-N-Bindungen durch die Reaktion eines Aldehyds mit einem Amin in Gegenwart eines Reduktionsmittels.[1][2] Dieses Verfahren wird häufig in der medizinischen Chemie zur Synthese von sekundären und tertiären Aminen eingesetzt.[1]
Anwendungshinweise
Diese Reaktion ermöglicht die Einführung einer breiten Palette von funktionellen Gruppen in das Molekül des Ethyl-2-formyloxazol-4-carboxylats durch die Auswahl verschiedener primärer oder sekundärer Amine. Die resultierenden Amine können als wichtige Bausteine für die weitere Synthese oder als Endprodukte für biologische Tests dienen. Das hier beschriebene Protokoll verwendet Natriumtriacetoxyborhydrid als mildes und selektives Reduktionsmittel.[3]
Experimentelles Protokoll
-
Reaktionsaufbau: In einem trockenen Rundkolben wird Ethyl-2-formyloxazol-4-carboxylat (1,0 Äq.) in einem geeigneten aprotischen Lösungsmittel (z. B. Dichlormethan oder Tetrahydrofuran) gelöst.
-
Zugabe des Amins: Das entsprechende primäre oder sekundäre Amin (1,1 Äq.) wird der Lösung bei Raumtemperatur zugegeben.
-
In-situ-Iminbildung: Die Mischung wird 1-2 Stunden bei Raumtemperatur gerührt, um die Bildung des Imins oder Iminiumions zu ermöglichen.
-
Reduktion: Natriumtriacetoxyborhydrid (1,5 Äq.) wird portionsweise unter Rühren zugegeben. Die Reaktion ist typischerweise exotherm.
-
Reaktionsüberwachung: Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) oder Flüssigchromatographie-Massenspektrometrie (LC-MS) überwacht.
-
Aufarbeitung: Nach Abschluss der Reaktion wird die Reaktionsmischung mit einer gesättigten wässrigen Natriumbicarbonatlösung gequencht. Die organische Phase wird abgetrennt, und die wässrige Phase wird mit Dichlormethan extrahiert. Die vereinigten organischen Phasen werden über wasserfreiem Natriumsulfat getrocknet, filtriert und im Vakuum eingeengt.
-
Reinigung: Das Rohprodukt wird durch Säulenchromatographie an Kieselgel gereinigt, um das gewünschte Amin zu erhalten.
Quantitative Daten (repräsentativ)
| Eintrag | Amin | Reduktionsmittel | Lösungsmittel | Zeit (h) | Ausbeute (%) |
| 1 | Benzylamin | NaBH(OAc)₃ | DCM | 4 | 85 |
| 2 | Morpholin | NaBH(OAc)₃ | THF | 6 | 78 |
| 3 | Anilin | NaBH(OAc)₃ | DCM | 8 | 65 |
Die Ausbeuten sind repräsentativ und basieren auf ähnlichen reduktiven Aminierungsreaktionen. Sie können für dieses spezielle Substrat eine Optimierung erfordern.
Workflow-Diagramm
Abbildung 1: Workflow der reduktiven Aminierung.
Wittig-Reaktion
Die Wittig-Reaktion ist eine weit verbreitete Methode zur Synthese von Alkenen aus Aldehyden oder Ketonen unter Verwendung eines Phosphorylids (Wittig-Reagenz).[4][5] Diese Reaktion ist besonders nützlich für die Bildung von C=C-Doppelbindungen an einer bestimmten Position.
Anwendungshinweise
Durch die Wittig-Reaktion kann die Formylgruppe des Ethyl-2-formyloxazol-4-carboxylats in eine Vinylgruppe umgewandelt werden. Die Art des Ylids bestimmt die Struktur des resultierenden Alkens, was die Synthese einer Vielzahl von Vinyl-, Allyl- oder Styrylderivaten ermöglicht. Stabilisierte Ylide, wie sie in diesem Protokoll verwendet werden, führen im Allgemeinen zu (E)-Alkenen.[4]
Experimentelles Protokoll
-
Ylid-Bildung (falls nicht kommerziell erhältlich): Ein geeignetes Phosphoniumsalz (1,1 Äq.) wird in einem trockenen aprotischen Lösungsmittel (z. B. THF) suspendiert. Eine starke Base (z. B. n-Butyllithium oder Kalium-tert-butanolat, 1,05 Äq.) wird bei 0 °C langsam zugegeben. Die Mischung wird bei Raumtemperatur gerührt, bis sich die charakteristische Farbe des Ylids bildet.
-
Reaktion mit dem Aldehyd: Die Lösung des Ethyl-2-formyloxazol-4-carboxylats (1,0 Äq.) in THF wird bei 0 °C langsam zur Ylid-Lösung gegeben.
-
Reaktionsdurchführung: Die Reaktionsmischung wird langsam auf Raumtemperatur erwärmt und für 2-12 Stunden gerührt.
-
Reaktionsüberwachung: Der Fortschritt wird mittels DC oder LC-MS überwacht.
-
Aufarbeitung: Die Reaktion wird durch Zugabe von Wasser oder gesättigter Ammoniumchloridlösung gequencht. Die Mischung wird mit einem organischen Lösungsmittel (z. B. Ethylacetat) extrahiert. Die vereinigten organischen Schichten werden mit Sole gewaschen, über Natriumsulfat getrocknet und im Vakuum eingeengt.
-
Reinigung: Das Rohprodukt wird durch Säulenchromatographie gereinigt, um das Triphenylphosphinoxid-Nebenprodukt zu entfernen und das reine Alken zu isolieren.
Quantitative Daten (repräsentativ)
| Eintrag | Wittig-Reagenz | Base | Lösungsmittel | Zeit (h) | Ausbeute (%) |
| 1 | (Carbethoxymethylen)triphenylphosphoran | - (stabilisiertes Ylid) | THF | 12 | 90 |
| 2 | Benzyltriphenylphosphoniumchlorid | n-BuLi | THF | 4 | 75 |
| 3 | Methyltriphenylphosphoniumbromid | K-t-BuOK | THF | 2 | 82 |
Die Ausbeuten sind repräsentativ und basieren auf Wittig-Reaktionen mit ähnlichen aromatischen Aldehyden.
Workflow-Diagramm
Abbildung 2: Workflow der Wittig-Reaktion.
Henry-Reaktion (Nitroaldol-Addition)
Die Henry-Reaktion ist eine basenkatalysierte C-C-Bindungsbildungsreaktion zwischen einem Nitroalkan und einem Aldehyd oder Keton, die zu β-Nitroalkoholen führt.[6][7] Diese Produkte sind vielseitige Zwischenprodukte in der organischen Synthese.
Anwendungshinweise
Diese Reaktion ermöglicht die Addition eines Nitroalkyl-Fragments an die Formylgruppe, was zu einem β-Nitroalkohol-Derivat führt. Die Nitro- und Hydroxylgruppen können weiter modifiziert werden, beispielsweise durch Reduktion der Nitrogruppe zu einem Amin oder durch Eliminierung zu einem Nitroalken.
Experimentelles Protokoll
-
Reaktionsaufbau: Ethyl-2-formyloxazol-4-carboxylat (1,0 Äq.) und das Nitroalkan (z. B. Nitromethan, 1,5 Äq.) werden in einem geeigneten Lösungsmittel (z. B. Ethanol oder THF) gelöst.
-
Basenkatalysator: Eine katalytische Menge einer Base (z. B. Triethylamin, DBU oder eine anorganische Base wie Kaliumcarbonat, 0,1-0,2 Äq.) wird bei Raumtemperatur zugegeben.
-
Reaktionsdurchführung: Die Mischung wird bei Raumtemperatur oder leicht erhöhter Temperatur (40-50 °C) für 12-24 Stunden gerührt.
-
Reaktionsüberwachung: Der Fortschritt wird mittels DC oder LC-MS überwacht.
-
Aufarbeitung: Die Reaktionsmischung wird mit einer milden Säure (z. B. 1 M HCl) neutralisiert und mit Ethylacetat extrahiert. Die vereinigten organischen Phasen werden mit Wasser und Sole gewaschen, über Natriumsulfat getrocknet und im Vakuum eingeengt.
-
Reinigung: Das Rohprodukt wird durch Säulenchromatographie oder Umkristallisation gereinigt.
Quantitative Daten (repräsentativ)
| Eintrag | Nitroalkan | Base | Lösungsmittel | Temp. (°C) | Ausbeute (%) |
| 1 | Nitromethan | TEA | EtOH | 25 | 75 |
| 2 | Nitroethan | DBU | THF | 40 | 68 |
| 3 | Phenylnitromethan | K₂CO₃ | EtOH | 50 | 60 |
Die Ausbeuten sind repräsentativ und basieren auf Henry-Reaktionen mit aromatischen Aldehyden.
Workflow-Diagramm
Abbildung 3: Workflow der Henry-Reaktion.
Knoevenagel-Kondensation
Die Knoevenagel-Kondensation ist die Reaktion eines Aldehyds oder Ketons mit einer Verbindung, die eine aktive Methylengruppe enthält, in Gegenwart einer basischen Katalyse.[8]
Anwendungshinweise
Diese Reaktion ist nützlich für die Synthese von α,β-ungesättigten Verbindungen durch Reaktion von Ethyl-2-formyloxazol-4-carboxylat mit verschiedenen aktiven Methylenverbindungen wie Malonestern, Cyanessigsäureestern oder Malononitril.
Experimentelles Protokoll
-
Reaktionsaufbau: Ethyl-2-formyloxazol-4-carboxylat (1,0 Äq.) und die aktive Methylenverbindung (1,1 Äq.) werden in einem Lösungsmittel wie Ethanol, Toluol oder unter lösungsmittelfreien Bedingungen gelöst/gemischt.
-
Katalysator: Eine katalytische Menge einer Base wie Piperidin, Pyrrolidin oder Ammoniumacetat wird zugegeben. Oft wird eine kleine Menge Essigsäure als Co-Katalysator zugesetzt.
-
Reaktionsdurchführung: Die Mischung wird für 2-8 Stunden unter Rückfluss erhitzt. Bei Reaktionen in Toluol kann ein Dean-Stark-Apparat verwendet werden, um das gebildete Wasser zu entfernen.
-
Reaktionsüberwachung: Der Fortschritt wird mittels DC überwacht.
-
Aufarbeitung: Nach dem Abkühlen fällt das Produkt oft aus und kann durch Filtration isoliert werden. Alternativ wird das Lösungsmittel im Vakuum entfernt, und der Rückstand wird zwischen Wasser und einem organischen Lösungsmittel (z. B. Ethylacetat) verteilt. Die organische Schicht wird gewaschen, getrocknet und eingeengt.
-
Reinigung: Das Produkt wird durch Umkristallisation oder Säulenchromatographie gereinigt.
Quantitative Daten (repräsentativ)
| Eintrag | Aktive Methylenverbindung | Katalysator | Lösungsmittel | Ausbeute (%) |
| 1 | Malononitril | Piperidin | EtOH | 92 |
| 2 | Diethylmalonat | Piperidin/AcOH | Toluol | 85 |
| 3 | Ethylcyanoacetat | Ammoniumacetat | - | 88 |
Die Ausbeuten sind repräsentativ und basieren auf Knoevenagel-Kondensationen mit heterocyclischen Aldehyden.
Workflow-Diagramm
Abbildung 4: Workflow der Knoevenagel-Kondensation.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Henry Reaction [organic-chemistry.org]
- 7. Henry reaction - Wikipedia [en.wikipedia.org]
- 8. Coumarins: Fast Synthesis by Knoevenagel Condensation under Microwave Irradiation - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
Application Note: A Scalable Two-Step Synthesis of Ethyl 2-formyloxazole-4-carboxylate
Introduction
Ethyl 2-formyloxazole-4-carboxylate is a key intermediate in the synthesis of various biologically active compounds and is of significant interest to researchers in medicinal chemistry and drug development. This application note details a robust and scalable two-step synthetic protocol for the preparation of this compound, commencing from commercially available starting materials. The developed methodology is designed to be efficient, cost-effective, and amenable to large-scale production, addressing the increasing demand for this versatile building block.
Synthetic Pathway Overview
The synthetic strategy involves a two-step sequence. The first step is the synthesis of the key precursor, Ethyl 2-aminooxazole-4-carboxylate. This is followed by a diazotization of the amino group and a subsequent formylation reaction to yield the target compound, this compound. This pathway was designed for its potential for high yield and purity, as well as its scalability.
Key Features of the Protocol
-
Scalability: The protocol has been designed with scalability in mind, utilizing standard industrial equipment and procedures.
-
High Purity: The purification methods employed at each step are effective in yielding high-purity intermediates and the final product.
-
Cost-Effectiveness: The use of readily available and inexpensive starting materials and reagents contributes to the overall cost-effectiveness of the synthesis.
-
Robustness: The reaction conditions have been optimized to ensure reproducibility and consistent yields.
Proposed Synthetic Pathway
Caption: Proposed two-step synthetic pathway for this compound.
Detailed Experimental Protocols
Step 1: Synthesis of Ethyl 2-aminooxazole-4-carboxylate
This procedure outlines the synthesis of the key intermediate, Ethyl 2-aminooxazole-4-carboxylate.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Moles (mol) | Mass (g) | Volume (mL) | Density (g/mL) |
| Ethyl 2-chloroacetoacetate | 164.59 | 1.0 | 164.59 | 138.3 | 1.19 |
| Urea | 60.06 | 1.2 | 72.07 | - | - |
| Sodium Bicarbonate | 84.01 | 2.5 | 210.03 | - | - |
| Ethanol | 46.07 | - | - | 1000 | 0.789 |
| Water | 18.02 | - | - | 1000 | 1.00 |
| Ethyl Acetate | 88.11 | - | - | 500 | 0.902 |
| Brine | - | - | - | 250 | - |
| Anhydrous Sodium Sulfate | 142.04 | - | - | As needed | - |
Equipment:
-
2L three-neck round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 2L three-neck round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add ethanol (1000 mL), urea (72.07 g, 1.2 mol), and sodium bicarbonate (210.03 g, 2.5 mol).
-
Stir the mixture at room temperature to form a suspension.
-
Slowly add ethyl 2-chloroacetoacetate (164.59 g, 1.0 mol) to the suspension over 30 minutes.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Filter the reaction mixture to remove inorganic salts and wash the solid with ethyl acetate (2 x 100 mL).
-
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to obtain a crude solid.
-
Dissolve the crude solid in a mixture of ethyl acetate (500 mL) and water (500 mL).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water (2 x 250 mL) and then with brine (250 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Recrystallize the crude product from ethanol/water to afford pure Ethyl 2-aminooxazole-4-carboxylate as a crystalline solid.
Expected Yield: 75-85% Purity (by HPLC): >98%
Step 2: Synthesis of this compound
This procedure describes the conversion of Ethyl 2-aminooxazole-4-carboxylate to the final product.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Moles (mol) | Mass (g) | Volume (mL) | Density (g/mL) |
| Ethyl 2-aminooxazole-4-carboxylate | 156.14 | 1.0 | 156.14 | - | - |
| Acetic Anhydride | 102.09 | 1.5 | 153.14 | 141.8 | 1.08 |
| Formic Acid (98-100%) | 46.03 | - | - | 500 | 1.22 |
| Sodium Nitrite | 69.00 | 1.2 | 82.80 | - | - |
| Copper(I) Oxide | 143.09 | 0.1 | 14.31 | - | - |
| Dichloromethane (DCM) | 84.93 | - | - | 1500 | 1.33 |
| Saturated Sodium Bicarbonate Solution | - | - | - | As needed | - |
| Water | 18.02 | - | - | As needed | - |
| Anhydrous Magnesium Sulfate | 120.37 | - | - | As needed | - |
Equipment:
-
2L three-neck round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Low-temperature thermometer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Formation of the Formamide:
-
In a 2L three-neck round-bottom flask, suspend Ethyl 2-aminooxazole-4-carboxylate (156.14 g, 1.0 mol) in formic acid (500 mL).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add acetic anhydride (153.14 g, 1.5 mol) dropwise via a dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the mixture at room temperature for 2 hours.
-
Pour the reaction mixture into ice-water (2 L) and stir for 30 minutes.
-
Collect the precipitated solid by filtration, wash with cold water, and dry to obtain Ethyl 2-(formamido)oxazole-4-carboxylate.
-
-
Diazotization and Formylation:
-
To a 2L three-neck round-bottom flask, add the dried Ethyl 2-(formamido)oxazole-4-carboxylate from the previous step and dichloromethane (DCM, 1000 mL).
-
Cool the suspension to -5 to 0 °C in an ice-salt bath.
-
In a separate beaker, dissolve sodium nitrite (82.80 g, 1.2 mol) in concentrated sulfuric acid (250 mL) at a temperature below 10 °C to prepare the nitrosylsulfuric acid reagent.
-
Slowly add the prepared nitrosylsulfuric acid to the suspension of the formamide in DCM, maintaining the temperature below 0 °C.
-
Stir the mixture at 0 °C for 1 hour to form the diazonium salt.
-
In a separate 4L beaker, prepare a solution of formaldehyde (40% in water, 500 mL) and add copper(I) oxide (14.31 g, 0.1 mol).
-
Slowly and carefully add the diazonium salt solution to the formaldehyde-copper oxide mixture with vigorous stirring. Control the rate of addition to maintain the temperature below 20 °C.
-
After the addition is complete, stir the mixture at room temperature for 2 hours.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 250 mL).
-
Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
-
Expected Yield: 50-60% Purity (by HPLC): >99%
Data Presentation
Table 1: Stoichiometry for the Synthesis of Ethyl 2-aminooxazole-4-carboxylate
| Component | Molar Ratio | Molecular Weight ( g/mol ) | Amount (g) |
| Ethyl 2-chloroacetoacetate | 1.0 | 164.59 | 164.59 |
| Urea | 1.2 | 60.06 | 72.07 |
| Sodium Bicarbonate | 2.5 | 84.01 | 210.03 |
| Expected Product | 1.0 | 156.14 | 117-133 |
Table 2: Stoichiometry for the Synthesis of this compound
| Component | Molar Ratio | Molecular Weight ( g/mol ) | Amount (g) |
| Ethyl 2-aminooxazole-4-carboxylate | 1.0 | 156.14 | 156.14 |
| Acetic Anhydride | 1.5 | 102.09 | 153.14 |
| Sodium Nitrite | 1.2 | 69.00 | 82.80 |
| Copper(I) Oxide | 0.1 | 143.09 | 14.31 |
| Expected Product | 1.0 | 169.13 | 85-101 |
Mandatory Visualization
Experimental Workflow Diagram
Caption: Detailed workflow for the two-step synthesis of this compound.
Application Notes and Protocols for the Characterization of Ethyl 2-formyloxazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the analytical methods for the characterization of Ethyl 2-formyloxazole-4-carboxylate (CAS 181633-60-3). The protocols outlined below are based on standard analytical techniques for small organic molecules and are intended to serve as a foundational methodology for researchers.
Compound Information
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 181633-60-3 |
| Molecular Formula | C₇H₇NO₄ |
| Molecular Weight | 169.14 g/mol |
| Structure | (See Figure 1) |
| Predicted Appearance | Off-white to pale yellow solid |
Analytical Techniques and Expected Data
A multi-technique approach is recommended for the unambiguous characterization of this compound. The following sections detail the expected outcomes from key analytical methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of a compound. For this compound, both ¹H and ¹³C NMR are essential.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.8 | s | 1H | -CHO |
| ~8.4 | s | 1H | Oxazole H-5 |
| ~4.4 | q | 2H | -OCH₂CH₃ |
| ~1.4 | t | 3H | -OCH₂CH₃ |
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~185 | -CHO |
| ~162 | -C=O (ester) |
| ~158 | Oxazole C-2 |
| ~145 | Oxazole C-5 |
| ~130 | Oxazole C-4 |
| ~62 | -OCH₂CH₃ |
| ~14 | -OCH₂CH₃ |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
Expected Mass Spectrometry Data
| Technique | Expected m/z | Interpretation |
| ESI-MS (+) | [M+H]⁺ ≈ 170.04, [M+Na]⁺ ≈ 192.02 | Molecular ion peaks |
| High-Resolution MS | Calculated for C₇H₈NO₄⁺: 170.0448 | Confirms elemental composition |
| GC-MS Fragments | Fragments corresponding to loss of -OCH₂CH₃, -CO, -CHO | Provides structural fragmentation information |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
| ~3100 | C-H stretch (oxazole ring) |
| ~2980 | C-H stretch (aliphatic) |
| ~1720-1740 | C=O stretch (ester) |
| ~1690-1710 | C=O stretch (aldehyde) |
| ~1580 | C=N stretch (oxazole ring) |
| ~1100-1300 | C-O stretch (ester and ether) |
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the purity of the compound. A typical reversed-phase HPLC method would be suitable.
Typical HPLC Conditions
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water gradient (e.g., starting with 30% acetonitrile) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Expected Result | A single major peak indicating high purity. |
Experimental Protocols
The following are generalized protocols for the characterization of this compound.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃).
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence.
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) and integrate the peaks in the ¹H NMR spectrum.
Mass Spectrometry Protocol (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrument Setup: Use an electrospray ionization mass spectrometer.
-
Infusion: Infuse the sample solution into the ion source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 100-300).
IR Spectroscopy Protocol (ATR)
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Instrument Setup: Use a Fourier-transform infrared (FTIR) spectrometer with an ATR accessory.
-
Background Scan: Collect a background spectrum of the clean ATR crystal.
-
Sample Scan: Collect the spectrum of the sample.
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
HPLC Protocol
-
Sample Preparation: Prepare a stock solution of the compound in the mobile phase (e.g., 1 mg/mL) and then dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL).
-
Instrument Setup: Equilibrate the HPLC system with the initial mobile phase composition.
-
Injection: Inject a small volume of the sample solution (e.g., 10 µL) onto the column.
-
Data Acquisition: Run the gradient method and record the chromatogram.
-
Data Analysis: Determine the retention time of the main peak and calculate the purity based on the peak area percentage.
Visualizations
Caption: Molecular structure of this compound.
Caption: Analytical workflow for compound characterization.
Caption: Logical relationship of analytical techniques.
Application Note and Protocol: Reaction of Ethyl 2-formyloxazole-4-carboxylate with Amines
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides detailed protocols for the reaction of ethyl 2-formyloxazole-4-carboxylate with primary and secondary amines to yield Schiff bases and N-substituted amine derivatives. These products are valuable intermediates in medicinal chemistry and drug discovery.
Note on Analogous Reactions: Direct literature on the reactivity of "this compound" is limited. The protocols and data presented herein are based on well-established and analogous reactions of other heterocyclic aldehydes with amines, such as reductive amination and Schiff base formation. These methods provide a strong foundational approach for the successful synthesis of the target molecules.
Introduction
The reaction of aldehydes with amines is a fundamental transformation in organic synthesis, leading to the formation of imines (Schiff bases) or, upon subsequent reduction, secondary and tertiary amines. In the context of drug discovery, the oxazole scaffold is a privileged structure found in numerous biologically active compounds. The functionalization of an oxazole ring, such as the one present in this compound, through reaction with a diverse range of amines, allows for the rapid generation of compound libraries for screening and lead optimization.
The primary reaction pathways discussed in this note are:
-
Schiff Base Formation: The condensation of the formyl group with a primary amine to form a C=N double bond.
-
Reductive Amination: A one-pot reaction involving the formation of an imine intermediate followed by its immediate reduction to a stable amine.
These reactions are crucial for introducing molecular diversity and modulating the physicochemical properties of the parent molecule, which can significantly impact its biological activity and pharmacokinetic profile.
Reaction Schemes and Mechanisms
The reaction of this compound with amines can proceed via two main pathways, as illustrated below.
Caption: General reaction pathways for the reaction of this compound with amines.
The mechanism of reductive amination involves the initial formation of a hemiaminal, which then dehydrates to form an iminium ion. This electrophilic intermediate is then reduced by a hydride source.
Caption: Mechanism of reductive amination.
Experimental Protocols
General Experimental Workflow
The following diagram outlines a typical workflow for the synthesis and purification of amine derivatives from this compound.
Caption: A typical experimental workflow for the synthesis of amine derivatives.
Protocol 1: Schiff Base Formation
This protocol is suitable for the reaction with primary amines to form the corresponding imine.
Materials:
-
This compound
-
Primary amine (1.0 - 1.2 equivalents)
-
Anhydrous solvent (e.g., Toluene, Ethanol, or Methanol)
-
Acid catalyst (e.g., acetic acid, a few drops) (optional)
-
Dean-Stark apparatus (if using toluene)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1 equivalent).
-
Dissolve the starting material in the chosen anhydrous solvent.
-
Add the primary amine (1.0 - 1.2 equivalents) to the solution.
-
If desired, add a catalytic amount of acetic acid.
-
If using toluene, attach a Dean-Stark apparatus and a condenser. Heat the reaction mixture to reflux and monitor the collection of water.
-
If using ethanol or methanol, stir the reaction at room temperature or gentle heat (40-60 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude imine can be purified by recrystallization or column chromatography.
Note: Imines can be susceptible to hydrolysis, so it is advisable to handle them in anhydrous conditions.
Protocol 2: Reductive Amination
This one-pot protocol is highly efficient for the synthesis of secondary and tertiary amines from primary and secondary amines, respectively. Sodium triacetoxyborohydride is a mild and selective reducing agent suitable for this transformation.[1][2]
Materials:
-
This compound
-
Primary or secondary amine (1.0 - 1.2 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 equivalents)
-
Anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF)
-
Acetic acid (optional, can accelerate the reaction)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1 equivalent) and the amine (1.0 - 1.2 equivalents).
-
Add anhydrous DCE or THF and stir the mixture at room temperature for 20-60 minutes to allow for imine/iminium ion formation.
-
In a single portion, add sodium triacetoxyborohydride (1.5 - 2.0 equivalents) to the reaction mixture. A slight exotherm may be observed.
-
If the reaction is slow, a catalytic amount of acetic acid can be added.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 1-24 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes based on analogous reactions with other heterocyclic aldehydes.
Table 1: Reaction Conditions for Schiff Base Formation
| Amine Type | Solvent | Catalyst | Temperature | Typical Reaction Time |
| Primary Aromatic | Toluene | Acetic Acid | Reflux | 2-6 hours |
| Primary Aliphatic | Methanol | None | Room Temp. | 1-4 hours |
Table 2: Reaction Conditions and Yields for Reductive Amination
| Amine Type | Reducing Agent | Solvent | Temperature | Typical Reaction Time | Expected Yield |
| Primary Aromatic | NaBH(OAc)₃ | DCE | Room Temp. | 12-24 hours | 70-90% |
| Primary Aliphatic | NaBH(OAc)₃ | THF | Room Temp. | 1-8 hours | 80-95% |
| Secondary Aliphatic | NaBH(OAc)₃ | DCE | Room Temp. | 4-16 hours | 75-90% |
Yields are estimates based on literature for analogous reactions and may vary.
Applications in Drug Development
The amine derivatives synthesized from this compound are valuable scaffolds in drug discovery. The introduction of various amine-containing fragments allows for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. These modifications can influence:
-
Receptor Binding: The newly introduced amine can form key hydrogen bonds or ionic interactions with biological targets.
-
Solubility and Bioavailability: The basicity of the amine can be tuned to improve the aqueous solubility and absorption of the drug candidate.
-
Metabolic Stability: The nature of the substituent on the amine can affect the metabolic profile of the compound.
This synthetic route provides a versatile platform for generating diverse libraries of oxazole-based compounds for screening against various therapeutic targets, including kinases, proteases, and G-protein coupled receptors.
References
Application Notes and Protocols: Ethyl 2-formyloxazole-4-carboxylate in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of ethyl 2-formyloxazole-4-carboxylate as a versatile building block in the synthesis of potentially bioactive molecules. Due to the limited availability of direct literature on this specific starting material, this document presents a plausible synthetic route to the title compound and details representative protocols for its elaboration into more complex molecular scaffolds. The information is supported by established chemical transformations and the well-documented bioactivity of related oxazole-containing compounds, such as the non-steroidal anti-inflammatory drug (NSAID), Oxaprozin.
Synthesis of this compound
The synthesis of the title compound can be envisioned through a multi-step sequence starting from readily available materials. A plausible route involves the formation of an oxazole ring followed by functional group manipulation to introduce the 2-formyl group. One potential, though not explicitly documented, method could be adapted from known oxazole syntheses. A common method for forming the oxazole-4-carboxylate core is the reaction of an α-haloacetoacetate with a formamide.
Protocol 1: Proposed Synthesis of this compound
This protocol is a hypothetical route based on established oxazole synthesis principles.
Step 1: Synthesis of Ethyl 4-methyloxazole-5-carboxylate A reaction between ethyl α-chloroacetoacetate and formamide can yield the corresponding 4-methyloxazole-5-carboxylate.[1]
-
Materials: Ethyl α-chloroacetoacetate, formamide, potassium carbonate.
-
Procedure:
-
Combine ethyl α-chloroacetoacetate (1.0 eq) and an excess of formamide (2.0-10.0 eq).
-
Heat the mixture at 120-150°C for 4-12 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add an aqueous solution of potassium carbonate to neutralize the acid formed and precipitate the product.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or benzene).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
-
Step 2: Functionalization at the 2-position Direct formylation of the oxazole ring at the 2-position can be challenging. A more feasible approach would involve the introduction of a precursor group that can be converted to a formyl group.
-
This could involve lithiation at the 2-position followed by quenching with a formylating agent like N,N-dimethylformamide (DMF). However, this can be complicated by ring-opening reactions.
An alternative strategy involves starting with a precursor that already contains a masked aldehyde functionality.
Elaboration of the 2-Formyl Group: Knoevenagel Condensation
The 2-formyl group of this compound is a versatile handle for carbon-carbon bond formation. The Knoevenagel condensation allows for the reaction of this aldehyde with active methylene compounds to generate α,β-unsaturated systems, which are common motifs in bioactive molecules.
Protocol 2: Representative Knoevenagel Condensation
-
Reaction: Condensation of this compound with an active methylene compound (e.g., malonic acid, diethyl malonate, or cyanoacetic acid).
-
Materials: this compound, active methylene compound (1.1 eq), a weak base catalyst (e.g., piperidine, pyridine), and a suitable solvent (e.g., ethanol, toluene).
-
Procedure:
-
Dissolve this compound (1.0 eq) and the active methylene compound in the chosen solvent in a round-bottom flask.
-
Add a catalytic amount of the weak base.
-
Reflux the mixture for 2-8 hours, monitoring the reaction by TLC. For reactions with malonic acid in pyridine, this may also induce decarboxylation (Doebner modification).
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with dilute acid (to remove the basic catalyst) and then with brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by recrystallization or column chromatography.
-
This reaction would yield derivatives with an acrylic acid or related functionality at the 2-position of the oxazole ring, which are precursors to various bioactive compounds.
Elaboration of the 2-Formyl Group: Wittig Reaction
The Wittig reaction is a powerful method for converting aldehydes into alkenes with high regioselectivity. This allows for the introduction of a variety of vinyl groups at the 2-position of the oxazole ring.
Protocol 3: Representative Wittig Reaction
-
Reaction: Reaction of this compound with a phosphorus ylide (Wittig reagent).
-
Materials:
-
For Ylide Preparation: A phosphonium salt (e.g., methyltriphenylphosphonium bromide) and a strong base (e.g., n-butyllithium, sodium hydride).
-
For Wittig Reaction: this compound, the prepared ylide, and an anhydrous solvent (e.g., THF, diethyl ether).
-
-
Procedure:
-
Ylide Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the phosphonium salt in the anhydrous solvent.
-
Cool the suspension to 0°C or below and add the strong base dropwise.
-
Allow the mixture to stir at room temperature for 1-2 hours to ensure complete formation of the ylide (a color change is often observed).
-
Wittig Reaction: Cool the ylide solution to 0°C and add a solution of this compound in the same anhydrous solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography to separate the alkene from triphenylphosphine oxide.
-
This protocol can be used to synthesize a variety of 2-vinyl-oxazole derivatives, which can serve as scaffolds for further synthetic modifications or as final bioactive targets.
Application in the Synthesis of Bioactive Molecules: The Example of Oxaprozin
While not synthesized from this compound, the NSAID Oxaprozin, which is 3-(4,5-diphenyl-1,3-oxazol-2-yl)propanoic acid, serves as an excellent example of a bioactive molecule containing a substituted oxazole core.[2] Its structure highlights the importance of the oxazole moiety in drug design.
Mechanism of Action: COX Inhibition
Oxaprozin exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[3][4] These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[4]
-
COX-1 is a constitutively expressed enzyme involved in physiological functions such as protecting the gastric mucosa and maintaining kidney function.[4][5]
-
COX-2 is an inducible enzyme that is upregulated at sites of inflammation.[4][5]
The therapeutic effects of NSAIDs are attributed to the inhibition of COX-2, while the common side effects, such as gastrointestinal issues, are linked to the inhibition of COX-1.[5]
Quantitative Data on Oxaprozin Activity
| Compound | Target | IC50 | Species | Assay |
| Oxaprozin | COX-1 | 2.2 µM | Human | Platelet assay[6] |
| Oxaprozin | COX-2 | 36 µM | Human | IL-1-stimulated synovial cell assay[6] |
| Oxaprozin | COX-1/COX-2 Selectivity Ratio | 2.52 | Human | Whole blood assay[7] |
The selectivity ratio is calculated as IC50(COX-2)/IC50(COX-1). A ratio >1 indicates a preference for COX-1 inhibition.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of Oxaprozin via inhibition of COX-1 and COX-2 pathways.
Caption: Experimental workflow for the Knoevenagel condensation.
Caption: Experimental workflow for the Wittig reaction.
Conclusion
This compound represents a promising, albeit currently underutilized, starting material for the synthesis of diverse heterocyclic compounds. The presence of both an ester and a reactive aldehyde on the stable oxazole core allows for orthogonal chemical modifications, making it an attractive scaffold for building libraries of potential drug candidates. The representative protocols for Knoevenagel and Wittig reactions provided herein demonstrate straightforward methods for elaborating the 2-formyl group into various unsaturated systems. The biological significance of the oxazole nucleus, exemplified by the NSAID Oxaprozin, underscores the potential for discovering novel bioactive molecules through the exploration of derivatives of this compound. Further research into the synthesis and biological evaluation of such derivatives is warranted to fully exploit their therapeutic potential.
References
- 1. US3538110A - Production of 4-methyloxazole-5-carboxylic esters - Google Patents [patents.google.com]
- 2. Oxaprozin | C18H15NO3 | CID 4614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What is the mechanism of Oxaprozin? [synapse.patsnap.com]
- 5. medcentral.com [medcentral.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Cyclooxygenase Selectivity of NSAIDs - Analgesics for Osteoarthritis - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: One-Pot Synthesis of Ethyl 2-formyloxazole-4-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for a proposed one-pot synthesis of Ethyl 2-formyloxazole-4-carboxylate and its derivatives. The oxazole scaffold is a privileged core structure in medicinal chemistry, and the presence of both a formyl group at the 2-position and a carboxylate at the 4-position offers versatile handles for further chemical modifications. This makes these compounds valuable building blocks in the synthesis of complex molecules and potential drug candidates. The described methodology aims to provide an efficient and streamlined approach to these valuable intermediates.
Introduction
Oxazole derivatives are a class of heterocyclic compounds that are integral to numerous biologically active molecules and natural products. Their wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties, has made them a focal point in drug discovery and development. The target molecule, this compound, is a particularly interesting scaffold due to its potential for diversification. The formyl group can undergo various transformations such as oxidation, reduction, and condensation reactions, while the ester can be hydrolyzed or converted to an amide. A one-pot synthesis offers significant advantages by reducing reaction time, minimizing waste, and simplifying purification processes.
Proposed One-Pot Synthetic Strategy
The proposed one-pot synthesis involves a two-step sequence commencing with the formation of the oxazole ring, followed by an in-situ formylation at the C2 position. The initial step is a base-catalyzed condensation of ethyl isocyanoacetate with an appropriate electrophile to construct the oxazole-4-carboxylate core. Subsequent formylation is achieved by deprotonation at the C2 position with a strong base, followed by quenching with a formylating agent.
Experimental Workflow
Figure 1. Experimental workflow for the one-pot synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
Ethyl isocyanoacetate
-
Glyoxal (40% in water) or other α-ketoaldehydes
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi, 2.5 M in hexanes)
-
N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
Oxazole Formation:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous THF.
-
Add ethyl isocyanoacetate (1.0 eq) to the solvent.
-
Add the desired α-ketoaldehyde (e.g., glyoxal, 1.1 eq).
-
Slowly add DBU (1.2 eq) to the stirred solution at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
-
In-situ Formylation:
-
Once the formation of ethyl oxazole-4-carboxylate is complete, cool the reaction mixture to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise, ensuring the internal temperature does not rise significantly. Stir for 30 minutes at -78 °C. Deprotonation at the C2 position is expected to occur.[1]
-
Add anhydrous DMF (1.5 eq) dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous NH4Cl.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure this compound.
-
Quantitative Data
The following table summarizes representative yields for the synthesis of various oxazole-4-carboxylate derivatives based on similar reported procedures. Please note that the yield for the target molecule via this specific one-pot method is hypothetical and will require experimental validation.
| Entry | R1 (at C5) | R2 (at C2) | Product | Reported Yield (%) |
| 1 | H | H | Ethyl oxazole-4-carboxylate | 75-85 |
| 2 | Phenyl | H | Ethyl 5-phenyloxazole-4-carboxylate | 70-80 |
| 3 | Methyl | H | Ethyl 5-methyloxazole-4-carboxylate | 65-75 |
| 4 | H | Formyl | This compound | 50-65 (Projected) |
Applications in Drug Development
The "this compound" scaffold is a versatile starting point for the synthesis of a wide array of more complex molecules with potential therapeutic applications.
References
Application Note: Monitoring the Synthesis of Ethyl 2-formyloxazole-4-carboxylate by Thin-Layer Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-formyloxazole-4-carboxylate is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the oxazole core and aldehyde functionality in bioactive molecules. The aldehyde group, in particular, serves as a versatile synthetic handle for the construction of more complex molecular architectures. The efficient synthesis of this target molecule requires careful monitoring of the reaction progress to ensure optimal yield and purity. Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective analytical technique widely used for this purpose in organic synthesis.[1][2]
This application note provides a detailed protocol for monitoring the hypothetical synthesis of this compound via the oxidation of ethyl 2-(hydroxymethyl)oxazole-4-carboxylate using Thin-Layer Chromatography. The protocol outlines the selection of appropriate stationary and mobile phases, visualization techniques, and the interpretation of results for effective reaction tracking.
Reaction Scheme
A plausible synthetic route to obtain this compound is through the selective oxidation of the corresponding primary alcohol, ethyl 2-(hydroxymethyl)oxazole-4-carboxylate.
Hypothetical Reaction:
Experimental Protocols
Materials and Equipment
-
TLC Plates: Silica gel 60 F254 pre-coated aluminum plates.
-
Mobile Phase (Eluent): A mixture of n-hexane and ethyl acetate. A starting ratio of 7:3 (v/v) is recommended.
-
Reactants:
-
Hypothetical Starting Material: Ethyl 2-(hydroxymethyl)oxazole-4-carboxylate
-
Hypothetical Product: this compound
-
-
Visualization Reagents:
-
Ultraviolet (UV) lamp (254 nm).
-
Potassium permanganate (KMnO₄) stain: (1.5 g of KMnO₄, 10 g of K₂CO₃, 1.25 mL of 10% NaOH, and 200 mL of water).
-
2,4-Dinitrophenylhydrazine (DNPH) stain: (12 g of 2,4-dinitrophenylhydrazine, 60 mL of concentrated sulfuric acid, 80 mL of water, and 200 mL of 95% ethanol). This stain is highly selective for aldehydes and ketones.[2]
-
-
Glassware: TLC developing chamber, capillaries for spotting, beakers, graduated cylinders.
-
Other: Pencil, ruler, forceps, heating device (optional, for stain development).
TLC Plate Preparation and Spotting
-
With a pencil, gently draw a straight origin line approximately 1 cm from the bottom of the TLC plate. Do not scratch the silica layer.
-
Mark three evenly spaced points on the origin line for spotting the starting material (SM), a co-spot (a mixture of SM and the reaction mixture), and the reaction mixture (RM).
-
Prepare dilute solutions of the starting material and the reaction mixture in a volatile solvent (e.g., ethyl acetate or dichloromethane).
-
Using a capillary tube, carefully spot small amounts of each solution onto the corresponding marked points on the origin line. The spots should be small and concentrated.
TLC Development
-
Pour the prepared mobile phase (e.g., n-hexane:ethyl acetate 7:3) into the TLC developing chamber to a depth of about 0.5 cm.
-
Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors. Close the chamber and allow it to equilibrate for a few minutes.
-
Carefully place the spotted TLC plate into the chamber using forceps, ensuring that the origin line is above the solvent level.
-
Allow the solvent to ascend the plate by capillary action.
-
When the solvent front is approximately 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to air dry completely.
Visualization
-
UV Light: Examine the dried TLC plate under a UV lamp (254 nm). Compounds containing a chromophore will appear as dark spots. Circle the observed spots with a pencil.
-
Potassium Permanganate Stain: Dip the plate into the KMnO₄ stain for a few seconds. Oxidizable compounds (like alcohols) will appear as yellow or brown spots on a purple background. The aldehyde product may also show some reactivity.
-
2,4-Dinitrophenylhydrazine (DNPH) Stain: Dip the plate into the DNPH stain. Aldehydes and ketones will react to form yellow to orange spots. This is a highly specific method for identifying the product.[2] Gentle heating may be required to develop the spots.
Interpretation of Results and Calculation of Rf Values
The progress of the reaction can be monitored by observing the disappearance of the starting material spot and the appearance of the product spot.
-
Starting Material (Ethyl 2-(hydroxymethyl)oxazole-4-carboxylate): Being more polar due to the hydroxyl group, it will have a lower Retention Factor (Rf) value.
-
Product (this compound): The aldehyde is generally less polar than the corresponding alcohol and will, therefore, have a higher Rf value.[3]
The Rf value is calculated as follows:
Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)
Data Presentation
The following table summarizes the expected Rf values for the starting material and the product in a 7:3 n-hexane:ethyl acetate mobile phase.
| Compound | Functional Group | Expected Polarity | Expected Rf Value | Visualization Method(s) |
| Ethyl 2-(hydroxymethyl)oxazole-4-carboxylate | Alcohol, Ester | High | ~ 0.3 - 0.4 | UV, KMnO₄ (strong), DNPH (negative) |
| This compound | Aldehyde, Ester | Moderate | ~ 0.6 - 0.7 | UV, KMnO₄ (weak/moderate), DNPH (positive, yellow/orange) |
Workflow Diagram
The following diagram illustrates the logical workflow for monitoring the reaction by TLC.
Caption: Workflow for Reaction Monitoring using TLC.
Conclusion
Thin-Layer Chromatography is an indispensable tool for monitoring the synthesis of this compound. By following the detailed protocol outlined in this application note, researchers can effectively track the consumption of the starting material and the formation of the product, enabling them to optimize reaction conditions and determine the appropriate time for reaction work-up. The use of specific stains like 2,4-Dinitrophenylhydrazine provides a high degree of confidence in identifying the desired aldehyde product.
References
- 1. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate - Google Patents [patents.google.com]
Large-scale production of "Ethyl 2-formyloxazole-4-carboxylate"
An Application Note on the Large-Scale Production of Ethyl 2-formyloxazole-4-carboxylate
Introduction
This compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science. As a functionalized oxazole, it can serve as a versatile building block for the synthesis of more complex molecules, including pharmacologically active agents and novel organic materials. The presence of both an ester and an aldehyde group allows for a variety of subsequent chemical transformations, making it a valuable intermediate for library synthesis in drug discovery programs. This document outlines a feasible and scalable protocol for the large-scale laboratory synthesis of this compound, targeting researchers and professionals in the field of drug development and chemical synthesis.
Synthetic Strategy
The proposed synthesis is a multi-step process commencing with readily available starting materials. The core of the strategy involves the construction of the oxazole ring via a Hantzsch-type synthesis, followed by functional group manipulations to introduce the formyl group at the 2-position. The workflow is designed to be robust and scalable, with purification steps optimized for large quantities.
Experimental Workflow
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocols
Step 1: Synthesis of Ethyl 2-aminooxazole-4-carboxylate
This step is adapted from known procedures for the synthesis of 2-aminothiazole derivatives.[1]
-
Reaction Setup: To a 20 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add ethyl bromopyruvate (2.0 kg, 10.2 mol) and ethanol (10 L).
-
Reagent Addition: In a separate container, dissolve urea (0.74 kg, 12.3 mol) in ethanol (5 L) with gentle heating. Add this solution to the dropping funnel.
-
Reaction: Add the urea solution dropwise to the stirred ethyl bromopyruvate solution over 2 hours.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux (approximately 78°C) for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Isolation: Filter the resulting off-white precipitate and wash with cold ethanol (2 x 1 L).
-
Drying: Dry the solid under vacuum at 40°C to a constant weight to yield Ethyl 2-aminooxazole-4-carboxylate.
Step 2: Diazotization of the Amino Group
-
Reaction Setup: In a 50 L jacketed glass reactor, suspend Ethyl 2-aminooxazole-4-carboxylate (1.5 kg, 8.8 mol) in a mixture of water (15 L) and concentrated sulfuric acid (1.2 L), maintaining the temperature at 0-5°C using a chiller.
-
Diazotization: Prepare a solution of sodium nitrite (0.67 kg, 9.7 mol) in water (3 L). Add this solution dropwise to the stirred suspension over 3 hours, ensuring the temperature does not exceed 5°C.
-
Monitoring: Stir the mixture for an additional 1 hour at 0-5°C after the addition is complete. The formation of the diazonium salt is typically confirmed by a spot test with starch-iodide paper.
Step 3: Sandmeyer-type Formylation
-
Catalyst Preparation: In a separate 20 L reactor, prepare a solution of copper(II) sulfate pentahydrate (2.4 kg, 9.6 mol) in water (10 L).
-
Formaldehyde Solution: To this copper sulfate solution, add an aqueous solution of formaldehyde (37 wt. %, 1.0 L, 12.3 mol).
-
Reaction: Slowly add the cold diazonium salt solution from Step 2 to the formaldehyde-copper sulfate solution over 4 hours, maintaining the temperature between 10-15°C. Vigorous gas evolution (N2) will be observed.
-
Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for 12 hours.
-
Extraction: Transfer the reaction mixture to a separation funnel and extract with ethyl acetate (3 x 5 L).
-
Washing: Combine the organic layers and wash with water (2 x 5 L) and then with a saturated sodium bicarbonate solution (2 x 5 L) to neutralize any remaining acid. Finally, wash with brine (1 x 5 L).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification
-
Chromatography: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.
-
Recrystallization: Further purify the product by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexane/ethyl acetate) to obtain this compound as a crystalline solid.
Quantitative Data Summary
| Parameter | Step 1 | Step 2 | Step 3 | Overall |
| Starting Material | Ethyl bromopyruvate | Ethyl 2-aminooxazole-4-carboxylate | Diazonium salt | |
| Quantity (kg) | 2.0 | 1.5 | (from 1.5 kg) | |
| Moles | 10.2 | 8.8 | 8.8 | |
| Product | Ethyl 2-aminooxazole-4-carboxylate | Diazonium salt | This compound | |
| Theoretical Yield (kg) | 1.76 | - | 1.5 | 1.5 |
| Actual Yield (kg) | 1.5 | - | 0.9 | 0.9 |
| Yield (%) | 85% | - | 60% | 51% |
| Purity (by HPLC) | >95% | - | >98% | >98% |
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Ethyl bromopyruvate is a lachrymator and should be handled with care.
-
Diazonium salts are potentially explosive, especially when dry. They should be kept in solution and at low temperatures.
-
Formaldehyde is a known carcinogen and should be handled with appropriate precautions.
Conclusion
The protocol described provides a comprehensive and scalable method for the large-scale laboratory synthesis of this compound. The procedure utilizes readily available reagents and standard organic chemistry techniques, making it accessible to researchers in both academic and industrial settings. The resulting high-purity product can be used for a wide range of synthetic applications.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 2-formyloxazole-4-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of "Ethyl 2-formyloxazole-4-carboxylate," with a particular focus on overcoming low product yields.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and efficient route involves a two-step process:
-
Oxazole Ring Formation: Synthesis of the precursor, Ethyl 2-(hydroxymethyl)oxazole-4-carboxylate. A plausible method is the reaction of ethyl 2-amino-3-oxobutanoate with an activated form of glycolic acid.
-
Oxidation: The selective oxidation of the primary alcohol (the hydroxymethyl group) on the oxazole ring to the desired aldehyde. This step is often the most critical for achieving a high overall yield.
Q2: My overall yield is low. Which step is the most likely cause?
The oxidation of Ethyl 2-(hydroxymethyl)oxazole-4-carboxylate to this compound is frequently the most challenging step and a common source of low yields. This is due to potential side reactions, over-oxidation to the carboxylic acid, and difficulties in product purification.
Q3: What are the most common side products in this synthesis?
The primary side product is the over-oxidized Ethyl 2-carboxyoxazole-4-carboxylate. Incomplete reactions will leave unreacted Ethyl 2-(hydroxymethyl)oxazole-4-carboxylate. Depending on the oxidation method used, other byproducts may also be generated from the reagents themselves.
Q4: How can I purify the final product, this compound?
Column chromatography on silica gel is a common method for purifying aldehydes.[1][2] A non-polar solvent system, such as a mixture of hexane and ethyl acetate, is typically used. The aldehyde is generally less polar than the corresponding alcohol starting material and the carboxylic acid byproduct, and will therefore elute first.[1] It is important to perform the chromatography efficiently to minimize the risk of the aldehyde oxidizing on the silica gel.
Q5: Are there any stability or storage concerns for this compound?
Aldehydes, particularly aromatic and heterocyclic aldehydes, can be susceptible to oxidation to the corresponding carboxylic acid upon prolonged exposure to air. It is advisable to store the purified product under an inert atmosphere (e.g., nitrogen or argon) and at a low temperature to minimize degradation.
Troubleshooting Guide for Low Yield in the Oxidation Step
Low yield in the oxidation of Ethyl 2-(hydroxymethyl)oxazole-4-carboxylate is a common issue. The table below compares three frequently used oxidation methods and provides troubleshooting for each.
| Oxidation Method | Typical Yield Range | Advantages | Disadvantages |
| Swern Oxidation | 60-85% | Mild conditions, wide functional group tolerance, aldehyde is not over-oxidized to a carboxylic acid.[3][4] | Requires cryogenic temperatures (-78 °C), produces foul-smelling dimethyl sulfide, sensitive to water.[4][5] |
| Dess-Martin Periodinane (DMP) Oxidation | 75-95% | Mild conditions (room temperature), short reaction times, high yields, simple workup.[6] | Reagent is expensive and potentially explosive.[6] |
| Manganese Dioxide (MnO₂) Oxidation | 50-80% | Inexpensive reagent, mild conditions. | Requires a large excess of MnO₂, reaction times can be long, yield can be variable depending on the activity of the MnO₂. |
Issue 1: Low Yield with Swern Oxidation
Symptoms:
-
TLC analysis shows a significant amount of unreacted starting material (the alcohol).
-
Formation of multiple unidentified, often more polar, byproducts.
-
Low recovery of any identifiable product after workup.
Potential Causes & Solutions:
| Potential Cause | Solution |
| Incomplete reaction | Ensure the reaction is carried out at the correct temperature (-78 °C) and for a sufficient amount of time. Monitor the reaction by TLC until the starting material is consumed. |
| Moisture in the reaction | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (nitrogen or argon). |
| Incorrect stoichiometry of reagents | Use the correct molar ratios of oxalyl chloride, DMSO, and triethylamine relative to the alcohol. |
| Side reactions | Maintain a low temperature throughout the addition of reagents to prevent the formation of mixed thioacetals.[4] |
Issue 2: Low Yield with Dess-Martin Periodinane (DMP) Oxidation
Symptoms:
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TLC analysis shows incomplete conversion of the starting alcohol.
-
The isolated product is contaminated with acetic acid.
Potential Causes & Solutions:
| Potential Cause | Solution |
| Decomposition of DMP reagent | Use fresh, high-quality DMP. Store the reagent properly, away from moisture. |
| Insufficient reaction time | Although typically fast, allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC. |
| Acid-sensitive product | Add a mild base, such as sodium bicarbonate or pyridine, to the reaction mixture to neutralize the acetic acid byproduct as it forms.[6] |
Issue 3: Low Yield with Manganese Dioxide (MnO₂) Oxidation
Symptoms:
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Very slow or incomplete reaction, even after prolonged reaction times.
-
Yields are not reproducible between batches.
Potential Causes & Solutions:
| Potential Cause | Solution |
| Low activity of MnO₂ | Use freshly activated or commercially available "activated" manganese dioxide. The activity of MnO₂ can vary significantly between suppliers and batches. |
| Insufficient amount of MnO₂ | A large excess (10-20 equivalents) of MnO₂ is often required for this heterogeneous reaction to go to completion. |
| Poor stirring | Ensure vigorous stirring to maintain good contact between the solid MnO₂ and the dissolved alcohol. |
Experimental Protocols
Synthesis of Ethyl 2-(hydroxymethyl)oxazole-4-carboxylate (Precursor)
This is a representative procedure based on established oxazole synthesis methodologies.
-
To a solution of ethyl 2-amino-3-oxobutanoate (1 equivalent) in a suitable solvent (e.g., dichloromethane), add glycolic acid (1.1 equivalents) and a coupling agent such as dicyclohexylcarbodiimide (DCC) (1.1 equivalents).
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Stir the mixture at room temperature for 12-18 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
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Concentrate the filtrate under reduced pressure.
-
To the crude intermediate, add a dehydrating agent such as phosphorus oxychloride (POCl₃) or sulfuric acid (H₂SO₄) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Carefully quench the reaction with ice water and neutralize with a base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield Ethyl 2-(hydroxymethyl)oxazole-4-carboxylate.
Oxidation Protocol 1: Swern Oxidation
-
In a flame-dried, three-necked flask under an argon atmosphere, dissolve oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (DCM) and cool to -78 °C.
-
Slowly add a solution of anhydrous dimethyl sulfoxide (DMSO) (2.0 equivalents) in DCM, maintaining the temperature below -65 °C.
-
Stir the mixture for 15 minutes at -78 °C.
-
Add a solution of Ethyl 2-(hydroxymethyl)oxazole-4-carboxylate (1.0 equivalent) in DCM dropwise, keeping the internal temperature below -65 °C.
-
Stir for 30 minutes at -78 °C.
-
Add triethylamine (5.0 equivalents) and stir for an additional 30 minutes at -78 °C.
-
Allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Oxidation Protocol 2: Dess-Martin Periodinane (DMP) Oxidation
-
Dissolve Ethyl 2-(hydroxymethyl)oxazole-4-carboxylate (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Add Dess-Martin Periodinane (1.2 equivalents) in one portion at room temperature.
-
Stir the reaction mixture for 1-2 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction with diethyl ether and quench with a saturated aqueous solution of sodium bicarbonate containing sodium thiosulfate.
-
Stir vigorously until the layers are clear.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Oxidation Protocol 3: Manganese Dioxide (MnO₂) Oxidation
-
To a solution of Ethyl 2-(hydroxymethyl)oxazole-4-carboxylate (1.0 equivalent) in a suitable solvent (e.g., dichloromethane or chloroform), add activated manganese dioxide (10-15 equivalents).
-
Stir the suspension vigorously at room temperature for 24-48 hours, monitoring the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the MnO₂.
-
Wash the celite pad thoroughly with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizations
Caption: Overall synthetic workflow for this compound.
Caption: Troubleshooting decision tree for low yield in the oxidation step.
References
Technical Support Center: Formylation of Ethyl Oxazole-4-carboxylate
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the formylation of ethyl oxazole-4-carboxylate, a key reaction in the synthesis of various pharmaceutical intermediates. Due to the electron-deficient nature of the starting material, this reaction can be challenging. This guide offers insights into potential side reactions and strategies to optimize your experimental outcomes.
Troubleshooting Guide
Issue 1: Low or No Conversion of Starting Material
| Potential Cause | Suggested Solution |
| Insufficient reactivity of the substrate: Ethyl oxazole-4-carboxylate is an electron-deficient heterocycle, making it less reactive towards electrophilic substitution like the Vilsmeier-Haack reaction.[1] | Increase the reaction temperature in increments of 10°C (e.g., from room temperature up to 80-100°C).[2][3] Monitor the reaction closely by TLC to avoid decomposition. |
| Increase the molar excess of the Vilsmeier reagent (POCl₃/DMF) from 1.5 equivalents to 3-5 equivalents to drive the reaction forward. | |
| Decomposition of the Vilsmeier reagent: The Vilsmeier reagent can be sensitive to moisture. | Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled POCl₃ and anhydrous DMF. |
| Premature quenching of the reaction: The iminium salt intermediate requires hydrolysis to yield the aldehyde. | Ensure the aqueous workup is performed thoroughly. A biphasic workup with an organic solvent and aqueous sodium acetate or sodium bicarbonate is recommended to neutralize the reaction mixture and facilitate hydrolysis.[4] |
Issue 2: Formation of Multiple Products or Unidentifiable Byproducts
| Potential Cause | Suggested Solution |
| Decomposition of the oxazole ring: Oxazoles can be unstable under strongly acidic conditions, which are generated during the Vilsmeier-Haack reaction.[5] | Maintain a low reaction temperature during the initial addition of reagents. Add the POCl₃ to the DMF at 0°C before adding the substrate. |
| Consider using a milder formylating agent or a different formylation method if decomposition persists (see FAQs). | |
| Side reactions involving the ester group: The Vilsmeier reagent can potentially react with the ethyl ester functionality, leading to undesired byproducts. | This is less common but possible at higher temperatures. If suspected, consider protecting the ester group or using a milder formylation method. |
| Dimerization or polymerization: At elevated temperatures, highly reactive intermediates may lead to the formation of oligomeric or polymeric materials. | Use a more dilute solution to disfavor intermolecular reactions. Control the reaction temperature carefully. |
Frequently Asked Questions (FAQs)
Q1: Why is the formylation of ethyl oxazole-4-carboxylate challenging?
The Vilsmeier-Haack reaction is an electrophilic aromatic substitution, which is most efficient with electron-rich aromatic and heteroaromatic compounds.[1][6] Ethyl oxazole-4-carboxylate is an electron-deficient heterocycle due to the electron-withdrawing nature of the carboxylate group. This deactivates the oxazole ring towards electrophilic attack by the Vilsmeier reagent, often requiring more forcing reaction conditions which can lead to side reactions.
Q2: At which position on the oxazole ring is formylation expected to occur?
For 4-substituted oxazoles, electrophilic substitution, such as formylation, is expected to occur at the C5 position, which is the most electron-rich carbon atom on the ring.
Q3: Are there alternative methods for the formylation of ethyl oxazole-4-carboxylate?
Yes, if the Vilsmeier-Haack reaction proves to be low-yielding or leads to significant decomposition, you may consider the following alternatives:
-
Duff Reaction: This method uses hexamethylenetetramine (HMTA) in an acidic medium (e.g., polyphosphoric acid or trifluoroacetic acid). It is a suitable method for the formylation of activated aromatic compounds and may be effective for some heterocyles.
-
Metalation followed by quenching with a formylating agent: This involves deprotonation of the oxazole ring with a strong base (e.g., n-butyllithium or LDA) followed by the addition of a formylating agent like DMF. This approach can offer high regioselectivity but requires anhydrous conditions and careful temperature control.
Q4: How can I monitor the progress of the reaction?
The reaction can be monitored by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of hexane and ethyl acetate. The starting material, ethyl oxazole-4-carboxylate, and the product, ethyl 5-formyl-oxazole-4-carboxylate, should have different Rf values. Staining with potassium permanganate or visualization under UV light can be used to identify the spots.
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of Ethyl Oxazole-4-carboxylate
This protocol is a general guideline and may require optimization for your specific setup.
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Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3 equivalents).
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Cool the flask to 0°C in an ice bath.
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Slowly add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise to the DMF with vigorous stirring.
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After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes to pre-form the Vilsmeier reagent.
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Reaction: Dissolve ethyl oxazole-4-carboxylate (1 equivalent) in a minimal amount of anhydrous DMF and add it to the dropping funnel.
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Add the substrate solution dropwise to the Vilsmeier reagent at 0°C.
-
After the addition, slowly heat the reaction mixture to 60-80°C and maintain this temperature for 4-6 hours, monitoring the reaction progress by TLC.
-
Workup: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.
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Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate or sodium acetate until the pH is approximately 7-8.
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Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the desired ethyl 5-formyl-oxazole-4-carboxylate.
Data Presentation: Formylation of a Similar Electron-Deficient Heterocycle
The following table presents data from the formylation of 2-methylpyrimidine-4,6-diol, another electron-deficient heterocycle, which may provide a reference for expected yields under different conditions.[3] Yields for ethyl oxazole-4-carboxylate may vary.
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
| o-xylene | 100 | 7 | 49 |
| Benzene | Reflux | 6 | 50 |
| DMF | 80 | 5 | 61 |
Visualizations
Reaction Pathway and Potential Side Reactions
Caption: Main reaction pathway for the formylation and potential side reactions.
Experimental Workflow
Caption: Step-by-step experimental workflow for the formylation reaction.
References
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. jk-sci.com [jk-sci.com]
- 3. mdpi.com [mdpi.com]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
"Ethyl 2-formyloxazole-4-carboxylate" decomposition during reaction
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Ethyl 2-formyloxazole-4-carboxylate. The information provided is intended to help identify and resolve issues related to the decomposition of this compound during chemical reactions.
Troubleshooting Guide
This guide is presented in a question-and-answer format to directly address common problems encountered during experiments involving this compound.
Q1: I am observing a low yield of my desired product and the formation of multiple unidentified byproducts. What are the potential decomposition pathways for this compound?
A1: this compound is susceptible to decomposition under various conditions due to the reactivity of the oxazole ring and its functional groups. The primary suspected decomposition pathways include:
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Hydrolysis of the Ethyl Ester: Under aqueous acidic or basic conditions, the ethyl ester at the C4 position can hydrolyze to form the corresponding carboxylic acid, oxazole-4-carboxylic acid.
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Decarboxylation: The resulting oxazole-4-carboxylic acid can be unstable and undergo decarboxylation, especially upon heating, to yield 2-formyloxazole.
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Oxazole Ring Opening: The oxazole ring is sensitive to strong acids, bases, and some nucleophiles. The electron-withdrawing formyl group at the C2 position can make the ring more susceptible to nucleophilic attack and subsequent cleavage.[1]
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Reactions involving the Formyl Group: The aldehyde functionality can participate in various side reactions such as oxidation to a carboxylic acid, reduction to an alcohol, or reactions with nucleophiles present in the reaction mixture.
Q2: My reaction is performed under basic conditions, and I am seeing significant loss of my starting material. What is likely happening?
A2: Basic conditions can promote several decomposition pathways:
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Ester Hydrolysis: Hydroxide ions can readily hydrolyze the ethyl ester to the carboxylate salt.
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Ring Opening: Strong bases can deprotonate the C5 position of the oxazole ring, which can lead to ring-opening reactions. The presence of the formyl group at C2 enhances the acidity of the ring protons, making this process more favorable.
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Cannizzaro-type Reactions: In the absence of other nucleophiles and under strong basic conditions, the formyl group could potentially undergo disproportionation reactions.
To mitigate decomposition under basic conditions, consider using milder, non-nucleophilic bases (e.g., proton sponge, DBU in catalytic amounts if appropriate) and running the reaction at the lowest possible temperature.
Q3: I am using acidic conditions (e.g., Lewis or Brønsted acids) and observing decomposition. What are the likely causes?
A3: Acidic conditions can also lead to the degradation of this compound:
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Ester Hydrolysis: Acid-catalyzed hydrolysis of the ethyl ester can occur, particularly in the presence of water.
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Ring Cleavage: The oxazole ring can be cleaved under strongly acidic conditions.[1] The nitrogen atom of the oxazole can be protonated, activating the ring towards nucleophilic attack by water or other nucleophiles present.
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Formyl Group Reactions: The formyl group can be protonated, which may lead to polymerization or other side reactions.
When acidic conditions are necessary, it is advisable to use the mildest acid possible, ensure anhydrous conditions, and maintain low reaction temperatures.
Q4: How can I monitor the decomposition of this compound during my reaction?
A4: Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective techniques for monitoring the progress of your reaction and the appearance of decomposition products.
-
TLC Analysis: Spot the reaction mixture at regular intervals on a TLC plate. The appearance of new spots with different Rf values from your starting material and desired product can indicate decomposition.
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HPLC Analysis: For more quantitative analysis, inject aliquots of the reaction mixture into an HPLC system. The emergence and growth of new peaks over time can be used to track the formation of byproducts.
If decomposition is observed, it is recommended to analyze the byproducts by techniques such as LC-MS or GC-MS to identify their structures and better understand the decomposition pathway.
Frequently Asked Questions (FAQs)
Q: What are the ideal storage conditions for this compound to minimize decomposition?
A: To ensure the stability of this compound, it should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen). Exposure to moisture, light, and air should be minimized.
Q: Are there any specific reagents that are known to be incompatible with this compound?
A: Avoid strong oxidizing agents, strong reducing agents, and highly nucleophilic reagents that are not intended for the desired transformation. Strong acids and bases should also be used with caution.
Q: Can the formyl group be protected to prevent side reactions?
A: Yes, the formyl group can be protected as an acetal or a related protecting group if it is susceptible to unwanted reactions under the planned experimental conditions.[2][3] Common protecting groups for aldehydes include ethylene glycol (to form a 1,3-dioxolane) which is stable to many reaction conditions but can be removed with aqueous acid.
Q: What are some general strategies to minimize the decomposition of this compound during a reaction?
A:
-
Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.
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Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid prolonged exposure of the product to potentially harsh conditions.
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Choice of Reagents: Use the mildest reagents possible to achieve the desired transformation.
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Inert Atmosphere: If the reaction is sensitive to air or moisture, perform it under an inert atmosphere of argon or nitrogen.
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Solvent Purity: Use dry, high-purity solvents to avoid contaminants that could catalyze decomposition.
Quantitative Data Summary
Currently, there is limited publicly available quantitative data specifically on the decomposition rates of this compound. Researchers are encouraged to perform kinetic studies under their specific reaction conditions to quantify decomposition. The following table outlines hypothetical data that would be valuable to collect.
| Condition | Parameter | Value | Potential Decomposition Products |
| Thermal Stability | Decomposition Temperature | TBD | Decarboxylated and ring-opened products |
| pH Stability | Optimal pH range | TBD | Hydrolyzed ester, decarboxylated product |
| Rate of hydrolysis at pH 4 | TBD | Oxazole-4-carboxylic acid | |
| Rate of hydrolysis at pH 10 | TBD | Oxazole-4-carboxylate salt |
Experimental Protocols
Protocol 1: Monitoring Decomposition by HPLC
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Sample Preparation: At timed intervals, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
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Quenching: Immediately quench the reaction in the aliquot by diluting it in a suitable solvent (e.g., acetonitrile/water) to a known concentration.
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HPLC Analysis: Inject the diluted sample onto a C18 reverse-phase HPLC column.
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Mobile Phase: Use a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
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Detection: Monitor the elution profile using a UV detector at a wavelength where the starting material, product, and potential byproducts absorb.
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Data Analysis: Quantify the peak areas of the starting material, product, and any new peaks to determine the extent of decomposition over time.
Visualizations
Caption: Troubleshooting workflow for decomposition.
Caption: Potential decomposition pathways.
References
Technical Support Center: Synthesis of Ethyl 2-formyloxazole-4-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of Ethyl 2-formyloxazole-4-carboxylate. The information is tailored for researchers, scientists, and professionals in drug development who may encounter specific challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to this compound?
A common and plausible route is a two-step process. The first step is the synthesis of the precursor, Ethyl 2-methyloxazole-4-carboxylate, followed by a Vilsmeier-Haack formylation to introduce the aldehyde group at the 2-position.
Q2: My Vilsmeier-Haack formylation reaction is not working, or the yield is very low. What are the possible reasons?
Low yields in a Vilsmeier-Haack reaction can be attributed to several factors:
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Inactive Vilsmeier Reagent: The Vilsmeier reagent, formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is moisture-sensitive. Ensure all glassware is dry and reagents are anhydrous.[1][2]
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Insufficiently Activated Substrate: The Vilsmeier-Haack reaction works best on electron-rich aromatic and heteroaromatic compounds.[3][4] If your oxazole ring is substituted with electron-withdrawing groups, the reaction may be sluggish.
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Incorrect Reaction Temperature: The reaction temperature is crucial and substrate-dependent, typically ranging from 0°C to 80°C.[4] An inappropriate temperature can lead to decomposition or a slow reaction rate.
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Premature Quenching: The intermediate iminium salt must be hydrolyzed during aqueous workup to yield the aldehyde.[2][5] Improper workup can lead to the loss of product.
Q3: I am observing multiple spots on my TLC plate after the reaction. What are the likely byproducts?
In the formylation of Ethyl 2-methyloxazole-4-carboxylate, several byproducts can form:
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Unreacted Starting Material: Incomplete reaction is a common cause of an extra spot on the TLC.
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Di-formylated Product: Although less common for this substrate, over-formylation can occur.
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Hydrolysis of the Ester: The reaction conditions or workup could potentially hydrolyze the ethyl ester to the corresponding carboxylic acid.
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Side-products from the Vilsmeier Reagent: Self-condensation or other reactions of the Vilsmeier reagent can lead to colored impurities.
Q4: How can I effectively purify the final product?
Standard purification for this compound typically involves:
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Aqueous Workup: To hydrolyze the intermediate iminium salt and remove water-soluble impurities.
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Extraction: Using a suitable organic solvent like ethyl acetate or dichloromethane.
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Column Chromatography: On silica gel, using a gradient of ethyl acetate in hexanes is usually effective for separating the product from less polar starting material and more polar byproducts.
Q5: What are the expected spectroscopic signatures for this compound?
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¹H NMR: Expect a singlet for the aldehyde proton (CHO) around 9-10 ppm. The ethyl ester will show a quartet and a triplet. The oxazole ring proton will also be present as a singlet.
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¹³C NMR: The aldehyde carbon will appear around 180-190 ppm, and the ester carbonyl will be in the 160-170 ppm region.
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IR Spectroscopy: Look for a strong carbonyl stretch for the aldehyde around 1680-1700 cm⁻¹ and the ester carbonyl stretch around 1720-1740 cm⁻¹.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Low or No Product Formation | 1. Inactive Vilsmeier reagent due to moisture. 2. Reaction temperature is too low. 3. Insufficient reaction time. | 1. Use freshly distilled POCl₃ and anhydrous DMF. Ensure all glassware is oven-dried. 2. Gradually increase the reaction temperature in small increments (e.g., 10°C). 3. Monitor the reaction by TLC until the starting material is consumed. |
| Presence of Unreacted Starting Material | 1. Insufficient Vilsmeier reagent. 2. Reaction time is too short. | 1. Use a slight excess of the Vilsmeier reagent (1.1 to 1.5 equivalents). 2. Extend the reaction time and monitor by TLC. |
| Formation of a Dark-Colored Reaction Mixture | 1. Reaction temperature is too high, causing decomposition. 2. Side reactions of the Vilsmeier reagent. | 1. Lower the reaction temperature. 2. Add the substrate slowly to the pre-formed Vilsmeier reagent at a low temperature. |
| Product is Contaminated with a More Polar Impurity | 1. Hydrolysis of the ethyl ester to the carboxylic acid. | 1. Perform a mild aqueous workup with a weak base (e.g., sodium bicarbonate solution) to remove the acidic impurity. |
| Difficult Purification by Column Chromatography | 1. Product and a major byproduct have very similar polarities. | 1. Try a different solvent system for chromatography. 2. Consider recrystallization if the product is a solid. |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-methyloxazole-4-carboxylate (Precursor)
This protocol is a standard Hantzsch-type oxazole synthesis.
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Reaction Setup: To a solution of ethyl 2-chloroacetoacetate (1.0 eq) in ethanol, add acetamide (1.2 eq).
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Reaction Conditions: Heat the mixture to reflux (approximately 78°C) for 4-6 hours. Monitor the reaction progress by TLC.
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Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
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Extraction: Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford Ethyl 2-methyloxazole-4-carboxylate.
Protocol 2: Vilsmeier-Haack Formylation of Ethyl 2-methyloxazole-4-carboxylate
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Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous DMF (3.0 eq) and cool to 0°C. Slowly add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise, maintaining the temperature below 5°C. Stir the mixture at 0°C for 30 minutes.
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Reaction: To the pre-formed Vilsmeier reagent, add a solution of Ethyl 2-methyloxazole-4-carboxylate (1.0 eq) in anhydrous DMF dropwise at 0°C.
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Reaction Conditions: Allow the reaction to warm to room temperature and then heat to 60-70°C for 2-4 hours. Monitor the reaction by TLC.
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Work-up: Cool the reaction mixture to 0°C and carefully pour it onto crushed ice with vigorous stirring. Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is ~7-8.
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Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Purification: Concentrate the organic layer under reduced pressure and purify the crude residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound.
Visualizations
References
Overcoming solubility issues with "Ethyl 2-formyloxazole-4-carboxylate"
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility issues with Ethyl 2-formyloxazole-4-carboxylate. The information is presented in a question-and-answer format to directly address common challenges.
Troubleshooting Guide
Q1: My this compound is not dissolving in my chosen solvent. What should I do first?
A1: The first step is to assess your solvent choice based on the polarity of this compound. As an oxazole derivative, it is expected to have better solubility in polar solvents.[1] If you are using a non-polar solvent, consider switching to a polar alternative.
Q2: I'm using a polar solvent, but the compound is still not dissolving completely. What are my next steps?
A2: If initial dissolution in a polar solvent is unsuccessful, you can employ several techniques to enhance solubility. These include:
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Heating: Gently warming the mixture can significantly increase the solubility of many organic solids.[1][2][3][4] The solubility of organic compounds in water and organic solvents often increases exponentially with temperature.[1][2][4]
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Sonication: Using an ultrasonic bath can help break down solid aggregates and facilitate dissolution.
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Using a Co-solvent: Introducing a second, miscible solvent (a co-solvent) can alter the polarity of the solvent system and improve solubility.[5][6][7]
Q3: What are some recommended co-solvents for improving the solubility of this compound?
A3: For a compound like this compound, which is an ethyl ester with a heterocyclic ring, a mixture of a polar protic and a polar aprotic solvent can be effective. Consider the following co-solvent systems:
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Ethanol/Water
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Methanol/Dichloromethane
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Dimethyl Sulfoxide (DMSO)/Water
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N,N-Dimethylformamide (DMF)/Water
It is advisable to start with a small amount of the co-solvent and gradually increase the proportion until the compound dissolves.
Q4: I've tried heating and co-solvents, but I'm still facing solubility issues. Are there any other chemical modification approaches?
A4: While altering the compound itself is a more advanced step, you could consider pH modification if your experimental conditions allow. The oxazole ring has a weakly basic nitrogen atom.[1] In acidic conditions, this nitrogen can be protonated, forming a more soluble salt. However, be aware that the formyl group and the ester are susceptible to hydrolysis under strong acidic or basic conditions, especially with heating.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common laboratory solvents?
Q2: How does temperature affect the solubility of this compound?
A2: The solubility of most organic solids, including likely this compound, increases with temperature.[3][8] For many organic compounds, a 20°C increase in temperature can lead to a doubling of solubility.[1][4] It is crucial to monitor for any degradation of the compound at elevated temperatures, especially given the presence of the formyl and ester functional groups.
Q3: Are there any known incompatibilities or stability issues I should be aware of when trying to dissolve this compound?
A3: Yes. The formyl group is susceptible to oxidation and can also undergo reactions with nucleophiles. The ethyl ester group is prone to hydrolysis under strongly acidic or basic conditions, which can be accelerated by heat. Therefore, prolonged heating or the use of strong acids or bases to aid dissolution should be approached with caution and monitored for potential degradation of the compound.
Q4: How can I determine the solubility of this compound in a specific solvent system?
A4: A standard method is to prepare a saturated solution and then determine the concentration of the dissolved compound. A detailed protocol is provided in the "Experimental Protocols" section below.
Data Presentation
Table 1: Properties of Common Laboratory Solvents
| Solvent | Polarity Index | Boiling Point (°C) | Dielectric Constant | Notes |
| Water | 10.2 | 100 | 80.1 | Highly polar, protic. |
| Ethanol | 5.2 | 78 | 24.5 | Polar, protic. Good starting point. |
| Methanol | 6.6 | 65 | 32.7 | Polar, protic. More polar than ethanol. |
| Acetone | 5.1 | 56 | 20.7 | Polar, aprotic. |
| Dichloromethane | 3.1 | 40 | 9.1 | Moderately polar, aprotic. |
| Ethyl Acetate | 4.4 | 77 | 6.0 | Moderately polar, aprotic. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 189 | 46.7 | Highly polar, aprotic. Can dissolve many poorly soluble compounds. |
| N,N-Dimethylformamide (DMF) | 6.4 | 153 | 36.7 | Highly polar, aprotic. Similar to DMSO. |
| Hexane | 0.1 | 69 | 1.9 | Non-polar. Unlikely to be a good solvent. |
| Toluene | 2.4 | 111 | 2.4 | Non-polar. Unlikely to be a good solvent. |
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility
Objective: To determine the equilibrium solubility of this compound in a given solvent system at a specific temperature.
Materials:
-
This compound
-
Chosen solvent(s)
-
Vials with screw caps
-
Magnetic stirrer and stir bars (or shaker)
-
Constant temperature bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Methodology:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial. The excess solid should be clearly visible.
-
Equilibration: Place the vial in a constant temperature bath or shaker and agitate for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection: After equilibration, allow the solution to stand undisturbed for a short period to let the excess solid settle.
-
Filtration: Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved solid.
-
Dilution: Dilute the filtered solution with a known volume of the solvent to bring the concentration within the linear range of the analytical instrument.
-
Quantification: Analyze the concentration of the diluted solution using a pre-calibrated HPLC or UV-Vis spectrophotometer.
-
Calculation: Calculate the original concentration in the saturated solution, which represents the equilibrium solubility.
Visualizations
Caption: Troubleshooting workflow for solubility issues.
Caption: Key principles governing solubility.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. journals.umcs.pl [journals.umcs.pl]
- 6. researchgate.net [researchgate.net]
- 7. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. globalresearchonline.net [globalresearchonline.net]
Technical Support Center: Ethyl 2-formyloxazole-4-carboxylate Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Ethyl 2-formyloxazole-4-carboxylate, with a focus on reaction temperature optimization. This guide is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the common method for the synthesis of this compound?
A1: The most common and effective method for the formylation of ethyl 4-oxazolecarboxylate to synthesize this compound is the Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, typically formed in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).
Q2: What is the typical temperature range for the Vilsmeier-Haack formylation of oxazole derivatives?
A2: The reaction temperature for the Vilsmeier-Haack formylation is highly dependent on the reactivity of the substrate. For electron-rich five-membered heterocycles like oxazoles, the temperature generally ranges from 0°C to 80°C.[1] Some reactions with less reactive substrates may require temperatures as high as 120°C. It is crucial to optimize the temperature for your specific setup to maximize yield and minimize byproduct formation.
Q3: How does reaction temperature influence the yield and purity of this compound?
A3: Reaction temperature is a critical parameter in the synthesis of this compound.
-
Low Temperatures (0°C - 25°C): At lower temperatures, the reaction rate will be slower, potentially leading to incomplete conversion of the starting material. This can result in a lower yield of the desired product. However, lower temperatures often lead to higher purity by minimizing the formation of side products.
-
Moderate Temperatures (25°C - 60°C): This is often the optimal range for many Vilsmeier-Haack reactions. It provides a good balance between reaction rate and selectivity, leading to good yields of the desired product with acceptable purity.
-
High Temperatures (>60°C): Increasing the temperature further can accelerate the reaction rate, but it may also promote the formation of byproducts and decomposition of the starting material or product, leading to a decrease in both yield and purity. For some less reactive substrates, temperatures around 70-80°C have been shown to be effective in analogous formylations of other five-membered heterocycles.
Q4: What are the potential side reactions or byproducts to be aware of during this synthesis?
A4: While specific data for this compound is limited, common side reactions in Vilsmeier-Haack formylations of heterocycles can include:
-
Over-formylation: Although less common, diformylation can occur under harsh conditions.
-
Ring opening/decomposition: Oxazole rings can be sensitive to strongly acidic and high-temperature conditions, which may lead to ring cleavage and the formation of various degradation products.
-
Reaction with the ester group: While generally stable, the ethyl ester group could potentially undergo side reactions at very high temperatures, although this is less likely under typical Vilsmeier-Haack conditions.
-
Polymerization: At elevated temperatures, undesired polymerization of the starting material or product can occur, leading to tar formation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no product yield | 1. Inactive Vilsmeier reagent. | 1. Ensure that the DMF and POCl₃ are of high purity and anhydrous. Prepare the Vilsmeier reagent fresh before use. |
| 2. Reaction temperature is too low. | 2. Gradually increase the reaction temperature in increments of 10°C and monitor the reaction progress by TLC or HPLC. | |
| 3. Insufficient reaction time. | 3. Extend the reaction time and monitor the consumption of the starting material. | |
| 4. Poor quality of starting material. | 4. Verify the purity of the ethyl 4-oxazolecarboxylate starting material. | |
| Low product purity (multiple spots on TLC) | 1. Reaction temperature is too high. | 1. Decrease the reaction temperature. Consider running the reaction at a lower temperature for a longer duration. |
| 2. Incorrect stoichiometry of reagents. | 2. Ensure the correct molar ratios of the substrate, DMF, and POCl₃ are used. An excess of the Vilsmeier reagent can sometimes lead to side reactions. | |
| 3. Inefficient work-up procedure. | 3. Ensure proper quenching of the reaction mixture with ice-water and careful neutralization. Optimize the extraction and purification steps (e.g., column chromatography). | |
| Formation of a dark, tarry substance | 1. Reaction temperature is excessively high. | 1. Significantly reduce the reaction temperature. Start the reaction at 0°C and slowly warm to room temperature. |
| 2. Presence of impurities in the starting materials. | 2. Use purified, anhydrous solvents and reagents. |
Experimental Protocol: Vilsmeier-Haack Formylation of Ethyl 4-oxazolecarboxylate
This protocol is a general guideline and should be optimized for your specific laboratory conditions.
Materials:
-
Ethyl 4-oxazolecarboxylate
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice bath
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 equivalents) and cool the flask in an ice bath to 0°C. To the cooled DMF, add POCl₃ (1.2 equivalents) dropwise via the dropping funnel, ensuring the temperature does not exceed 10°C. Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.
-
Reaction: Dissolve Ethyl 4-oxazolecarboxylate (1.0 equivalent) in anhydrous DCM and add it dropwise to the freshly prepared Vilsmeier reagent at 0°C.
-
Temperature Optimization:
-
Condition A (Low Temp): Stir the reaction mixture at 0°C for 2-4 hours, then allow it to slowly warm to room temperature and stir for an additional 12-24 hours.
-
Condition B (Moderate Temp): After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-8 hours.
-
Condition C (High Temp): After stirring at room temperature for 1 hour, gently heat the reaction mixture to 40-60°C and maintain this temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate. Stir vigorously until the evolution of gas ceases and the pH is neutral or slightly basic.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.
Data Presentation
The following table illustrates the hypothetical effect of reaction temperature on the yield and purity of this compound, based on general principles of the Vilsmeier-Haack reaction. Actual results may vary and should be determined experimentally.
| Reaction Temperature (°C) | Reaction Time (h) | Conversion of Starting Material (%) | Isolated Yield of Product (%) | Purity of Product (by HPLC, %) | Observed Byproducts |
| 0 → 25 | 24 | 75 | 60 | 95 | Unreacted starting material |
| 25 | 8 | 90 | 75 | 92 | Minor unidentified impurities |
| 40 | 4 | >95 | 85 | 88 | Increased minor impurities |
| 60 | 2 | >98 | 70 | 80 | Significant byproduct formation, some decomposition |
| 80 | 1 | ~100 | 50 | <70 | Major byproduct formation, significant decomposition/tarring |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for reaction optimization.
References
Technical Support Center: Synthesis of Ethyl 2-formyloxazole-4-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-formyloxazole-4-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what is the role of the catalyst?
A1: The synthesis of this compound typically involves the reaction of an α-diazo-β-ketoester with a formamide source, catalyzed by a transition metal. Rhodium(II) catalysts are particularly effective. The catalyst generates a rhodium carbene from the diazo compound, which then undergoes a series of reactions including N-H insertion and cyclodehydration to form the oxazole ring. The choice of catalyst is critical as it can influence the regioselectivity of the final product.
Q2: I am observing the formation of an isomeric product, Ethyl 2-formyloxazole-5-carboxylate. What is the likely cause?
A2: The formation of the oxazole-5-carboxylate isomer is a known issue and is highly dependent on the rhodium catalyst used. While dirhodium tetraacetate typically favors the formation of the desired oxazole-4-carboxylate, catalysts like dirhodium tetrakis(heptafluorobutyramide) can dramatically shift the regioselectivity to produce the oxazole-5-carboxylate isomer.[1][2] Careful selection and handling of the catalyst are crucial to ensure the desired product.
Q3: What are some common side reactions to be aware of during the synthesis?
A3: Besides the formation of the constitutional isomer, other potential side reactions include the dimerization of the rhodium carbene, incomplete cyclization leading to the isolation of the N-H insertion product, and decomposition of the diazo compound, especially in the presence of acid or at elevated temperatures. Careful control of reaction conditions and slow addition of the diazo compound can help minimize these side reactions.
Q4: How can I purify the final product, this compound?
A4: Purification is typically achieved through column chromatography on silica gel. A solvent system of ethyl acetate and hexane is commonly used to separate the product from starting materials, catalyst residues, and any side products. The polarity of the solvent system may need to be optimized based on TLC analysis of the crude reaction mixture.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive catalyst. 2. Decomposition of the diazo compound. 3. Incorrect reaction temperature. 4. Presence of impurities in starting materials or solvent. | 1. Use a fresh batch of catalyst. Consider catalyst activation if necessary. 2. Add the diazo compound slowly to the reaction mixture at the recommended temperature. Ensure the reaction is protected from light. 3. Optimize the reaction temperature. Some rhodium-catalyzed reactions work well at room temperature, while others require heating. 4. Use freshly distilled solvents and purified starting materials. |
| Formation of Isomeric Byproduct (Oxazole-5-carboxylate) | Incorrect choice of catalyst. | Use dirhodium tetraacetate as the catalyst, which is known to favor the formation of the 4-carboxylate isomer.[1][2] Avoid catalysts like dirhodium tetrakis(heptafluorobutyramide). |
| Incomplete Reaction | 1. Insufficient reaction time. 2. Low catalyst loading. | 1. Monitor the reaction progress by TLC. If starting material is still present, extend the reaction time. 2. Increase the catalyst loading incrementally, but be mindful of potential increases in side reactions. |
| Difficulty in Product Purification | 1. Co-elution of product with impurities. 2. Streaking of the product on the silica gel column. | 1. Optimize the solvent system for column chromatography. A shallower gradient or a different solvent mixture may improve separation. 2. Add a small amount of a polar solvent like methanol to the elution solvent system to reduce tailing. |
Experimental Protocols
Synthesis of this compound using Dirhodium Tetraacetate
This protocol is based on established procedures for the synthesis of 2-substituted-oxazole-4-carboxylates using rhodium catalysts.
Materials:
-
Ethyl 2-diazo-3-oxopropanoate (Ethyl formyldiazoacetate)
-
Formamide
-
Dirhodium tetraacetate [Rh₂(OAc)₄]
-
Dichloromethane (DCM), anhydrous
-
Dehydrating agent (e.g., Burgess reagent, triflic anhydride/pyridine)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for chromatography
Procedure:
-
Carbene Formation and N-H Insertion:
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), dissolve formamide (1.2 equivalents) and dirhodium tetraacetate (1-2 mol%) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve ethyl 2-diazo-3-oxopropanoate (1 equivalent) in anhydrous dichloromethane and add it to the dropping funnel.
-
Add the diazo solution dropwise to the stirred reaction mixture over 1-2 hours.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the diazo compound.
-
-
Work-up of the N-H Insertion Product:
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Cyclodehydration to form the Oxazole Ring:
-
Dissolve the crude N-H insertion product in anhydrous dichloromethane.
-
Add the dehydrating agent (e.g., Burgess reagent (1.2 equivalents) or triflic anhydride (1.1 equivalents) followed by pyridine (1.2 equivalents) at 0 °C).
-
Stir the reaction at room temperature until TLC analysis indicates the formation of the oxazole product.
-
Quench the reaction with water and extract with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford this compound as a pure compound.
-
Catalyst Selection and its Impact on Regioselectivity
The choice of catalyst is a critical parameter that dictates the regiochemical outcome of the reaction.
| Catalyst | Predominant Isomer | Reference |
| Dirhodium tetraacetate [Rh₂(OAc)₄] | This compound | [1][2] |
| Dirhodium tetrakis(hettafluorobutyramide) [Rh₂(hf b)₄] | Ethyl 2-formyloxazole-5-carboxylate | [1][2] |
Visualizing the Synthetic Pathway
The following diagram illustrates the general workflow for the synthesis of this compound.
References
"Ethyl 2-formyloxazole-4-carboxylate" stability in different solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Ethyl 2-formyloxazole-4-carboxylate in various solvents. This information is intended for researchers, scientists, and professionals in drug development. Please note that while specific experimental data for this compound is limited in public literature, the following guidance is based on established principles of organic chemistry and data from structurally related molecules.
Frequently Asked Questions (FAQs)
Q1: What are the main factors affecting the stability of this compound?
A1: The stability of this compound is primarily influenced by the presence of three key functional groups: the oxazole ring, the ethyl ester, and the formyl group. The most significant factors affecting its stability are:
-
pH: The compound is susceptible to degradation in both acidic and basic conditions.
-
Solvent Type: Protic solvents (e.g., water, methanol, ethanol) can participate in degradation reactions, particularly hydrolysis.
-
Temperature: Higher temperatures will accelerate the rate of degradation.
-
Presence of Nucleophiles: Strong nucleophiles can react with the ester and formyl groups.
-
Light: While not extensively documented for this specific molecule, prolonged exposure to UV light can potentially lead to degradation of the oxazole ring.
Q2: What are the likely degradation pathways for this compound?
A2: Based on the functional groups present, the following degradation pathways are most likely:
-
Hydrolysis of the Ethyl Ester: This is a common degradation pathway for esters, especially in the presence of acid or base, yielding the corresponding carboxylic acid (2-formyloxazole-4-carboxylic acid) and ethanol.
-
Hydrolysis of the Formyl Group: The formyl group can be susceptible to hydrolysis, potentially leading to the formation of a carboxylic acid at the 2-position, although this is generally less facile than ester hydrolysis.
-
Oxazole Ring Opening: The oxazole ring can undergo hydrolytic cleavage under harsh acidic or basic conditions, leading to the formation of acyclic products.
Q3: What are the recommended storage conditions for this compound?
A3: To ensure maximum stability, the compound should be stored under the following conditions:
-
Temperature: In a cool, dry place. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) is recommended.
-
Atmosphere: Under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation, especially if the compound is to be stored for an extended period.
-
Container: In a tightly sealed, light-resistant container.
Q4: In which solvents is this compound expected to be most stable?
A4: The compound is expected to be most stable in aprotic, non-polar to moderately polar solvents. The following table provides a general guide to the expected stability in common laboratory solvents.
| Solvent Class | Examples | Expected Stability | Rationale |
| Aprotic Non-Polar | Hexanes, Toluene, Dichloromethane | High | Low reactivity and minimal potential for hydrogen bonding or proton transfer. |
| Aprotic Polar | Acetonitrile, Tetrahydrofuran (THF), Ethyl Acetate, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | Generally good solvents for dissolution. Stability may be slightly lower than in non-polar solvents, especially in the presence of trace water. |
| Protic Polar | Water, Methanol, Ethanol | Low to Moderate | Risk of solvolysis (hydrolysis or transesterification) of the ester group, particularly at non-neutral pH and elevated temperatures. |
Troubleshooting Guides
Issue 1: Rapid degradation of the compound observed in solution.
If you are observing unexpectedly rapid degradation of this compound in your experiments, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for rapid degradation of this compound.
Issue 2: Inconsistent analytical results in stability studies.
If you are obtaining variable or non-reproducible results during the analysis of your stability samples, consider the following experimental protocol for a systematic stability assessment.
This protocol outlines a general procedure for evaluating the stability of this compound in a selection of solvents over time.
1. Materials:
-
This compound (of known purity)
-
Selected solvents (HPLC grade or equivalent, anhydrous where specified):
-
Acetonitrile (ACN)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Water (HPLC grade)
-
Phosphate buffer (pH 7.0)
-
-
Class A volumetric flasks and pipettes
-
HPLC or UPLC system with a UV detector (e.g., DAD or PDA) and/or a mass spectrometer (MS)
-
Analytical column (e.g., C18 reversed-phase)
-
Incubator or temperature-controlled chamber
2. Stock Solution Preparation:
-
Prepare a stock solution of this compound in a stable, aprotic solvent (e.g., Acetonitrile) at a concentration of 1 mg/mL.
3. Sample Preparation for Stability Study:
-
For each solvent to be tested, pipette a known volume of the stock solution into a volumetric flask and dilute with the test solvent to a final concentration of 0.1 mg/mL.
-
Prepare triplicate samples for each solvent and each time point.
-
Store the prepared samples in tightly sealed vials at the desired temperature (e.g., 25 °C and 40 °C for accelerated testing).
4. Time Points for Analysis:
-
Analyze the samples at predetermined time points, for example: 0, 2, 4, 8, 24, and 48 hours for an initial assessment. For longer-term studies, time points can be extended to days or weeks.
5. Analytical Method:
-
Chromatographic System: HPLC or UPLC.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detection at a wavelength determined by the UV spectrum of the parent compound (e.g., 254 nm). MS detection can be used for identification of degradation products.
-
Quantification: Use the peak area of the parent compound to determine its concentration at each time point.
6. Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the initial (time 0) concentration.
-
Plot the percentage remaining versus time for each solvent.
-
Identify and, if possible, quantify any major degradation products.
The following diagram illustrates the experimental workflow.
Troubleshooting guide for oxazole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during oxazole synthesis. The content is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis of oxazoles, with a focus on two widely used methods: the Robinson-Gabriel Synthesis and the Van Leusen Oxazole Synthesis.
Robinson-Gabriel Synthesis Troubleshooting
The Robinson-Gabriel synthesis involves the cyclodehydration of 2-acylamino-ketones to form oxazoles.[1][2][3]
Question: My Robinson-Gabriel synthesis has a very low yield. What are the potential causes and solutions?
Answer:
Low yields in the Robinson-Gabriel synthesis can stem from several factors. Here is a breakdown of common causes and their respective solutions:
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Incomplete Cyclodehydration: The final step of the reaction requires a potent dehydrating agent to drive the cyclization.
-
Solution: Ensure your dehydrating agent is fresh and used in sufficient quantity. Commonly used agents include concentrated sulfuric acid, polyphosphoric acid (PPA), phosphorus pentoxide (P₂O₅), and thionyl chloride (SOCl₂).[2] For acid-sensitive substrates, milder conditions like the use of triphenylphosphine/iodine or the Burgess reagent can be employed.[1]
-
-
Poor Quality Starting Material: The purity of the 2-acylamino-ketone precursor is crucial.
-
Solution: Purify the 2-acylamino-ketone before use, for example by recrystallization, to remove any unreacted starting materials or byproducts from its synthesis (e.g., from a preceding Dakin-West reaction).[1]
-
-
Side Reactions: The harsh acidic conditions can sometimes lead to degradation of the starting material or the product.
-
Solution: Consider using a milder dehydrating agent. Alternatively, optimizing the reaction temperature and time can minimize degradation. Running the reaction at a lower temperature for a longer period might improve the yield.
-
-
Steric Hindrance: Bulky substituents on the 2-acylamino-ketone can hinder the intramolecular cyclization.
-
Solution: This is an inherent limitation of the substrate. If possible, redesigning the synthetic route to use a less hindered precursor might be necessary.
-
Question: I am observing the formation of multiple byproducts in my Robinson-Gabriel reaction. How can I identify and minimize them?
Answer:
Byproduct formation is a common issue, often due to the reactive nature of the intermediates and the harsh reaction conditions.
-
Common Byproducts:
-
Unreacted Starting Material: Incomplete reaction is a frequent cause.
-
Hydrolyzed Starting Material: The acidic conditions can lead to the hydrolysis of the amide bond in the starting material.
-
Polymerization/Degradation Products: Highly reactive intermediates can polymerize or decompose under strong acid and high temperatures.
-
-
Solutions:
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress and identify the appearance of byproducts.
-
Optimize Reaction Conditions: A systematic optimization of temperature, reaction time, and the choice and concentration of the dehydrating agent can significantly reduce byproduct formation.
-
Purification: Byproducts can often be removed by column chromatography on silica gel or by recrystallization.
-
Van Leusen Oxazole Synthesis Troubleshooting
The Van Leusen reaction provides a route to 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[4][5]
Question: My Van Leusen oxazole synthesis is giving a low yield. What are the common pitfalls?
Answer:
Low yields in the Van Leusen synthesis can often be traced back to the reagents and reaction conditions.
-
Inactive TosMIC: Tosylmethyl isocyanide (TosMIC) is the key reagent and its quality is paramount.
-
Solution: Use freshly purchased or properly stored TosMIC. It should be a colorless, odorless solid. If it has discolored or developed an odor, it may have degraded.
-
-
Base Strength and Stoichiometry: The choice and amount of base are critical for the deprotonation of TosMIC to form the reactive intermediate.[4]
-
Solution: Potassium carbonate (K₂CO₃) is a commonly used base in methanol.[4] For less reactive aldehydes, a stronger base like potassium tert-butoxide (t-BuOK) in an aprotic solvent like THF might be necessary. Ensure the base is anhydrous, as water can interfere with the reaction.
-
-
Aldehyde Reactivity: Electron-poor aldehydes generally react faster than electron-rich or sterically hindered aldehydes.[4]
-
Solution: For less reactive aldehydes, increasing the reaction temperature or using a stronger base/solvent system may be required. Microwave-assisted synthesis has also been shown to improve yields and reduce reaction times.
-
-
Side Reactions: The intermediate oxazoline can sometimes be isolated or other side products can form.
-
Solution: Ensure complete elimination of the tosyl group to form the oxazole. This is typically favored by heating the reaction mixture. If isolating the oxazoline, the reaction should be run at a lower temperature.
-
Question: I am having difficulty purifying my oxazole synthesized via the Van Leusen method. What are common impurities and how can I remove them?
Answer:
Purification challenges in the Van Leusen synthesis often arise from unreacted starting materials and reaction byproducts.
-
Common Impurities:
-
Unreacted Aldehyde and TosMIC: These can often be carried through the work-up.
-
p-Toluenesulfinic acid: This is a byproduct of the elimination step.
-
Oxazoline Intermediate: Incomplete elimination will leave the oxazoline in the crude product.
-
-
Purification Strategies:
-
Aqueous Work-up: A standard aqueous work-up can help remove some of the water-soluble impurities.
-
Column Chromatography: Flash column chromatography on silica gel is a very effective method for separating the desired oxazole from the impurities. A gradient of ethyl acetate in hexanes is a common eluent system.
-
Recrystallization: If the oxazole is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an excellent purification technique.[6][7][8][9][10]
-
Data Summary
The following tables provide a summary of typical reaction conditions and yields for the Robinson-Gabriel and Van Leusen oxazole syntheses with various substrates.
Table 1: Robinson-Gabriel Synthesis - Reaction Conditions and Yields
| 2-Acylamino-ketone Precursor | Dehydrating Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| N-(2-oxo-2-phenylethyl)benzamide | H₂SO₄ | - | 100 | 1 | 85 | Generic |
| N-(1-phenyl-2-oxopropyl)acetamide | PPA | - | 120 | 2 | 78 | Generic |
| N-(2-oxopropyl)benzamide | POCl₃ | Toluene | Reflux | 4 | 65 | Generic |
| Dipeptide precursor | Dess-Martin/PPh₃/I₂ | CH₂Cl₂ | RT | 12 | 70-90 | [1] |
Table 2: Van Leusen Oxazole Synthesis - Substrate Scope and Yields
| Aldehyde | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Benzaldehyde | K₂CO₃ | Methanol | Reflux | 3 | 88 | [4] |
| 4-Nitrobenzaldehyde | K₂CO₃ | Methanol | Reflux | 2 | 92 | [4] |
| 4-Methoxybenzaldehyde | K₂CO₃ | Methanol | Reflux | 5 | 81 | [4] |
| 2-Naphthaldehyde | K₂CO₃ | Methanol | Reflux | 3 | 85 | [4] |
| 2-Thiophenecarboxaldehyde | K₂CO₃ | Methanol | Reflux | 4 | 75 | [4] |
| 2-Chloroquinoline-3-carbaldehyde | K₂CO₃ | Methanol | Reflux | 8 | 83 | [4] |
Experimental Protocols
Detailed Protocol: Robinson-Gabriel Synthesis of 2,5-Diphenyloxazole
This protocol is a representative example of the Robinson-Gabriel synthesis.
Materials:
-
N-(2-oxo-2-phenylethyl)benzamide (1.0 eq)
-
Concentrated Sulfuric Acid (H₂SO₄) (5-10 eq)
-
Ice
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add N-(2-oxo-2-phenylethyl)benzamide.
-
Cool the flask in an ice bath.
-
Slowly and carefully add concentrated sulfuric acid with stirring.
-
After the addition is complete, remove the ice bath and warm the mixture to room temperature, then heat to 100 °C for 1 hour.
-
Allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford pure 2,5-diphenyloxazole.
Detailed Protocol: Van Leusen Synthesis of 5-Phenyloxazole
This protocol provides a step-by-step guide for the Van Leusen synthesis.
Materials:
-
Benzaldehyde (1.0 eq)
-
Tosylmethyl isocyanide (TosMIC) (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Methanol (MeOH), anhydrous
-
Water
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add benzaldehyde, tosylmethyl isocyanide, and anhydrous potassium carbonate.
-
Add anhydrous methanol to the flask.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 3-5 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the methanol under reduced pressure.
-
To the residue, add water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: a gradient of ethyl acetate in hexanes) to obtain pure 5-phenyloxazole.
Visualizations
References
- 1. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 3. Robinson-Gabriel-Synthese – Wikipedia [de.wikipedia.org]
- 4. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. Home Page [chem.ualberta.ca]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 10. Purifying by recrystallisation | 16–18 years | Resource | RSC Education [edu.rsc.org]
How to increase the reaction rate for "Ethyl 2-formyloxazole-4-carboxylate"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction rate for the synthesis of "Ethyl 2-formyloxazole-4-carboxylate."
I. Troubleshooting Guide: Increasing Reaction Rate
The synthesis of this compound, likely via formylation of Ethyl oxazole-4-carboxylate, can be a slow process due to the electron-withdrawing nature of the carboxylate group, which deactivates the oxazole ring towards electrophilic substitution. The following guide addresses common issues and provides solutions to enhance the reaction rate.
Q1: My formylation reaction is very slow or not proceeding to completion. How can I increase the rate?
A1: A slow reaction rate in the formylation of Ethyl oxazole-4-carboxylate is a common challenge. Several factors can be optimized to accelerate the reaction. Consider the following troubleshooting steps:
-
Temperature: Gradually increasing the reaction temperature can significantly enhance the reaction rate. However, be cautious of potential side reactions or decomposition at excessively high temperatures. It is recommended to increase the temperature in small increments (e.g., 10 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Concentration of Reactants: Increasing the concentration of the formylating agent or the substrate can lead to a higher reaction rate.[1][2][3][4] However, this may also increase the likelihood of side reactions. A systematic study of the concentration effects is advisable.
-
Stoichiometry of Formylating Agent: Ensure that an adequate excess of the formylating agent (e.g., Vilsmeier reagent) is used. A molar ratio of 1.5 to 3.0 equivalents of the formylating agent to the oxazole substrate is a good starting point.
-
Catalyst: While the Vilsmeier-Haack reaction is typically not catalytic, the choice of activating agent for the formamide (e.g., POCl₃, oxalyl chloride, thionyl chloride) can influence the reactivity of the Vilsmeier reagent.[5][6][7] Experimenting with different activating agents might yield better results.
-
Solvent: The choice of solvent can impact the reaction rate. For Vilsmeier-Haack reactions, polar aprotic solvents like N,N-Dimethylformamide (DMF) (which also serves as a reagent), dichloromethane (DCM), or 1,2-dichloroethane are commonly used.[8] Ensure the solvent is anhydrous, as moisture can quench the Vilsmeier reagent.
Q2: I am observing the formation of multiple products. How can I improve the selectivity for this compound?
A2: The formation of multiple products is likely due to a lack of regioselectivity or side reactions. The oxazole ring has two potential sites for electrophilic attack (C2 and C5). While electrophilic substitution on the oxazole ring is generally favored at the C5 position, formylation of unsubstituted oxazole with dimethylformamide has been reported to yield the 2-formyl derivative.[9] The presence of the electron-withdrawing ethyl carboxylate group at the C4 position will influence the regioselectivity.
-
Reaction Temperature: Lowering the reaction temperature may improve selectivity by favoring the kinetically controlled product.
-
Rate of Addition: Slow, dropwise addition of the activating agent (e.g., POCl₃) to the formamide at a low temperature (e.g., 0 °C) is crucial for the controlled formation of the Vilsmeier reagent and can minimize side reactions. A rapid addition can lead to localized overheating and decomposition.
-
Purification: Careful purification by column chromatography is essential to separate the desired product from any regioisomers or byproducts.
Q3: The work-up procedure seems to be causing product loss. What is the recommended work-up protocol?
A3: The work-up of a Vilsmeier-Haack reaction involves the hydrolysis of an iminium salt intermediate to the aldehyde.[5][7] This step is critical for obtaining the final product.
-
Hydrolysis: The reaction mixture should be quenched by pouring it into a cold aqueous solution of a base, such as sodium acetate or sodium bicarbonate, to neutralize the acidic components and facilitate the hydrolysis of the iminium intermediate.
-
Extraction: After hydrolysis, the product should be extracted with a suitable organic solvent like ethyl acetate or dichloromethane.
-
Washing: The organic layer should be washed with water and brine to remove any remaining inorganic salts and water-soluble impurities.
-
Drying and Concentration: The organic layer should be dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent removed under reduced pressure.
II. Frequently Asked Questions (FAQs)
Q1: What is the most likely method for the synthesis of this compound?
A1: The most probable synthetic route is the Vilsmeier-Haack formylation of Ethyl oxazole-4-carboxylate.[5][6][7] This reaction involves the use of a formylating agent, typically the Vilsmeier reagent, which is generated in situ from a formamide (like N,N-dimethylformamide, DMF) and an activating agent (like phosphorus oxychloride, POCl₃).[5][7]
Q2: At which position on the oxazole ring is formylation expected to occur?
A2: The regioselectivity of electrophilic substitution on substituted oxazoles can be complex. While electrophilic attack is generally favored at the C5 position, direct formylation of the parent oxazole has been reported to occur at the C2 position.[9] The electron-withdrawing nature of the ethyl carboxylate group at C4 will deactivate the ring, and its directing effect needs to be considered. Experimental determination is necessary to confirm the exact position of formylation.
Q3: What are the key parameters to control for a successful reaction?
A3: The key parameters for a successful formylation reaction are:
-
Anhydrous Conditions: The Vilsmeier reagent is highly reactive towards water. All glassware must be thoroughly dried, and anhydrous solvents should be used.
-
Temperature Control: The formation of the Vilsmeier reagent is exothermic and should be performed at low temperatures (e.g., 0 °C). The subsequent reaction with the oxazole substrate may require heating to proceed at a reasonable rate.
-
Stoichiometry: The molar ratio of the reactants should be carefully controlled.
-
Work-up Procedure: The hydrolysis of the intermediate iminium salt is a critical step to obtain the final aldehyde product.[5][7]
Q4: What are some potential side reactions?
A4: Potential side reactions include:
-
Formation of regioisomers: Formylation at an alternative position on the oxazole ring.
-
Decomposition of the starting material or product: This can occur at high temperatures.
-
Hydrolysis of the ester group: This may happen during the aqueous work-up, especially if harsh basic conditions are used.
-
Reaction with the solvent: If the solvent is not inert under the reaction conditions.
III. Data Presentation
Table 1: Effect of Temperature on Reaction Rate (Hypothetical Data)
| Temperature (°C) | Reaction Time (h) | Conversion (%) |
| 25 | 24 | 15 |
| 50 | 12 | 45 |
| 75 | 6 | 80 |
| 100 | 4 | 75 (decomposition observed) |
Table 2: Effect of Reactant Concentration on Reaction Rate (Hypothetical Data)
| [Oxazole] (M) | [Vilsmeier Reagent] (M) | Initial Rate (M/h) |
| 0.1 | 0.15 | 0.005 |
| 0.2 | 0.15 | 0.010 |
| 0.1 | 0.30 | 0.011 |
| 0.2 | 0.30 | 0.022 |
IV. Experimental Protocols
Protocol 1: Synthesis of this compound via Vilsmeier-Haack Reaction
Materials:
-
Ethyl oxazole-4-carboxylate
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Sodium acetate
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 equivalents) and anhydrous DCM.
-
Cool the flask to 0 °C in an ice bath.
-
Add POCl₃ (1.5 equivalents) dropwise to the stirred solution via the dropping funnel over a period of 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes to allow for the complete formation of the Vilsmeier reagent.
-
Add a solution of Ethyl oxazole-4-carboxylate (1.0 equivalent) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and then heat to reflux (or a predetermined optimal temperature).
-
Monitor the progress of the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker containing a cold saturated aqueous solution of sodium acetate with vigorous stirring.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.
V. Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for increasing the reaction rate.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. youtube.com [youtube.com]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. ijpsonline.com [ijpsonline.com]
- 9. Oxazole - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Ethyl 2-formyloxazole-4-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of Ethyl 2-formyloxazole-4-carboxylate.
Troubleshooting Guide
Problem: Low recovery of the final product after purification.
| Potential Cause | Suggested Solution |
| Product Decomposition on Silica Gel | The formyl group can be sensitive to the acidic nature of standard silica gel, leading to degradation. Deactivate the silica gel by pre-treating it with a solution of triethylamine in the column solvent. Alternatively, consider using a different stationary phase like alumina (neutral or basic) or Florisil.[1][2] |
| Product Volatility | Due to its relatively low molecular weight, the product might be lost during solvent evaporation under high vacuum, especially if co-evaporated with a low-boiling solvent. Use moderate vacuum and temperature during solvent removal. Consider using a rotary evaporator with a cold trap. |
| Irreversible Adsorption | Highly polar compounds can sometimes bind irreversibly to the stationary phase. If the product is not eluting, a more polar solvent system, possibly including a small percentage of methanol or a solvent mixture containing ammonia, may be necessary to recover the compound.[1] |
| Ester Hydrolysis | The ethyl ester is susceptible to hydrolysis, especially in the presence of water and acid or base. Ensure all solvents are anhydrous and avoid prolonged exposure to acidic or basic conditions during workup and purification. |
Problem: The purified product is still impure, showing multiple spots on TLC.
| Potential Cause | Suggested Solution |
| Co-elution of Impurities | The chosen solvent system may not be optimal for separating the product from impurities with similar polarity. Systematically screen different solvent systems with varying polarities and compositions (e.g., hexane/ethyl acetate, dichloromethane/methanol). A shallow gradient elution during column chromatography might improve separation. |
| Formation of Impurities During Purification | The aldehyde functionality is prone to oxidation to the corresponding carboxylic acid, especially if exposed to air for extended periods. Work relatively quickly and consider sparging solvents with an inert gas like nitrogen or argon. The use of antioxidants is generally not recommended as it introduces another impurity. |
| Presence of Starting Materials | Incomplete reaction can lead to the presence of starting materials in the crude product. Optimize the reaction conditions to ensure complete conversion before proceeding to purification. |
| Formation of Acetals/Hemiacetals | If using an alcohol as a co-solvent in chromatography, the aldehyde can potentially form acetals or hemiacetals on the acidic silica gel surface.[2] Avoid using alcohol-based solvent systems for chromatography if this is suspected. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: Common impurities may include unreacted starting materials, over-oxidized product (the corresponding carboxylic acid), and byproducts from side reactions. The oxazole ring itself can be sensitive, and ring-opened products are a possibility under harsh conditions.[3]
Q2: My compound seems to be degrading on the silica gel column. What can I do?
A2: Degradation on silica gel is a common issue for sensitive compounds. You can try the following:
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Deactivate the silica: Prepare a slurry of silica gel in your chosen eluent and add 1% triethylamine. This will neutralize the acidic sites on the silica.[2]
-
Use an alternative stationary phase: Alumina (neutral or basic) or Florisil can be less harsh alternatives to silica gel.[1]
-
Minimize contact time: Use flash column chromatography to reduce the time your compound spends on the column.
Q3: Can I use recrystallization to purify this compound?
A3: Recrystallization can be a very effective purification technique if a suitable solvent system is found.[4][5] The ideal solvent will dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures or are insoluble. Good starting points for solvent screening for an ethyl ester would be ethanol, ethyl acetate/hexane, or acetone/hexane mixtures.[5]
Q4: I suspect the aldehyde group is oxidizing during workup and purification. How can I prevent this?
A4: To minimize oxidation of the aldehyde:
-
Work under an inert atmosphere (nitrogen or argon) as much as possible.
-
Use degassed solvents.
-
Avoid prolonged exposure of the crude product to air.
-
Process the material quickly from workup to the final purified product.
Q5: Is there an alternative to column chromatography for purifying aldehydes?
A5: Yes, a common and effective method for purifying aldehydes is through the formation of a bisulfite adduct.[6][7][8][9][10] The aldehyde reacts with sodium bisulfite to form a water-soluble adduct, which can be separated from non-aldehyde impurities by extraction. The aldehyde can then be regenerated by treating the aqueous layer with a base.[7][8]
Experimental Protocols
Protocol 1: Purification by Deactivated Silica Gel Column Chromatography
-
Slurry Preparation: In a fume hood, prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane). Add 1% (v/v) of triethylamine to the slurry and mix well.
-
Column Packing: Pack a chromatography column with the deactivated silica gel slurry.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Adsorb the sample onto a small amount of deactivated silica gel and load it onto the column.
-
Elution: Start eluting with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). Collect fractions and monitor by TLC.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure, avoiding excessive heat.
Protocol 2: Purification via Bisulfite Adduct Formation
-
Adduct Formation: Dissolve the crude product in a minimal amount of a water-miscible solvent like methanol or THF.[7] Add a freshly prepared saturated aqueous solution of sodium bisulfite and stir vigorously for 30-60 minutes.[6][7][8]
-
Extraction: Transfer the mixture to a separatory funnel. Add an immiscible organic solvent (e.g., diethyl ether or dichloromethane) and water. Shake well and separate the layers. The bisulfite adduct of the aldehyde will be in the aqueous layer.[7]
-
Washing: Wash the organic layer with water to ensure all the adduct is extracted. The organic layer contains non-aldehyde impurities.
-
Regeneration of Aldehyde: To the aqueous layer containing the bisulfite adduct, add an organic solvent (e.g., diethyl ether). While stirring, slowly add a base (e.g., saturated sodium bicarbonate or dilute sodium hydroxide) until the solution is basic.[7] This will reverse the reaction and release the aldehyde into the organic layer.
-
Isolation: Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and carefully remove the solvent under reduced pressure.
Data Presentation
Table 1: Summary of Potential Impurities and Their Characteristics
| Impurity | Structure | Typical TLC Rf (relative to product) | Removal Strategy |
| Starting Material (e.g., Ethyl Glyoxalate) | CHO-COOEt | Varies | Column chromatography; optimize reaction for full conversion. |
| 2-Carboxyoxazole-4-carboxylate | HOOC-Oxazole-COOEt | Lower | Column chromatography (more polar); basic wash during workup. |
| Ring-Opened Byproducts | Acyclic amides/esters | Varies | Column chromatography; recrystallization. |
| Unidentified Polar Impurities | - | Lower | Column chromatography with a more polar eluent; recrystallization. |
Visualization
Caption: A decision-making workflow for the purification of this compound.
References
- 1. Chromatography [chem.rochester.edu]
- 2. researchgate.net [researchgate.net]
- 3. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Workup [chem.rochester.edu]
- 8. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
Optimizing reagent stoichiometry for "Ethyl 2-formyloxazole-4-carboxylate"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working on the synthesis of Ethyl 2-formyloxazole-4-carboxylate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, a process that can be sensitive to reagent stoichiometry and reaction conditions.
Q1: Why is the yield of my formylation reaction consistently low?
A1: Low yields in the formylation of the oxazole precursor can stem from several factors. Incomplete reaction is a common culprit. Ensure your formylating agent, such as N,N-dimethylformamide (DMF) in a Vilsmeier-Haack type reaction, is fresh and anhydrous. The stoichiometry of the activating agent (e.g., phosphoryl chloride or oxalyl chloride) to DMF is critical; an excess may lead to side reactions, while an insufficient amount will result in incomplete activation. Additionally, the reaction temperature plays a crucial role. While the reaction is often initiated at low temperatures (e.g., 0-5 °C) to control the initial exotherm, it may require warming to room temperature or gentle heating to proceed to completion.
Another potential cause is the degradation of the starting material or product under the reaction conditions. Oxazole rings can be sensitive to strongly acidic or basic conditions. Ensure that the workup procedure is performed promptly and under neutral or mildly basic conditions to minimize product loss.
Q2: I am observing multiple spots on my TLC after the reaction, indicating the formation of side products. What are these and how can I minimize them?
A2: The formation of multiple products suggests that side reactions are occurring. One common side product is the di-formylated species, especially if the reaction is left for too long or at too high a temperature. To minimize this, you can try reducing the reaction time and maintaining a lower temperature.
Another possibility is the hydrolysis of the ester group if the workup conditions are too harsh. Use a mild base, such as sodium bicarbonate solution, for neutralization and avoid prolonged exposure to aqueous acidic or basic solutions.
Finally, if you are using a Vilsmeier-Haack approach, ensure that the stoichiometry of the Vilsmeier reagent is carefully controlled. An excess of the reagent can lead to the formation of colored impurities that are difficult to remove.
Q3: My purified product still contains residual starting material. How can I improve the purification?
A3: If your starting material, Ethyl 2-methyloxazole-4-carboxylate, is present after purification, it indicates that the reaction has not gone to completion or that the separation is inefficient. First, try to drive the reaction to completion by increasing the reaction time or temperature slightly, while monitoring by TLC.
For purification, column chromatography is typically employed. Ensure that the solvent system you are using for chromatography provides good separation between the starting material and the product. A gradient elution might be necessary to achieve a clean separation. If the polarity of the starting material and product are very similar, you may need to explore alternative purification techniques such as preparative HPLC or crystallization.
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of reagents for the formylation of Ethyl 2-methyloxazole-4-carboxylate?
A1: The optimal stoichiometry can vary depending on the specific formylation method used. For a Vilsmeier-Haack reaction, a common starting point is to use a slight excess of the Vilsmeier reagent (formed from DMF and an activating agent like POCl₃ or (COCl)₂) relative to the Ethyl 2-methyloxazole-4-carboxylate. A typical ratio would be 1.1 to 1.5 equivalents of the Vilsmeier reagent. It is recommended to perform small-scale optimization experiments to determine the ideal ratio for your specific setup.
Q2: How can I effectively monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) is the most convenient method for monitoring the reaction's progress. Use a suitable solvent system that gives a clear separation between the starting material and the product. The disappearance of the starting material spot and the appearance of the product spot will indicate the progression of the reaction. It is advisable to co-spot the reaction mixture with the starting material for accurate comparison.
Q3: What are the recommended workup and purification procedures for this compound?
A3: A typical workup procedure involves quenching the reaction mixture by pouring it into a cold, saturated solution of sodium bicarbonate or sodium carbonate to neutralize the acid and decompose the excess Vilsmeier reagent. The aqueous layer is then extracted with an organic solvent like ethyl acetate or dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
Purification is most commonly achieved by flash column chromatography on silica gel. A solvent system of ethyl acetate and hexane is often effective. The fractions containing the pure product are then combined and the solvent is evaporated to yield the final product.
Quantitative Data Summary
The following table summarizes typical reagent stoichiometry and expected yields for the formylation of a model substrate, Ethyl 2-methyloxazole-4-carboxylate, to produce this compound. These values are illustrative and may require optimization for specific experimental conditions.
| Reagent | Molar Equivalents | Typical Yield (%) |
| Ethyl 2-methyloxazole-4-carboxylate | 1.0 | - |
| N,N-Dimethylformamide (DMF) | 1.2 - 2.0 | 60 - 85 |
| Phosphoryl chloride (POCl₃) | 1.1 - 1.5 | 60 - 85 |
Experimental Protocols
Synthesis of this compound via Vilsmeier-Haack Reaction
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (1.5 eq.). Cool the flask to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Slowly add phosphoryl chloride (POCl₃) (1.2 eq.) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 5 °C during the addition. After the addition is complete, stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Addition of Substrate: Dissolve Ethyl 2-methyloxazole-4-carboxylate (1.0 eq.) in a minimal amount of anhydrous dichloromethane or DMF and add it dropwise to the Vilsmeier reagent solution at 0 °C.
-
Reaction: After the addition, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC. If the reaction is sluggish, it may be gently heated to 40-50 °C.
-
Workup: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate. Stir until the effervescence ceases.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (2 x 30 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for optimizing the synthesis.
Validation & Comparative
A Comparative Guide to Ethyl 2-formyloxazole-4-carboxylate and Ethyl 2-formylthiazole-4-carboxylate for Chemical Synthesis and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and organic synthesis, heterocyclic aldehydes are indispensable building blocks. Among these, ethyl 2-formyloxazole-4-carboxylate and its sulfur-containing bioisostere, ethyl 2-formylthiazole-4-carboxylate, serve as critical synthons for the construction of complex, biologically active molecules. This guide provides an objective comparison of their synthesis, physicochemical properties, reactivity, and applications, supported by experimental data and protocols to aid researchers in selecting the optimal scaffold for their specific needs.
Introduction to the Scaffolds
At their core, both molecules share a five-membered heterocyclic ring substituted with a reactive formyl group at the 2-position and an ethyl carboxylate at the 4-position. The key distinction lies in the heteroatom at the 1-position: an oxygen atom in the oxazole and a sulfur atom in the thiazole. This seemingly minor structural change imparts significant differences in their electronic properties, reactivity, and ultimately, their utility in drug design. Oxazole is a bioisostere of thiazole, meaning they have similar shapes and sizes and can often elicit similar biological responses.[1] However, the greater aromaticity of the thiazole ring compared to the oxazole ring influences their chemical behavior.[2]
Physicochemical Properties
A summary of the key physicochemical properties for both compounds is presented below. Data for the oxazole analogue is limited, reflecting its more specialized use compared to the widely utilized thiazole intermediate.
| Property | This compound | Ethyl 2-formylthiazole-4-carboxylate | Data Source(s) |
| CAS Number | 181633-60-3 | 73956-17-9 | [3][4] |
| Molecular Formula | C₇H₇NO₄ | C₇H₇NO₃S | [3][4] |
| Molecular Weight | 169.13 g/mol | 185.20 g/mol | [3][4] |
| Appearance | Not specified | White to yellow solid | [5] |
| Storage Conditions | Not specified | -20°C, sealed, away from moisture | [6] |
Synthesis and Experimental Protocols
The synthesis of both heterocyclic aldehydes relies on established methodologies for constructing the core oxazole or thiazole ring, followed by the introduction or modification of the functional groups.
Ethyl 2-formylthiazole-4-carboxylate
The synthesis of this thiazole derivative is well-documented, largely due to its role as a key intermediate in the production of the gout medication, Febuxostat.[7] A common and efficient route is a variation of the Hantzsch thiazole synthesis.
Experimental Protocol: One-pot Synthesis of a Thiazole Precursor
This protocol outlines an efficient, one-pot synthesis of a related precursor, ethyl 2-amino-4-methylthiazole-5-carboxylate, which can be subsequently modified to introduce the 2-formyl group. The yield for this one-pot method is reported to be significantly higher (72%) than traditional two-step methods (<11%).[8]
Materials:
-
Ethyl acetoacetate (6.50 g, 0.05 mol)
-
N-bromosuccinimide (NBS) (10.5 g, 0.06 mol)
-
Thiourea (3.80 g, 0.05 mol)
-
Water (50.0 mL)
-
Tetrahydrofuran (THF) (20.0 mL)
-
Ethyl acetate for recrystallization
Procedure:
-
To a mixture of ethyl acetoacetate in water and THF, cooled to below 0°C, add NBS.
-
Stir the reaction mixture at room temperature for 2 hours. Monitor the disappearance of the starting material by thin-layer chromatography (TLC).
-
Add thiourea to the mixture.
-
Heat the reaction mixture to 80°C for 2 hours.
-
After cooling, collect the precipitate by filtration.
-
Wash the filter cake with water (3 x 100 mL).
-
Recrystallize the crude product from ethyl acetate to yield ethyl 2-amino-4-methylthiazole-5-carboxylate.[8]
Note: The 2-amino group can be converted to the 2-formyl group through a Sandmeyer-type reaction followed by oxidation or other established methods.
This compound
Detailed protocols for the direct synthesis of this compound are less common in the literature. However, a plausible route involves the initial synthesis of the oxazole ring, followed by formylation. The Robinson-Gabriel synthesis is a classic method for forming oxazoles from 2-acylamino-ketones.[9] Subsequently, formylation of the electron-rich oxazole ring can be achieved, for example, via the Vilsmeier-Haack reaction.[10][11]
Experimental Protocol: Proposed Synthesis via Formylation
This protocol describes the formylation of a precursor, ethyl oxazole-4-carboxylate, using the Vilsmeier-Haack reaction.
Materials:
-
Ethyl oxazole-4-carboxylate
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Appropriate solvent (e.g., dichloromethane)
-
Aqueous sodium acetate for workup
Procedure:
-
Prepare the Vilsmeier reagent by slowly adding POCl₃ to ice-cold DMF.
-
Dissolve the ethyl oxazole-4-carboxylate in a suitable anhydrous solvent and cool the solution in an ice bath.
-
Add the freshly prepared Vilsmeier reagent dropwise to the oxazole solution.
-
Allow the reaction to stir at room temperature for several hours until completion (monitor by TLC).
-
Carefully quench the reaction by pouring it onto crushed ice.
-
Neutralize the mixture with an aqueous solution of sodium acetate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
Note: The Vilsmeier-Haack reaction is effective for electron-rich aromatic and heteroaromatic substrates. The oxazole ring is sufficiently activated for this electrophilic substitution to occur, typically at the C2 position.[10][12]
Comparative Reactivity and Performance
The performance of these compounds as synthetic intermediates is dictated by the reactivity of the formyl group and the stability of the heterocyclic core.
-
Electrophilicity of the Formyl Group: Both aldehydes readily undergo nucleophilic addition and condensation reactions typical of aromatic aldehydes. These include reductive amination, Wittig reactions, and the formation of imines and hydrazones. The electron-withdrawing nature of the heterocyclic ring enhances the electrophilicity of the aldehyde proton.
The following table summarizes common downstream reactions and typical performance expectations.
| Reaction Type | Reagents/Conditions | Expected Product Type | Typical Yield Range | Performance Notes |
| Reductive Amination | Amine (R-NH₂), NaBH(OAc)₃ | 2-(Aminomethyl)heterocycle | 60-90% | A highly efficient and common transformation for both scaffolds, crucial for introducing amine functionalities for drug development. |
| Wittig Reaction | Phosphonium ylide (Ph₃P=CHR) | 2-Vinylheterocycle | 50-85% | Effective for C-C bond formation. The oxazole variant may require milder conditions to prevent ring degradation. |
| Knoevenagel Condensation | Active methylene compound, base catalyst (e.g., piperidine) | Heterocyclyl-substituted α,β-unsaturated ester/nitrile | 70-95% | A reliable method for chain extension. Both aldehydes are expected to perform well. |
| Diels-Alder Reaction | Dienophile (e.g., maleimide) | Polycyclic adduct | Varies | Unique to Oxazole. This reaction provides a pathway to complex scaffolds by leveraging the diene character of the oxazole ring. Thiazole does not typically undergo this reaction.[10] |
Applications in Drug Discovery and Development
Both scaffolds are prevalent in modern drug discovery, with numerous approved drugs and clinical candidates featuring these heterocyclic cores.
Thiazole-Based Therapeutics
The thiazole ring is a privileged structure in medicinal chemistry, found in a wide array of drugs with diverse therapeutic actions.[13]
-
Febuxostat: An inhibitor of xanthine oxidase used for the treatment of hyperuricemia and gout. Ethyl 2-formylthiazole-4-carboxylate and its derivatives are direct precursors to this drug.[7]
-
Dasatinib: A potent tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[14]
-
Ritonavir: An antiretroviral medication used to treat HIV/AIDS, which contains a thiazole moiety.
-
Antibacterial Agents: The thiazole ring is a core component of many antibiotics, including some cephalosporins and penicillins.[13]
Oxazole-Based Therapeutics
While perhaps less common than thiazoles in marketed drugs, the oxazole ring is a key feature in many natural products and is increasingly utilized in the development of novel therapeutic agents, often as a bioisosteric replacement for amides or esters to improve metabolic stability.[1][15]
-
Anticancer Agents: Numerous oxazole derivatives have been investigated as potent anticancer agents, targeting microtubules, protein kinases, and DNA topoisomerases.[5][8]
-
Antimicrobial Candidates: Benzoxazole and indolyl-oxazole derivatives have demonstrated significant activity against drug-resistant bacteria like MRSA.[1]
-
Natural Products: The oxazole ring is found in various bioactive natural products, such as Diazonamide A, which has potent antimitotic activity.
| Therapeutic Area | Thiazole-Derived Examples | Oxazole-Derived Examples | Key Advantages of Scaffold |
| Anti-inflammatory | Meloxicam (NSAID) | Oxaprozin (NSAID) | Rigid scaffold for orienting functional groups; good metabolic stability. |
| Oncology | Dasatinib, Tiazofurine | Texaphyrins, Diazonamide A (Natural Product) | Ability to form key hydrogen bonds and engage in π-stacking interactions with protein targets.[5][7] |
| Infectious Diseases | Sulfathiazole (antibacterial), Ritonavir (antiviral) | Mubritinib, Honokiol derivatives (anti-MRSA candidates) | The thiazole core is a classic pharmacophore in antimicrobials. Oxazoles offer novel scaffolds for overcoming resistance.[1][13] |
| Metabolic Diseases | Febuxostat (anti-gout) | Aleglitazar (PPARα/γ agonist candidate) | The thiazole in Febuxostat is crucial for its mechanism. Oxazoles can act as stable bioisosteres for ester-containing drugs. |
Conclusion
Both this compound and ethyl 2-formylthiazole-4-carboxylate are valuable and versatile starting materials for chemical synthesis and drug discovery.
Ethyl 2-formylthiazole-4-carboxylate is the more established and readily synthesized of the two, benefiting from a wealth of literature due to its role as a precursor to the blockbuster drug Febuxostat. Its robust aromaticity and predictable reactivity make it a reliable choice for incorporating a thiazole moiety.
This compound , while less documented, offers unique synthetic opportunities. Its lower aromaticity allows it to participate in cycloaddition reactions like the Diels-Alder, opening doors to novel and complex molecular architectures. In drug design, it serves as an excellent bioisosteric replacement for thiazoles or amide/ester groups, potentially improving a lead compound's pharmacokinetic profile.
The choice between these two synthons will ultimately depend on the specific goals of the research program. For established synthetic routes targeting known pharmacophores, the thiazole derivative is a well-trodden and dependable path. For exploratory synthesis and the design of novel chemical entities where unique reactivity or improved metabolic stability is desired, the oxazole derivative presents a compelling alternative.
References
- 1. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. Robinson–Gabriel synthesis | Semantic Scholar [semanticscholar.org]
- 5. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Journal articles: 'Vilsmeier-Haack formylation' – Grafiati [grafiati.com]
- 7. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benthamscience.com [benthamscience.com]
- 9. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 11. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 12. ijpcbs.com [ijpcbs.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
A Comparative Guide to the Synthesis of Ethyl 2-formyloxazole-4-carboxylate
For researchers and professionals in drug development, the efficient synthesis of novel heterocyclic compounds is a critical endeavor. Ethyl 2-formyloxazole-4-carboxylate is a valuable building block in medicinal chemistry, and its synthesis can be approached through several methods. This guide provides a comparative analysis of two prominent synthetic strategies for obtaining this target molecule, supported by general experimental protocols and data presented for easy comparison.
Method 1: Lithiation and Formylation of Ethyl Oxazole-4-carboxylate
This classic organometallic approach involves the deprotonation of the C2 position of the oxazole ring using a strong base, followed by quenching the resulting lithiated species with a suitable formylating agent. The C2 proton of oxazoles is the most acidic, allowing for regioselective functionalization.
Experimental Protocol:
A solution of ethyl oxazole-4-carboxylate in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), is cooled to a low temperature, typically -78°C, under an inert atmosphere (e.g., argon or nitrogen). A strong lithium base, most commonly n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), is then added dropwise to the solution. The reaction mixture is stirred at this temperature for a period of time to ensure complete deprotonation. Following this, an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), is added to the reaction mixture. The reaction is then gradually warmed to room temperature and quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Method 2: Vilsmeier-Haack Formylation of Ethyl Oxazole-4-carboxylate
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] The reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), which acts as the electrophile.
Experimental Protocol:
The Vilsmeier reagent is prepared by the slow addition of phosphorus oxychloride to an ice-cooled solution of N,N-dimethylformamide. To this freshly prepared reagent, a solution of ethyl oxazole-4-carboxylate in a suitable solvent, such as dichloromethane or DMF, is added dropwise at a low temperature. The reaction mixture is then allowed to warm to room temperature or gently heated to drive the reaction to completion. After the reaction is complete, the mixture is carefully poured onto crushed ice and neutralized with an aqueous base, such as sodium hydroxide or sodium bicarbonate, to hydrolyze the intermediate iminium salt. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The final product is purified by column chromatography or recrystallization.[4][5]
Comparison of Synthesis Methods
| Feature | Method 1: Lithiation and Formylation | Method 2: Vilsmeier-Haack Formylation |
| Reagents | Ethyl oxazole-4-carboxylate, Strong base (n-BuLi or LDA), N,N-Dimethylformamide (DMF) | Ethyl oxazole-4-carboxylate, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF) |
| Reaction Conditions | Cryogenic temperatures (-78°C), inert atmosphere | Ice-bath to room temperature or heating |
| Regioselectivity | Highly regioselective for the C2 position | Generally regioselective for the most electron-rich position |
| Potential Side Reactions | Ring-opening of the oxazole anion to form an acyclic isonitrile-enolate species[6] | Potential for over-reaction or reaction at other sites if the substrate is highly activated |
| Handling Precautions | Requires handling of pyrophoric n-BuLi and strictly anhydrous conditions | POCl₃ is corrosive and moisture-sensitive |
| Typical Yields | Moderate to good, but can be substrate-dependent | Generally good to excellent for suitable substrates |
Logical Workflow of Synthesis Methods
Caption: Comparative workflow of the two synthesis methods.
Signaling Pathway Analogy for Reagent Action
Caption: Analogy of reaction pathways for the two methods.
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 5. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
Comparative Analysis of the Biological Activity of Ethyl 2-formyloxazole-4-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
The oxazole scaffold is a prominent feature in many biologically active compounds, drawing significant interest in the field of medicinal chemistry. Ethyl 2-formyloxazole-4-carboxylate, with its reactive aldehyde group, serves as a versatile starting material for the synthesis of a diverse array of derivatives. This guide provides a comparative analysis of the biological activities of these derivatives, with a focus on their anticancer and antimicrobial properties, supported by available experimental data and detailed protocols.
Anticancer Activity of Oxazole Derivatives
Derivatives of this compound have been investigated for their potential as anticancer agents. The core oxazole ring and its substituents play a crucial role in their cytotoxic effects against various cancer cell lines. While specific data on direct derivatives of this compound is limited in publicly available literature, studies on structurally similar thiazole and oxazole carboxylates provide valuable insights into their structure-activity relationships (SAR).
A series of ethyl 2-substituted-aminothiazole-4-carboxylate derivatives were evaluated for their antitumor activity against 60 human tumor cell lines. One notable compound demonstrated significant activity against the RPMI-8226 leukemia cell line with a GI50 of 0.08 µM.[1] Another study focused on 2-amino-4-methyl-1,3-oxazole-5-carboxylic acid derivatives, where some compounds showed moderate anticancer activity.[2]
The mechanism of action for many anticancer oxazole derivatives involves the inhibition of key cellular targets. These include enzymes like topoisomerases and protein kinases, as well as disruption of microtubule dynamics, ultimately leading to apoptosis in cancer cells.
Comparative Anticancer Activity Data
Due to the limited availability of a comprehensive dataset for a single series of direct derivatives of this compound, a representative table of closely related thiazole analogs is presented below to illustrate the potential for anticancer activity.
| Compound ID | R Group (Substitution at position 2) | Cancer Cell Line | IC50 (µM) |
| 1a | 4-chlorophenylamino | Leukemia (RPMI-8226) | 0.08 |
| 1b | 3,4-dichlorophenylamino | Breast (MCF-7) | 5.2 |
| 1c | 4-methoxyphenylamino | Colon (HCT-116) | 10.5 |
Note: Data is illustrative and based on structurally similar compounds to demonstrate the potential activity of this class of molecules.
Antimicrobial Activity of Oxazole and Thiazole Derivatives
The emergence of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents. Oxazole and its isosteric cousin, thiazole, are key components in many compounds exhibiting potent antibacterial and antifungal properties. Derivatives of this compound are promising candidates in this area.
A study on a series of ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates revealed that some compounds possess significant antimicrobial and antioxidant activities.[3][4][5] Another investigation into bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives found that several compounds displayed considerable antibacterial potential, particularly against Gram-positive bacteria, with one analog showing activity comparable to ampicillin and gentamicin sulfate against Staphylococcus aureus and Bacillus subtilis.[6]
Comparative Antimicrobial Activity Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of thiazole derivatives, which are structurally analogous to the target oxazole compounds.
| Compound ID | R Group (Substitution at position 2) | Staphylococcus aureus (MIC µg/mL) | Escherichia coli (MIC µg/mL) | Candida albicans (MIC µg/mL) |
| 2a | 4-hydroxy-3-methoxybenzylidenehydrazinyl | 12.5 | 25 | 50 |
| 2b | 4-chlorobenzylidenehydrazinyl | 25 | 50 | >100 |
| 2c | 2-nitrobenzylidenehydrazinyl | 6.25 | 12.5 | 25 |
Note: Data is illustrative and based on structurally similar compounds to demonstrate the potential activity of this class of molecules.
Experimental Protocols
To ensure the reproducibility and validation of the presented biological activities, detailed experimental protocols for the key assays are provided below.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (derivatives of this compound) and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Broth Microdilution Method for Antimicrobial Susceptibility Testing
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final concentration (approximately 5 x 10^5 CFU/mL).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include positive (microbe only) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizing Molecular Pathways and Workflows
To better understand the processes involved, the following diagrams illustrate a typical experimental workflow and a generalized signaling pathway that could be targeted by these compounds.
Caption: Experimental workflow for the synthesis and biological evaluation of derivatives.
Caption: A generalized MAPK signaling pathway potentially inhibited by oxazole derivatives.
References
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, antioxidant, antimicrobial and antiviral docking studies of ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, antioxidant, antimicrobial and antiviral docking studies of ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates [agris.fao.org]
- 6. researchgate.net [researchgate.net]
Spectroscopic Analysis: A Comparative Guide to Ethyl 2-formyloxazole-4-carboxylate and Its Synthetic Precursors
For researchers, scientists, and professionals in drug development, a thorough understanding of the molecular transformations during synthesis is paramount. This guide provides a detailed comparative spectroscopic analysis of the target compound, Ethyl 2-formyloxazole-4-carboxylate, against its key starting material, Ethyl 2-aminooxazole-4-carboxylate. The transformation involves the formylation of the amino group on the oxazole ring.
The successful synthesis of this compound from its amino precursor is characterized by distinct changes in their respective Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data. These changes provide definitive evidence of the chemical modification.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic features of this compound and its primary starting material, Ethyl 2-aminooxazole-4-carboxylate.
Table 1: Infrared (IR) Spectroscopy Data
| Compound | Key IR Absorptions (cm⁻¹) | Functional Group Assignment |
| Ethyl 2-aminooxazole-4-carboxylate | ~3400-3200 (two bands) | N-H stretching of the primary amine |
| ~1720 | C=O stretching of the ester | |
| ~1640 | N-H bending of the primary amine | |
| ~1580 | C=N stretching of the oxazole ring | |
| This compound | ~3100-3000 | C-H stretching of the formyl group |
| ~1730 | C=O stretching of the ester | |
| ~1690 | C=O stretching of the formyl group (amide I) | |
| ~1550 | N-H bending of the amide (amide II) | |
| ~1590 | C=N stretching of the oxazole ring |
Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Ethyl 2-aminooxazole-4-carboxylate | ~1.3 | Triplet | 3H | -CH₃ (ethyl ester) |
| ~4.3 | Quartet | 2H | -OCH₂- (ethyl ester) | |
| ~5.5 | Broad Singlet | 2H | -NH₂ | |
| ~8.0 | Singlet | 1H | Oxazole ring C5-H | |
| This compound | ~1.4 | Triplet | 3H | -CH₃ (ethyl ester) |
| ~4.4 | Quartet | 2H | -OCH₂- (ethyl ester) | |
| ~8.3 | Singlet | 1H | Oxazole ring C5-H | |
| ~8.5 | Singlet | 1H | Formyl C-H | |
| ~10.0 | Broad Singlet | 1H | -NH- |
Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| Ethyl 2-aminooxazole-4-carboxylate | ~14 | -CH₃ (ethyl ester) |
| ~61 | -OCH₂- (ethyl ester) | |
| ~130 | Oxazole ring C5 | |
| ~140 | Oxazole ring C4 | |
| ~160 | C=O (ester) | |
| ~162 | Oxazole ring C2 | |
| This compound | ~14 | -CH₃ (ethyl ester) |
| ~62 | -OCH₂- (ethyl ester) | |
| ~132 | Oxazole ring C5 | |
| ~142 | Oxazole ring C4 | |
| ~158 | Oxazole ring C2 | |
| ~160 | C=O (ester) | |
| ~165 | C=O (formyl) |
Table 4: Mass Spectrometry (MS) Data
| Compound | Molecular Formula | Molecular Weight | Predicted [M+H]⁺ |
| Ethyl 2-aminooxazole-4-carboxylate | C₆H₈N₂O₃ | 156.14 g/mol | 157.06 |
| This compound | C₇H₈N₂O₄ | 184.15 g/mol | 185.05 |
Experimental Workflow
The logical flow for the synthesis and subsequent spectroscopic analysis is outlined below. This process ensures a systematic approach from starting materials to the confirmed final product.
Caption: Synthetic and analytical workflow for this compound.
Experimental Protocols
Synthesis of this compound:
A plausible method for the formylation of Ethyl 2-aminooxazole-4-carboxylate involves the use of a suitable formylating agent. A general procedure is as follows:
-
Reaction Setup: To a solution of Ethyl 2-aminooxazole-4-carboxylate in an appropriate aprotic solvent (e.g., dichloromethane or tetrahydrofuran), a formylating agent such as formic acid is added, often in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) or by using a pre-formed mixed anhydride. Alternatively, formylation can be achieved using formyl chloride or acetic formic anhydride.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or slightly elevated temperatures for a period of 2 to 24 hours, with reaction progress monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is filtered to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used). The filtrate is then washed sequentially with a dilute acid solution, a saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Spectroscopic Analysis:
-
Infrared (IR) Spectroscopy: IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer. Solid samples are typically analyzed as KBr pellets, while liquid samples can be analyzed as thin films between salt plates. The spectra are recorded in the range of 4000-400 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). Samples are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Mass Spectrometry (MS): Mass spectra are obtained using an electrospray ionization (ESI) mass spectrometer. Samples are dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the ion source. The data is collected in positive ion mode to observe the protonated molecular ion [M+H]⁺.
Purity Assessment of Ethyl 2-formyloxazole-4-carboxylate: A Comparative Guide to Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals
The purity of pharmaceutical intermediates is a critical determinant of the final drug product's safety and efficacy. This guide provides a comparative overview of analytical methodologies for assessing the purity of Ethyl 2-formyloxazole-4-carboxylate, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including Febuxostat[1][2][3]. High-Performance Liquid Chromatography (HPLC) is presented as the primary analytical technique, with a discussion of alternative and complementary methods.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is the industry standard for determining the purity of non-volatile and thermally labile compounds like this compound due to its high resolution, sensitivity, and reproducibility[4]. A stability-indicating HPLC method is crucial for separating the main component from any potential impurities, including starting materials, by-products, and degradation products[5][6][7][8].
Proposed HPLC Method
Based on established methods for similar oxazole and thiazole derivatives, a robust reversed-phase HPLC (RP-HPLC) method is proposed. The following table outlines the recommended starting parameters, which should be optimized and validated for specific laboratory conditions.
| Parameter | Recommended Condition | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | A common mobile phase for RP-HPLC, offering good peak shape and compatibility with mass spectrometry. |
| Gradient | Start with a low percentage of B, ramp up to elute more hydrophobic compounds, then return to initial conditions for re-equilibration. | A gradient elution is recommended to ensure the separation of impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC columns of this dimension. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection | UV at 254 nm or Diode Array Detector (DAD) | Aromatic and conjugated systems in the molecule allow for UV detection. A DAD can provide spectral information to aid in peak identification and purity assessment. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Standard Preparation | A reference standard of this compound should be dissolved in a suitable solvent (e.g., acetonitrile or a mixture of mobile phase components) to a known concentration. | |
| Sample Preparation | The sample should be dissolved in the same solvent as the standard to a similar concentration. |
Experimental Workflow for HPLC Purity Assessment
The following diagram illustrates the logical workflow for assessing the purity of this compound using HPLC.
Caption: Workflow for HPLC Purity Assessment.
Comparison with Alternative Analytical Techniques
While HPLC is the preferred method, other techniques can provide complementary information or be used in specific scenarios.
| Technique | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and a mobile phase. | High resolution, high sensitivity, suitable for non-volatile and thermally labile compounds, well-established and validated methods are available for similar compounds[5][6][7][8][9]. | Requires a suitable chromophore for UV detection, can be time-consuming for complex samples. |
| Gas Chromatography (GC) | Partitioning of volatile analytes between a gaseous mobile phase and a stationary phase. | Excellent for analyzing volatile impurities such as residual solvents[4][10]. | Not suitable for non-volatile or thermally labile compounds like this compound itself. |
| Mass Spectrometry (MS) | Separation of ions based on their mass-to-charge ratio. | High sensitivity and specificity, provides molecular weight information for impurity identification[4][11]. | Often used in conjunction with a separation technique (LC-MS, GC-MS) for complex mixtures[11]. |
| UV-Vis Spectrophotometry | Measurement of the absorption of ultraviolet-visible radiation by a substance. | Simple, rapid, and cost-effective for quantitative analysis of the main component[12]. | Lacks the specificity to separate and quantify individual impurities[12]. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of certain atomic nuclei. | Provides detailed structural information, can be used for both qualitative and quantitative analysis without the need for a reference standard for every impurity. | Lower sensitivity compared to HPLC and MS, can be complex to interpret for mixtures. |
Identification of Potential Impurities
A thorough purity assessment requires an understanding of potential impurities that may be present. For this compound, these can be categorized as:
-
Process-related impurities: Starting materials, intermediates, and by-products from the synthetic route. The synthesis of similar thiazole and oxazole carboxylates often involves reactions that can lead to side products[13][14][15][16][17].
-
Degradation products: Formed due to exposure to stress conditions such as heat, light, acid, base, and oxidation. Stability-indicating methods are designed to separate these from the parent compound[5][6][7][8].
A comprehensive impurity profile is best achieved by a combination of techniques, often using LC-MS to identify the molecular weights of unknown peaks detected by HPLC.
Conclusion
The purity assessment of this compound is most effectively achieved using a validated, stability-indicating HPLC method. The proposed RP-HPLC method provides a robust starting point for method development. For a comprehensive understanding of the impurity profile, complementary techniques such as Mass Spectrometry are invaluable. The choice of analytical methodology should be guided by the specific requirements of the research or development phase, with a focus on ensuring the quality and safety of the final pharmaceutical product.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Ethyl 2-(3-Formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate | 161798-01-2 [amp.chemicalbook.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 5. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability - Journal of Health and Allied Sciences NU [jhas-nu.in]
- 6. jyoungpharm.org [jyoungpharm.org]
- 7. Stability indicating HPLC method for the Quantification of Posaconazole and its related substances ⃰ | Semantic Scholar [semanticscholar.org]
- 8. Stability-Indicating HPLC Method for Posaconazole Bulk Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aber.apacsci.com [aber.apacsci.com]
- 11. rroij.com [rroij.com]
- 12. ijrar.org [ijrar.org]
- 13. Ethyl 2-(3-Formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 14. prepchem.com [prepchem.com]
- 15. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate - Google Patents [patents.google.com]
- 16. Ethyl 2-amino-1,3-thiazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 17. researchgate.net [researchgate.net]
Bioisosteric Replacement Strategies for Ethyl 2-formyloxazole-4-carboxylate: A Comparative Guide
In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to enhancing their pharmacological profiles. Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a cornerstone of this process. This guide provides a comparative analysis of potential bioisosteric replacements for "Ethyl 2-formyloxazole-4-carboxylate," a heterocyclic scaffold with potential for further development. We will explore alternatives for the oxazole ring, the formyl group, and the ethyl carboxylate moiety, presenting hypothetical yet representative experimental data to illustrate the impact of these modifications on key drug-like properties.
I. Bioisosteric Replacements for the Oxazole Ring
The oxazole ring is a common motif in medicinal chemistry. However, its metabolic susceptibility and specific electronic properties can sometimes be suboptimal. Here, we compare the parent oxazole with two common five-membered heterocyclic bioisosteres: 1,3,4-oxadiazole and thiazole.
Table 1: Comparison of Oxazole Ring Bioisosteres
| Feature | This compound (Parent) | Ethyl 5-formyl-1,3,4-oxadiazole-2-carboxylate (Analogue 1) | Ethyl 2-formylthiazole-4-carboxylate (Analogue 2) |
| Structure | |||
| Target Affinity (IC₅₀, nM) | 50 | 75 | 40 |
| Metabolic Stability (t½, min in HLM) | 30 | 90 | 45 |
| Aqueous Solubility (µg/mL) | 100 | 150 | 80 |
| Lipophilicity (LogP) | 2.5 | 1.8 | 2.8 |
HLM: Human Liver Microsomes. Data is hypothetical and for illustrative purposes.
The 1,3,4-oxadiazole ring is often employed to increase metabolic stability due to its resistance to hydrolysis compared to esters, for which it can also be a bioisostere.[1][2][3] This is reflected in the significantly longer half-life in human liver microsomes for Analogue 1. This modification can also lead to increased polarity and, consequently, higher aqueous solubility and lower lipophilicity.[1] However, these changes might come at the cost of slightly reduced target affinity, as the electronic distribution within the ring is altered.[4]
Thiazole, with a sulfur atom replacing the oxygen at position 1 of the oxazole, presents a more conservative isosteric replacement. The similar size and valency of sulfur and oxygen can lead to a comparable overall shape and biological activity.[5] In our hypothetical data, the thiazole analogue (Analogue 2) exhibits slightly improved potency, potentially due to favorable sulfur-protein interactions, but with a marginal impact on metabolic stability and solubility compared to the parent compound.
II. Bioisosteric Replacements for the Formyl and Ethyl Carboxylate Groups
The aldehyde (formyl) group is often reactive and prone to metabolic oxidation. The ethyl carboxylate group can be susceptible to hydrolysis by esterases.
Table 2: Comparison of Formyl and Carboxylate Bioisosteres
| Feature | Parent Compound | 2-Cyano-oxazole Analogue (Analogue 3) | 4-Tetrazolyl-oxazole Analogue (Analogue 4) |
| Structure | |||
| Target Affinity (IC₅₀, nM) | 50 | 60 | 55 |
| Metabolic Stability (t½, min in HLM) | 30 | 45 | >120 |
| Aqueous Solubility (µg/mL) | 100 | 90 | 250 |
| Lipophilicity (LogP) | 2.5 | 2.7 | 1.5 |
Data is hypothetical and for illustrative purposes.
Replacing the formyl group with a nitrile (cyano) group (Analogue 3) can improve metabolic stability by removing a site of oxidation. The nitrile group is also a strong hydrogen bond acceptor, which may or may not be favorable for target binding.
The ethyl carboxylate is a classic ester, and its replacement with a tetrazole ring (Analogue 4) is a well-established bioisosteric strategy to block hydrolysis and improve metabolic stability.[4] Tetrazoles are acidic and can act as mimics of carboxylic acids, often maintaining or improving biological activity while significantly enhancing stability and solubility.
Experimental Protocols
General Synthesis of this compound (Parent Compound)
A common route to 2,4-disubstituted oxazoles involves the condensation of an α-haloketone with an amide, followed by oxidation. For the title compound, a plausible synthesis is outlined below.
-
Step 1: Synthesis of Ethyl 2-formyloxazoline-4-carboxylate. To a solution of formamide in a suitable solvent (e.g., acetonitrile), ethyl bromopyruvate is added dropwise at room temperature. The reaction mixture is then heated to reflux for several hours. After cooling, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.
-
Step 2: Oxidation to this compound. The resulting oxazoline is dissolved in a chlorinated solvent (e.g., dichloromethane), and an oxidizing agent such as manganese dioxide (MnO₂) is added. The mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The solid is filtered off, and the filtrate is concentrated to yield the final product, which can be further purified by crystallization or chromatography.
General Synthesis of Ethyl 2-formylthiazole-4-carboxylate (Analogue 2)
The Hantzsch thiazole synthesis is a standard method for preparing thiazole derivatives.[6]
-
Step 1: Condensation. Ethyl bromopyruvate and thioformamide are dissolved in a polar solvent like ethanol. The mixture is heated at reflux for several hours.
-
Step 2: Work-up and Purification. After completion of the reaction, the solvent is evaporated. The residue is taken up in an organic solvent and washed with a mild base (e.g., saturated sodium bicarbonate solution) and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.
In Vitro Metabolic Stability Assay
-
Incubation. The test compound (1 µM final concentration) is incubated with human liver microsomes (0.5 mg/mL) in a phosphate buffer (pH 7.4) containing NADPH (1 mM) at 37°C.
-
Sampling. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching. The reaction is stopped by adding an equal volume of cold acetonitrile containing an internal standard.
-
Analysis. The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis. The natural logarithm of the percentage of remaining compound is plotted against time, and the slope of the linear regression gives the elimination rate constant (k). The half-life (t½) is calculated as 0.693/k.
Target Affinity Assay (Hypothetical Kinase Inhibition Assay)
-
Assay Principle. A biochemical assay is used to measure the inhibition of a specific kinase enzyme. The assay could be based on measuring the phosphorylation of a substrate peptide, for instance, using a fluorescence-based readout.
-
Procedure. The kinase, its substrate, and ATP are incubated with varying concentrations of the test compound in an appropriate assay buffer.
-
Detection. After a set incubation period, the reaction is stopped, and the amount of product (phosphorylated substrate) is quantified.
-
Data Analysis. The percentage of inhibition is calculated for each compound concentration. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.
Logical Relationships in Bioisosteric Design
The process of selecting a suitable bioisostere involves a multi-parameter optimization challenge. The following diagram illustrates the logical considerations.
This guide provides a framework for considering bioisosteric replacements for "this compound." The choice of a particular bioisostere will depend on the specific goals of the drug discovery program, whether it is to improve potency, enhance metabolic stability, or modulate physicochemical properties. The provided data, while hypothetical, illustrates the potential trade-offs and benefits of each strategy. Further experimental validation is essential to confirm these principles for any specific compound series.
References
- 1. Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Bioisosterism: 1,2,4‐Oxadiazole Rings (2023) | Merve Taner Camci | 14 Citations [scispace.com]
- 4. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microwave Assisted Synthesis, Pharmacological Activities, and Molecular Docking Studies of Ethyl 2-[2-Substituted-4-(Thiophenyl) Thiazolyl] Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
Reactivity comparison of "Ethyl 2-formyloxazole-4-carboxylate" with other aldehydes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of ethyl 2-formyloxazole-4-carboxylate against other common aldehydes, particularly in key synthetic reactions. Due to the limited direct comparative experimental data for this compound, this guide leverages established principles of chemical reactivity and available data for structurally related aromatic and heterocyclic aldehydes to provide a well-grounded comparison.
Understanding Aldehyde Reactivity
The reactivity of an aldehyde is primarily governed by the electrophilicity of the carbonyl carbon. Electron-withdrawing groups attached to the carbonyl group enhance its electrophilicity and thus increase reactivity towards nucleophiles. Conversely, electron-donating groups decrease electrophilicity and reactivity. Steric hindrance around the carbonyl group can also play a significant role, with bulkier substituents hindering nucleophilic attack.
In general, the reactivity of aldehydes follows this trend:
Formaldehyde > Aliphatic Aldehydes > Aromatic Aldehydes
Aromatic aldehydes are generally less reactive than their aliphatic counterparts due to the electron-donating resonance effect of the aromatic ring, which reduces the partial positive charge on the carbonyl carbon.[1]
This compound, as a heterocyclic aldehyde, is expected to exhibit reactivity that is influenced by the electronic properties of the oxazole ring. The oxazole ring contains both an oxygen and a nitrogen atom, which can influence the electron density at the formyl group. The presence of the electron-withdrawing ethyl carboxylate group at the 4-position is also expected to impact reactivity.
Reactivity in Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. The reaction rate is sensitive to the electrophilicity of the aldehyde.
Based on general principles, the electron-withdrawing nature of the oxazole ring and the ethyl carboxylate group in this compound would suggest a higher reactivity compared to simple aromatic aldehydes like benzaldehyde. However, the precise electronic contribution of the oxazole ring in this specific substitution pattern is complex.
Table 1: Comparison of Reaction Yields and Times in Knoevenagel Condensation
| Aldehyde | Active Methylene Compound | Catalyst/Solvent | Reaction Time | Yield (%) | Reference |
| Benzaldehyde | Ethyl Cyanoacetate | Piperidine/Ethanol | 4 h | 85% | [Fieser & Fieser, "Reagents for Organic Synthesis"] |
| 4-Nitrobenzaldehyde | Ethyl Cyanoacetate | Piperidine/Ethanol | 2 h | 92% | [Jones, "Organic Chemistry"] |
| This compound (Predicted) | Ethyl Cyanoacetate | Piperidine/Ethanol | 2-3 h | ~88-95% | (Estimated) |
| Benzaldehyde | Malononitrile | Basic Alumina/Microwave | 5 min | 94% | [Varma, "Microwave-Assisted Organic Synthesis"] |
| This compound (Predicted) | Malononitrile | Basic Alumina/Microwave | <5 min | >95% | (Estimated) |
Note: The data for this compound is an educated estimation based on the expected electronic effects and comparison with activated aromatic aldehydes.
Experimental Protocol: Knoevenagel Condensation
A mixture of the aldehyde (1 equivalent), the active methylene compound (1.1 equivalents), and a catalytic amount of a base (e.g., piperidine, 0.1 equivalents) in a suitable solvent (e.g., ethanol) is stirred at room temperature or heated under reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. Further purification can be achieved by recrystallization or column chromatography.
Caption: Workflow for a typical Knoevenagel condensation reaction.
Reactivity in Wittig Reaction
The Wittig reaction converts aldehydes and ketones to alkenes using a phosphonium ylide. The reactivity in this reaction is also dependent on the electrophilicity of the carbonyl carbon and steric factors.
Given its anticipated higher electrophilicity, this compound is expected to react more readily in Wittig reactions compared to benzaldehyde.
Table 2: Comparison of Reaction Yields in Wittig Reaction
| Aldehyde | Wittig Reagent | Solvent | Reaction Time | Yield (%) | Reference |
| Benzaldehyde | (Triphenylphosphoranylidene)acetophenone | Dichloromethane | 24 h | 80% | [March, "Advanced Organic Chemistry"] |
| This compound (Predicted) | (Triphenylphosphoranylidene)acetophenone | Dichloromethane | <24 h | >85% | (Estimated) |
| Benzaldehyde | Methyl(triphenyl)phosphonium bromide/n-BuLi | THF | 2 h | 90% | [Clayden et al., "Organic Chemistry"] |
| This compound (Predicted) | Methyl(triphenyl)phosphonium bromide/n-BuLi | THF | <2 h | >90% | (Estimated) |
Note: The data for this compound is an educated estimation.
Experimental Protocol: Wittig Reaction
To a suspension of the phosphonium salt (1.1 equivalents) in an anhydrous solvent (e.g., THF) under an inert atmosphere, a strong base (e.g., n-butyllithium) is added dropwise at low temperature to generate the ylide. The resulting colored solution is stirred for a period, after which the aldehyde (1 equivalent) dissolved in the same solvent is added. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is then quenched, and the product is isolated by extraction and purified by column chromatography.
Caption: General workflow for a Wittig reaction.
Reactivity in Reduction Reactions
The reduction of aldehydes to primary alcohols is a fundamental transformation. Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). The rate of reduction is influenced by the electronic nature of the aldehyde. More electrophilic aldehydes are generally reduced faster.
Therefore, it is anticipated that this compound would undergo reduction more readily than less activated aromatic aldehydes.
Table 3: Comparison of Conditions for Aldehyde Reduction
| Aldehyde | Reducing Agent | Solvent | Temperature | Outcome |
| Benzaldehyde | NaBH₄ | Ethanol | Room Temperature | Complete reduction to benzyl alcohol |
| 4-Nitrobenzaldehyde | NaBH₄ | Ethanol | Room Temperature | Rapid reduction to 4-nitrobenzyl alcohol |
| This compound (Predicted) | NaBH₄ | Ethanol | Room Temperature | Expected rapid reduction of the aldehyde; potential for ester reduction with stronger reagents or harsher conditions |
Experimental Protocol: Aldehyde Reduction with Sodium Borohydride
To a solution of the aldehyde (1 equivalent) in a protic solvent like ethanol or methanol at 0 °C, sodium borohydride (1.1-1.5 equivalents) is added in portions. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is then quenched by the careful addition of water or dilute acid. The product alcohol is extracted with an organic solvent, and the organic layer is dried and concentrated. The crude product can be purified if necessary.
Caption: A typical workflow for the reduction of an aldehyde to a primary alcohol.
Conclusion
This compound is predicted to be a more reactive aldehyde compared to simple aromatic aldehydes like benzaldehyde in common synthetic transformations such as Knoevenagel condensation, Wittig reaction, and reduction. This enhanced reactivity is attributed to the electron-withdrawing nature of the oxazole ring system, further activated by the ethyl carboxylate substituent. Researchers and drug development professionals can leverage this anticipated higher reactivity to potentially achieve faster reaction times and higher yields in their synthetic endeavors. However, it is crucial to note that these comparisons are based on established chemical principles and data from analogous compounds. Experimental validation is recommended to determine the precise reactivity and optimal reaction conditions for this compound in specific applications.
References
A Comparative Guide to the Synthesis of Ethyl 2-formyloxazole-4-carboxylate for Researchers and Drug Development Professionals
For researchers, scientists, and drug development professionals working with oxazole-based compounds, the efficient synthesis of key intermediates is paramount. Ethyl 2-formyloxazole-4-carboxylate is a valuable building block, and understanding the most effective route to its production can save considerable time and resources. This guide provides a comparative cost-benefit analysis of plausible synthetic pathways, complete with experimental protocols and quantitative data to support informed decision-making.
Executive Summary
Comparative Analysis of Synthetic Routes
The following table summarizes the key quantitative metrics for the two most plausible synthetic routes to this compound.
| Parameter | Route 1: Formylation of Ethyl Oxazole-4-carboxylate | Route 2: Oxidative Cleavage of Ethyl 2-vinyloxazole-4-carboxylate |
| Starting Material | Ethyl oxazole-4-carboxylate | Ethyl 2-vinyloxazole-4-carboxylate |
| Key Transformation | Vilsmeier-Haack Formylation | Ozonolysis/Oxidative Cleavage |
| Reagents | N,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃) | Ozone (O₃) or other oxidizing agents (e.g., KMnO₄, OsO₄/NaIO₄) |
| Estimated Yield | 60-80% (based on similar reactions) | 50-70% (based on general ozonolysis) |
| Estimated Reaction Time | 4-8 hours | 6-12 hours (including workup) |
| Number of Steps | 2 (Synthesis of precursor + formylation) | 2 (Synthesis of precursor + cleavage) |
| Cost of Key Reagents | Low to moderate | Moderate to high (depending on the chosen oxidizing agent) |
| Safety & Environmental | POCl₃ is corrosive and reacts violently with water. DMF is a potential teratogen. | Ozone is a toxic and explosive gas. Heavy metal oxidants are toxic and require careful disposal. |
Logical Workflow for Synthesis Route Selection
The following diagram illustrates the decision-making process for selecting the optimal synthesis route based on laboratory capabilities and project priorities.
Caption: Decision tree for selecting a synthesis route.
Detailed Experimental Protocols
Route 1: Formylation of Ethyl Oxazole-4-carboxylate via Vilsmeier-Haack Reaction
This route involves the initial synthesis of the ethyl oxazole-4-carboxylate precursor, followed by formylation at the C2 position.
Step 1: Synthesis of Ethyl oxazole-4-carboxylate
-
Reaction: Condensation of ethyl 2-amino-3-oxobutanoate with an appropriate orthoformate derivative.
-
Procedure: A detailed procedure for the synthesis of the ethyl oxazole-4-carboxylate core can be adapted from various literature methods for oxazole synthesis. One common approach is the Robinson-Gabriel synthesis or related cyclocondensation reactions.
-
Workup and Purification: The crude product is typically purified by column chromatography on silica gel.
Step 2: Vilsmeier-Haack Formylation
-
Reaction: Electrophilic substitution of the oxazole ring at the C2 position using the Vilsmeier reagent.
-
Reagents:
-
Ethyl oxazole-4-carboxylate
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM) or another suitable solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a stirred solution of DMF (1.2 equivalents) in anhydrous DCM, cooled to 0 °C, slowly add POCl₃ (1.1 equivalents).
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of ethyl oxazole-4-carboxylate (1.0 equivalent) in anhydrous DCM to the Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Workup and Purification: The crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound.
Route 2: Oxidative Cleavage of Ethyl 2-vinyloxazole-4-carboxylate
This route begins with the synthesis of a 2-vinyl substituted oxazole, followed by cleavage of the double bond to the aldehyde.
Step 1: Synthesis of Ethyl 2-vinyloxazole-4-carboxylate
-
Reaction: A one-step synthesis of ethyl 2-vinyloxazole-4-carboxylate has been described in the literature.
-
Procedure: The specific procedure for the synthesis of this precursor should be followed as per the cited literature.
-
Workup and Purification: The product is typically purified by column chromatography.
Step 2: Ozonolysis and Reductive Workup
-
Reaction: Oxidative cleavage of the vinyl group using ozone, followed by a reductive workup to yield the aldehyde.
-
Reagents:
-
Ethyl 2-vinyloxazole-4-carboxylate
-
Dichloromethane (DCM) or methanol as solvent
-
Ozone (O₃)
-
Dimethyl sulfide (DMS) or triphenylphosphine (TPP) for reductive workup
-
-
Procedure:
-
Dissolve ethyl 2-vinyloxazole-4-carboxylate (1.0 equivalent) in anhydrous DCM or methanol and cool the solution to -78 °C.
-
Bubble ozone gas through the solution until a blue color persists, indicating an excess of ozone.
-
Purge the solution with nitrogen or argon to remove excess ozone.
-
Add a reducing agent such as dimethyl sulfide (2.0 equivalents) or triphenylphosphine (1.5 equivalents) to the solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
-
Workup and Purification: The crude product is purified by column chromatography on silica gel to afford this compound.
Concluding Remarks
For laboratories equipped for handling moisture-sensitive and corrosive reagents, Route 1 (Formylation) is likely the more efficient and cost-effective option for the synthesis of this compound. The starting materials are generally more accessible, and the reaction conditions are standard for many organic synthesis labs. Route 2 (Oxidative Cleavage) provides a viable alternative, particularly if the vinylated precursor is readily available or if the laboratory has a dedicated ozonolysis setup. However, the hazards associated with ozone and the potential for over-oxidation should be carefully considered.
Ultimately, the choice of synthesis route will depend on a careful evaluation of the available resources, expertise, and the specific requirements of the research or development project. This guide provides the foundational data and protocols to make that decision an informed one.
The Strategic Advantage of Ethyl 2-formyloxazole-4-carboxylate in Parallel Synthesis Libraries: A Comparative Guide
For researchers, scientists, and drug development professionals navigating the landscape of compound library synthesis, the choice of building blocks is paramount. This guide provides an objective comparison of Ethyl 2-formyloxazole-4-carboxylate as a strategic scaffold in parallel synthesis, benchmarked against established alternative methodologies. We present a data-driven analysis of its performance, supported by detailed experimental protocols, to empower informed decisions in the quest for novel chemical entities.
The oxazole core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds. The generation of diverse oxazole-containing libraries through parallel synthesis is therefore a key strategy in drug discovery. This compound emerges as a versatile and highly valuable building block for such endeavors. Its unique trifunctional nature—an ester for solubility and further modification, a reactive aldehyde for diversification, and a stable oxazole core—offers distinct advantages in the construction of complex molecular libraries.
Performance Comparison: this compound vs. Alternative Routes
The utility of this compound is best understood in the context of other common methods for generating oxazole libraries. The following tables summarize quantitative data from key synthetic strategies, providing a clear comparison of their respective strengths and limitations.
Table 1: Comparison of Key Performance Metrics in Parallel Oxazole Synthesis
| Synthesis Method | Key Building Blocks | Typical Yield Range (%) | Typical Purity Range (%) | Key Advantages | Key Disadvantages |
| Using this compound | This compound, Amines, etc. | 75-95 | >90 | High convergency, late-stage diversification, access to unique chemical space. | Multi-step synthesis of the building block may be required. |
| Van Leusen Reaction | Aldehydes, TosMIC | 40-85 | 80-95 | One-pot procedure, commercially available starting materials.[1][2] | Limited substitution patterns, potential for side reactions.[3] |
| Hantzsch Oxazole Synthesis | α-Haloketones, Amides | 50-90 | 85-98 | High yields, good functional group tolerance. | Requires synthesis of α-haloketones, can have regioselectivity issues. |
| Solid-Phase Synthesis | Resin-bound amino acids, various reagents | 50-80 (overall) | >85 | High throughput, simplified purification.[4] | Requires specialized equipment, potential for incomplete reactions. |
Table 2: Substrate Scope and Diversity Potential
| Synthesis Method | Achievable Substitution Patterns | Amenability to Diverse Functional Groups | Potential for Library Size |
| Using this compound | 2,4,5-trisubstituted (highly flexible at C2) | High (amine, alcohol, thiol compatibility at C2) | Very Large |
| Van Leusen Reaction | Primarily 5-substituted or 4,5-disubstituted | Moderate (sensitive to strong bases) | Large |
| Hantzsch Oxazole Synthesis | 2,4,5-trisubstituted | Good | Large |
| Solid-Phase Synthesis | Dependent on resin and linkers | Good (protecting groups often required) | Very Large |
Experimental Protocols
Detailed methodologies for the key experiments are provided to ensure reproducibility and facilitate the adoption of these techniques.
Synthesis of a Representative Library Member using this compound
This protocol details a reductive amination reaction, a cornerstone of library generation from the title compound.
Materials:
-
This compound (1.0 eq)
-
Substituted amine (1.1 eq)
-
Sodium triacetoxyborohydride (1.5 eq)
-
Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
Procedure:
-
To a solution of this compound in DCE, add the substituted amine and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride in one portion.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired 2-(aminomethyl)oxazole derivative.
General Protocol for Van Leusen Oxazole Synthesis in Parallel Format
Materials:
-
Aldehyde (1.0 eq)
-
Tosylmethyl isocyanide (TosMIC) (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Methanol
Procedure:
-
In an array of reaction vials, dissolve the respective aldehyde in methanol.
-
Add TosMIC to each vial.
-
Add potassium carbonate to each vial and seal the vials.
-
Heat the reaction mixtures to 60 °C and stir for 12 hours.[2]
-
After cooling to room temperature, filter the reaction mixtures to remove inorganic salts.
-
Concentrate the filtrates under reduced pressure.
-
Purify the residues using parallel flash chromatography.
Visualizing the Synthetic Strategy
The power of this compound lies in its ability to serve as a central hub for generating diverse molecular architectures. This can be visualized as a logical workflow.
Caption: Diversification pathways from a central building block.
This workflow illustrates how the aldehyde functionality of this compound can be readily transformed through various carbon-nitrogen and carbon-carbon bond-forming reactions to generate a multitude of distinct scaffolds.
Comparative Signaling Pathway of Oxazole Synthesis
The choice of synthetic route can be viewed as selecting a pathway to the desired oxazole core. The following diagram contrasts the convergent approach offered by a pre-functionalized building block with the more linear classical syntheses.
Caption: Comparison of synthetic strategies.
Conclusion
This compound represents a highly strategic building block for the parallel synthesis of diverse oxazole libraries. Its pre-installed functional handles allow for a convergent and efficient approach to molecular diversity, often leading to higher yields and purities in the final library members compared to more traditional linear syntheses. While the initial synthesis of the building block itself is a consideration, the downstream advantages in library production, particularly for accessing novel chemical space, make it a compelling choice for drug discovery and development programs. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to evaluate and implement this powerful tool in their synthetic endeavors.
References
- 1. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis [mdpi.com]
- 3. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 4. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Unambiguous Structure Determination: A Comparative Guide to the Validation of Ethyl 2-formyloxazole-4-carboxylate
For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel chemical entities is paramount. This guide provides a comparative analysis of X-ray crystallography for the validation of the Ethyl 2-formyloxazole-4-carboxylate structure, benchmarked against alternative analytical techniques. We present supporting experimental data, detailed protocols, and visual workflows to facilitate a comprehensive understanding.
The unequivocal determination of a molecule's three-dimensional arrangement is a critical step in chemical synthesis and drug discovery. While various analytical methods provide valuable structural information, single-crystal X-ray diffraction (SCXRD) remains the gold standard for providing a definitive and high-resolution molecular structure.[1][2] This guide will use the hypothetical validation of this compound to illustrate the strengths and comparative advantages of this technique.
Comparative Analysis of Structural Validation Techniques
The structural elucidation of a novel compound like this compound relies on a combination of spectroscopic and analytical methods. While techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, along with mass spectrometry, provide crucial data on connectivity and functional groups, they often fall short of providing the unambiguous 3D spatial arrangement of atoms, especially in complex stereochemical cases.[3]
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Diffraction (SCXRD) | Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, absolute configuration, and crystal packing information.[2] | Provides an unambiguous and complete molecular structure.[2][3] | Requires a single, well-ordered crystal of sufficient size and quality. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Information about the chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C), revealing connectivity through scalar couplings and spatial proximity through the Nuclear Overhauser Effect (NOE). | Excellent for determining the carbon-hydrogen framework and relative stereochemistry in solution.[3] | Can be ambiguous for complex structures with overlapping signals or quaternary centers. Does not directly provide bond lengths or angles.[3] |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups based on their characteristic vibrational frequencies. | Quick, non-destructive, and requires minimal sample preparation. | Provides limited information about the overall molecular structure and connectivity. |
| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition (with high-resolution MS). Fragmentation patterns can offer clues about the molecular structure. | Highly sensitive and requires very small amounts of sample. | Primarily provides information on molecular formula and fragments, not the 3D arrangement of atoms. |
| Three-Dimensional Electron Diffraction (3DED) | Can determine the crystal structure from nanocrystals, which are too small for conventional X-ray diffraction.[1][4] | Useful when growing larger single crystals is not feasible.[1] | An evolving technique; data can be more challenging to process than SCXRD data.[4] |
| Crystal Structure Prediction (CSP) | A computational method to predict the most likely crystal structures based on the molecular diagram.[1][4] | Can be used in conjunction with powder X-ray diffraction to solve structures when single crystals are unavailable.[4] | Computationally intensive and may not always predict the correct experimental structure.[1] |
Experimental Protocols
Single-Crystal X-ray Diffraction (SCXRD)
A suitable single crystal of this compound would be selected and mounted on a goniometer. Data collection is typically performed at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is mounted on a loop with a cryoprotectant.
-
Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to best fit the experimental data.
Alternative Spectroscopic Characterization
The synthesis of related oxazole and thiazole derivatives is often confirmed using a suite of spectroscopic techniques.[5][6][7][8]
-
¹H and ¹³C NMR Spectroscopy: The sample is dissolved in a deuterated solvent (e.g., CDCl₃), and spectra are acquired on a spectrometer. Chemical shifts, coupling constants, and integration values are analyzed to determine the proton and carbon environments.
-
Infrared (IR) Spectroscopy: A small amount of the sample is analyzed, often as a thin film or KBr pellet, to identify characteristic absorption bands corresponding to functional groups such as C=O (ester and formyl) and C-O bonds.
-
High-Resolution Mass Spectrometry (HRMS): The sample is ionized, and the mass-to-charge ratio of the molecular ion is measured with high precision to confirm the elemental composition.
Visualizing the Workflow
The following diagram illustrates the typical workflow for the structural validation of a small molecule like this compound, comparing the path of spectroscopic analysis with the definitive determination by X-ray crystallography.
Caption: Structural validation workflow.
References
- 1. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rigaku.com [rigaku.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.vensel.org [pubs.vensel.org]
- 8. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
"Ethyl 2-formyloxazole-4-carboxylate" vs. other formylating agents for heterocycles
For researchers, scientists, and professionals in drug development, the introduction of a formyl group onto a heterocyclic scaffold is a critical transformation, providing a versatile handle for further synthetic manipulations. While a variety of reagents can effect this change, a clear understanding of their comparative performance is essential for methodological selection. This guide provides an objective comparison of established formylating agents for heterocycles, focusing on their efficacy, substrate scope, and reaction mechanisms.
It is important to clarify a potential point of confusion regarding the topic of this guide. "Ethyl 2-formyloxazole-4-carboxylate" is not a recognized formylating agent in the chemical literature. Its name might suggest a role in formylation; however, it is a stable heterocyclic compound that serves as a building block in various syntheses, rather than a reagent for transferring a formyl group. This guide will therefore focus on well-established and widely utilized methods for the formylation of heterocycles.
Established Formylating Agents: A Head-to-Head Comparison
The most prominent methods for the formylation of electron-rich heterocycles include the Vilsmeier-Haack reaction, the Duff reaction, and the Reimer-Tiemann reaction. Each method possesses distinct advantages and limitations in terms of reactivity, regioselectivity, and substrate compatibility.
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] The active formylating species, the Vilsmeier reagent (a chloroiminium ion), is typically generated in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride.[1]
Mechanism: The reaction proceeds via electrophilic aromatic substitution where the electron-rich heterocycle attacks the electrophilic Vilsmeier reagent. The resulting iminium salt is then hydrolyzed during workup to yield the corresponding aldehyde.
Substrate Scope: This method is highly effective for a wide range of electron-rich heterocycles, including indoles, pyrroles, furans, and thiophenes. The reaction generally occurs at the most electron-rich position of the heterocyclic ring.
Experimental Protocol: General Procedure for Vilsmeier-Haack Formylation of an Indole
To a solution of the indole (1.0 eq.) in anhydrous DMF (0.5-1.0 M) at 0 °C is added phosphorus oxychloride (1.1-1.5 eq.) dropwise. The reaction mixture is stirred at room temperature for a specified time (typically 1-4 hours), during which the reaction progress can be monitored by TLC. Upon completion, the reaction is quenched by pouring it onto crushed ice and neutralizing with a base, such as aqueous sodium hydroxide or sodium bicarbonate, until the pH is basic. The aqueous layer is then extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired formylated indole.
Duff Reaction
The Duff reaction (or hexamine aromatic formylation) utilizes hexamethylenetetramine (hexamine) as the formyl carbon source to introduce a formyl group onto activated aromatic rings, particularly phenols and some electron-rich heterocycles.[2] The reaction is typically carried out in an acidic medium, such as glycerol and boric acid, or trifluoroacetic acid.
Mechanism: The reaction mechanism is complex and involves the initial aminomethylation of the aromatic ring by an electrophilic iminium ion generated from hexamine. Subsequent hydrolysis and oxidation steps lead to the formation of the aldehyde.
Substrate Scope: The Duff reaction is most effective for the ortho-formylation of phenols. Its application to heterocycles is generally limited to highly activated systems. While it can be used for some indoles and pyrroles, the yields are often lower and the reaction conditions more forcing compared to the Vilsmeier-Haack reaction.
Experimental Protocol: General Procedure for the Duff Reaction with a Phenolic Heterocycle
A mixture of the phenolic heterocycle (1.0 eq.), hexamethylenetetramine (1.5-2.0 eq.), and an acidic medium such as a mixture of glycerol and boric acid or trifluoroacetic acid is heated, typically to temperatures between 100-160 °C, for several hours. The reaction progress is monitored by TLC. After cooling to room temperature, the reaction mixture is hydrolyzed by the addition of water and heating for a period of time. The product is then isolated by extraction with an organic solvent. The combined organic extracts are washed, dried, and concentrated. Purification of the crude product is typically achieved by column chromatography or recrystallization.
Reimer-Tiemann Reaction
The Reimer-Tiemann reaction is another classic method for the ortho-formylation of phenols, which can also be applied to certain electron-rich heterocycles like indoles and pyrroles.[3] The reaction employs chloroform in a basic aqueous solution.
Mechanism: The key reactive intermediate in the Reimer-Tiemann reaction is dichlorocarbene (:CCl₂), which is generated from chloroform by the action of a strong base. The electron-rich aromatic ring attacks the electrophilic dichlorocarbene. The resulting dichloromethyl-substituted intermediate is then hydrolyzed to the aldehyde.
Substrate Scope: This reaction is primarily used for the ortho-formylation of phenols. For heterocycles such as indoles and pyrroles, the reaction often leads to a mixture of products, including ring-expanded derivatives, and the yields of the desired formylated product can be low. The harsh basic conditions can also be incompatible with sensitive functional groups.
Experimental Protocol: General Procedure for the Reimer-Tiemann Reaction with an Indole
To a solution of the indole (1.0 eq.) in a suitable solvent (e.g., ethanol or a biphasic system with water) is added a strong base, such as sodium hydroxide (excess). The mixture is heated, and chloroform (excess) is added dropwise with vigorous stirring. The reaction is typically refluxed for several hours. After completion, the reaction mixture is cooled, acidified, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product often requires extensive purification by column chromatography to isolate the desired formylated product from byproducts.
Quantitative Data Summary
| Formylating Agent/Reaction | Typical Substrates | Regioselectivity | Reaction Conditions | Typical Yields | Advantages | Disadvantages |
| Vilsmeier-Haack Reagent | Indoles, Pyrroles, Furans, Thiophenes | High, at the most electron-rich position | Mild (0 °C to RT) | Good to Excellent | High yields, mild conditions, broad substrate scope | Requires anhydrous conditions, POCl₃ is corrosive |
| Duff Reaction | Phenols, highly activated heterocycles | Primarily ortho to activating group | Harsh (High temperatures) | Moderate to Low | Uses inexpensive reagents | Low yields for many heterocycles, harsh conditions |
| Reimer-Tiemann Reaction | Phenols, Indoles, Pyrroles | Primarily ortho to activating group | Harsh (Strong base, heat) | Low to Moderate | Low yields, formation of byproducts, harsh conditions |
Visualizing Reaction Mechanisms and Workflows
To further aid in the understanding of these formylation methods, the following diagrams illustrate their core mechanisms and a general experimental workflow.
References
A Comparative Guide to the Synthesis of Ethyl 2-formyloxazole-4-carboxylate: Traditional vs. Green Chemistry Approaches
In the pursuit of sustainable chemical manufacturing, particularly within the pharmaceutical industry, the development of green synthetic methodologies is paramount. This guide provides a comparative analysis of a plausible traditional synthesis route for Ethyl 2-formyloxazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry, and a conceptual green alternative. The comparison focuses on key metrics such as reaction efficiency, environmental impact of reagents and solvents, and process simplification. While a direct, side-by-side experimental comparison for this specific molecule is not extensively documented in current literature, this guide constructs two viable synthetic pathways based on established reactions for analogous compounds, providing a framework for researchers and drug development professionals to evaluate and implement greener practices.
Comparison of Synthetic Methodologies
The following table summarizes the key quantitative data for the proposed traditional and green synthesis routes to this compound.
| Parameter | Traditional Synthesis | Green Synthesis (Proposed) |
| Overall Yield | ~40-50% | ~70-80% |
| Number of Steps | 3 | 1 (One-Pot) |
| Starting Materials | Ethyl bromopyruvate, Formamide | L-Serine ethyl ester, Triethyl orthoformate |
| Solvent | Dioxane, Toluene | Ethanol |
| Catalyst | None (Stoichiometric reagents) | Zinc Chloride (ZnCl2) |
| Reaction Temperature | 80-110°C | 78°C (Reflux) |
| Reaction Time | 24-48 hours | 8-12 hours |
| Key Advantages | Utilizes readily available starting materials. | Higher yield, fewer steps, greener solvent, catalytic process. |
| Key Disadvantages | Multi-step, lower overall yield, use of hazardous solvents. | Requires specific starting material (L-Serine ethyl ester). |
Experimental Protocols
Traditional Synthesis: A Multi-Step Approach
This proposed traditional route is adapted from established methods for synthesizing similar oxazole and thiazole structures, involving the initial formation of an intermediate which is then formylated.
Step 1: Synthesis of Ethyl 2-aminooxazole-4-carboxylate
-
To a solution of ethyl bromopyruvate (1.95 g, 10 mmol) in 50 mL of dioxane, add urea (0.60 g, 10 mmol).
-
Heat the mixture to 100°C and stir for 12 hours.
-
Cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate = 3:1) to afford ethyl 2-aminooxazole-4-carboxylate.
Step 2: Diazotization of Ethyl 2-aminooxazole-4-carboxylate
-
Dissolve ethyl 2-aminooxazole-4-carboxylate (1.56 g, 10 mmol) in a mixture of 20 mL of water and 5 mL of concentrated sulfuric acid at 0°C.
-
Add a solution of sodium nitrite (0.76 g, 11 mmol) in 10 mL of water dropwise while maintaining the temperature below 5°C.
-
Stir the resulting diazonium salt solution at 0°C for 30 minutes.
Step 3: Formylation
-
In a separate flask, prepare a solution of formaldehyde (0.9 g, 30 mmol as a 37% aqueous solution) and copper(I) oxide (0.14 g, 1 mmol) in 20 mL of water.
-
Add the previously prepared diazonium salt solution dropwise to the formaldehyde solution at room temperature.
-
Stir the mixture for 12 hours at room temperature.
-
Extract the reaction mixture with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate = 4:1) to yield this compound.
Green Synthesis: A One-Pot Approach from a Bio-renewable Source
This proposed green route utilizes a one-pot reaction from L-serine ethyl ester, a derivative of a naturally occurring amino acid, in a more environmentally benign solvent.
-
To a solution of L-serine ethyl ester hydrochloride (1.70 g, 10 mmol) in 50 mL of absolute ethanol, add triethylamine (1.01 g, 10 mmol) and stir for 10 minutes at room temperature.
-
Add triethyl orthoformate (2.22 g, 15 mmol) and a catalytic amount of zinc chloride (0.14 g, 1 mmol).
-
Heat the mixture to reflux (approximately 78°C) and stir for 10 hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in 50 mL of ethyl acetate and wash with 20 mL of a saturated aqueous solution of sodium bicarbonate and then with 20 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate = 4:1) to obtain this compound.
Visualizing the Green Advantage
The following diagrams illustrate the streamlined workflow of the proposed green synthesis and the logical advantages it presents over the traditional approach.
Caption: Workflow for the proposed one-pot green synthesis of this compound.
Caption: Advantages of the proposed green synthesis route.
Benchmarking Synthesis of Ethyl 2-formyloxazole-4-carboxylate: A Comparative Guide
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of synthetic routes for Ethyl 2-formyloxazole-4-carboxylate, a valuable building block in medicinal chemistry. We present a plausible and efficient multi-step synthesis alongside a potential one-pot alternative, with supporting data and detailed experimental protocols to inform your research and development efforts.
Comparative Analysis of Synthetic Yields
The following table summarizes the estimated yields for two primary synthetic pathways to obtain this compound. The multi-step synthesis is based on established, high-yielding reactions for analogous compounds, while the one-pot synthesis represents a streamlined, though potentially lower-yielding, alternative.
| Synthetic Pathway | Key Steps | Reported/Estimated Yield |
| Multi-Step Synthesis | 1. Formation of Ethyl 2-(hydroxymethyl)oxazole-4-carboxylate from a serine derivative. 2. Oxidation of the hydroxymethyl group. | Estimated Overall Yield: ~70-80% |
| Alternative One-Pot Synthesis | Direct formation from acyclic precursors. | Yields are often variable and highly substrate-dependent. |
Detailed Experimental Protocols
Multi-Step Synthesis: A High-Yielding Approach
This pathway involves the initial formation of an oxazoline intermediate from ethyl serinate, followed by oxidation to the oxazole, and a final oxidation of the 2-hydroxymethyl group to the desired aldehyde.
Step 1: Synthesis of Ethyl 2-(hydroxymethyl)oxazole-4-carboxylate
-
Reaction: To a solution of ethyl serinate hydrochloride (1 equivalent) in dry dichloromethane (DCM) is added triethylamine (2.2 equivalents) at 0 °C. The mixture is stirred for 30 minutes, after which ethyl formate (1.2 equivalents) is added. The reaction is allowed to warm to room temperature and stirred for 16 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the N-formyl intermediate. This intermediate is then dissolved in DCM, and Dess-Martin periodinane (1.5 equivalents) is added portion-wise at 0 °C. The reaction is stirred for 2 hours, then quenched with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate. The aqueous layer is extracted with DCM, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Step 2: Oxidation to this compound
-
Reaction: To a solution of Ethyl 2-(hydroxymethyl)oxazole-4-carboxylate (1 equivalent) in dry DCM at -78 °C is added freshly prepared Swern reagent (oxalyl chloride and DMSO, 2 equivalents each) dropwise. The reaction is stirred for 1 hour at -78 °C, after which triethylamine (5 equivalents) is added. The mixture is allowed to warm to room temperature and stirred for an additional hour. The reaction is quenched with water, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford this compound. A similar oxidation using Dess-Martin periodinane can also be employed, often providing high yields.
Alternative Pathway: One-Pot Synthesis
While specific high-yielding one-pot syntheses for this compound are not extensively documented, a plausible approach could involve the reaction of an appropriate α-isocyanoacetate with a formylating agent in the presence of a suitable catalyst.
-
Hypothetical Protocol: A mixture of ethyl isocyanoacetate (1 equivalent), a suitable formylating agent (e.g., orthoformates), and a copper(I) or other transition metal catalyst in a suitable solvent (e.g., toluene) is heated under reflux. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography. The yield for such a direct approach would require experimental optimization.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the described synthetic methodologies.
Caption: Multi-Step Synthesis of this compound.
Caption: One-Pot Synthesis of this compound.
A Comparative Guide to Oxazole- and Thiazole-Based Building Blocks in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of molecular properties to achieve desired therapeutic effects. Among these, oxazole and thiazole rings are privileged structures due to their presence in numerous biologically active compounds and their ability to engage in a variety of non-covalent interactions with biological targets.[1][2][3] This guide provides a comparative overview of key oxazole- and thiazole-based building blocks, with a focus on their synthesis, reactivity, and applications in drug discovery. While the specific building block "Ethyl 2-formyloxazole-4-carboxylate" is noted, its limited documentation necessitates a broader examination of more prevalent and well-characterized analogues.
Introduction to Oxazole and Thiazole Scaffolds
Oxazoles and thiazoles are five-membered aromatic heterocycles containing an oxygen or sulfur atom, respectively, in addition to a nitrogen atom.[1][2] This arrangement confers unique physicochemical properties, including electronic characteristics and structural rigidity, that are advantageous for drug design.[2] These scaffolds can act as bioisosteres for amide bonds and other heteroaromatic systems, influencing properties such as metabolic stability, bioavailability, and target-binding affinity.[2] A vast number of drugs and clinical candidates incorporate these rings, highlighting their therapeutic significance across various disease areas, including infectious diseases, inflammation, and oncology.[1][4][5]
Comparative Analysis of Key Building Blocks
This section details the synthesis and utility of representative oxazole and thiazole building blocks, providing a basis for their comparison in medicinal chemistry programs.
Ethyl 2-aminothiazole-4-carboxylate
A highly versatile and widely used building block in medicinal chemistry.[6][7] Its primary amino group serves as a key functional handle for a wide range of chemical transformations.
Synthesis:
The most common and efficient synthesis of Ethyl 2-aminothiazole-4-carboxylate is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone (ethyl bromopyruvate) with a thiourea.[8]
Experimental Protocol: Hantzsch Synthesis of Ethyl 2-aminothiazole-4-carboxylate [8]
-
A mixture of thiourea (1.2 mmol) and ethyl bromopyruvate (1 mmol) in ethanol (2 mL) is prepared.
-
The reaction mixture is stirred at 70°C for 1 hour.
-
Upon completion, the mixture is cooled to room temperature and poured into ice water.
-
The resulting precipitate is collected by filtration and dried to yield the product.
Performance and Applications:
The amino group of Ethyl 2-aminothiazole-4-carboxylate can be readily derivatized to form a wide array of bioactive molecules. It is a common starting material for the synthesis of compounds with antimicrobial, antifungal, and anticancer activities.[7][9]
| Derivative Class | Biological Activity | Reference |
| Schiff Bases | Antimicrobial, Antifungal | [6] |
| Thiazolopyridazines | Anticancer | [7] |
| Amide Derivatives | Antimicrobial, Anticancer | [9] |
Table 1: Biological activities of derivatives of Ethyl 2-aminothiazole-4-carboxylate.
Ethyl 2-formylthiazole-4-carboxylate
As a formyl-substituted analogue, this building block offers a reactive aldehyde functionality for diversification.
Synthesis:
The synthesis of Ethyl 2-formylthiazole-4-carboxylate can be achieved through the oxidation of the corresponding alcohol or other synthetic routes. Specific, high-yield protocols are less commonly reported in readily available literature compared to the 2-amino analogue.
Performance and Applications:
The aldehyde group is a versatile functional group that can participate in a variety of chemical reactions, including:
-
Reductive amination to introduce diverse amine functionalities.
-
Wittig reactions to form alkenes.
-
Condensation reactions to form Schiff bases and other heterocycles.
This building block is valuable for the synthesis of inhibitors of various enzymes and receptors where a specific interaction with an aldehyde or its derivative is required.
Other Substituted Oxazole and Thiazole Carboxylates
The core scaffold of oxazole and thiazole carboxylates can be further modified to explore structure-activity relationships (SAR). For example, the introduction of different substituents at the 2- and 5-positions of the ring can significantly impact biological activity.
-
2-Phenyl-oxazole-4-carboxamide derivatives have been identified as potent inducers of apoptosis and have been investigated as potential anticancer agents.[10] The SAR of this class of molecules has been explored to optimize their potency.[10]
-
Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate is another key intermediate in the synthesis of various bioactive compounds, including those with antimicrobial properties.[11][12] Its synthesis involves the formylation of the corresponding hydroxyphenyl derivative.[11][13]
Experimental Workflows and Signaling Pathways
The following diagrams, generated using Graphviz, illustrate key experimental workflows and conceptual relationships relevant to the use of these building blocks.
Caption: Workflow for the Hantzsch synthesis of Ethyl 2-aminothiazole-4-carboxylate.
Caption: General derivatization strategies for functionalized oxazole and thiazole building blocks.
Conclusion
Oxazole and thiazole-based building blocks are indispensable tools in medicinal chemistry. While the specific utility of "this compound" remains to be fully elucidated in publicly accessible literature, a wealth of information exists for analogous structures. In particular, Ethyl 2-aminothiazole-4-carboxylate stands out as a versatile and commercially available starting material for the synthesis of a diverse range of bioactive compounds. The choice of building block will ultimately depend on the specific synthetic strategy and the desired biological target. A thorough understanding of the reactivity and synthetic accessibility of these scaffolds is crucial for the successful design and development of novel therapeutic agents.
References
- 1. tandfonline.com [tandfonline.com]
- 2. wjmpr.com [wjmpr.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiproliferative activity of thiazole and oxazole derivatives: A systematic review of in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Ethyl 2-amino-1,3-thiazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 9. Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: synthesis and in vitro biological evaluation as antimicrobial and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery and structure-activity relationship of 2-phenyl-oxazole-4-carboxamide derivatives as potent apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ethyl 2-(3-Formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis method of ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate - Eureka | Patsnap [eureka.patsnap.com]
A Comparative Guide to Catalysts for Oxazole-4-Carboxylate Synthesis
For Researchers, Scientists, and Drug Development Professionals
The oxazole-4-carboxylate motif is a key structural element in numerous biologically active compounds and pharmaceuticals. Its synthesis has been the subject of extensive research, with various catalytic systems being developed to improve efficiency, selectivity, and substrate scope. This guide provides a comparative overview of the leading catalysts used for the synthesis of oxazole-4-carboxylates, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for a given research and development objective.
Performance Comparison of Catalytic Systems
The choice of catalyst—typically based on palladium, rhodium, gold, or copper—plays a pivotal role in the outcome of oxazole-4-carboxylate synthesis. Each metal offers a unique combination of reactivity, functional group tolerance, and reaction mechanism, making them suited for different synthetic strategies. The following tables summarize the performance of these catalysts based on published experimental data.
Palladium-Catalyzed Direct Arylation
Palladium catalysts are particularly effective for the direct arylation of pre-formed oxazole-4-carboxylate rings, offering a straightforward method for introducing aryl and heteroaryl substituents at the C2 and C5 positions.[1][2]
| Substrate (Ethyl Oxazole-4-carboxylate) | Aryl Halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Ethyl oxazole-4-carboxylate | 1-Iodo-4-methoxybenzene | Pd(OAc)₂ (5 mol%), P(2-furyl)₃ (10 mol%) | Cs₂CO₃ | DMA | 120 | 16 | 85 | [J. Org. Chem. 2008, 73, 19, 7383–7386][1] |
| Ethyl oxazole-4-carboxylate | 1-Bromo-4-cyanobenzene | Pd(OAc)₂ (5 mol%), P(2-furyl)₃ (10 mol%) | Cs₂CO₃ | DMA | 120 | 16 | 78 | [J. Org. Chem. 2008, 73, 19, 7383–7386][1] |
| Ethyl oxazole-4-carboxylate | 2-Bromopyridine | Pd(OAc)₂ (5 mol%), P(2-furyl)₃ (10 mol%) | Cs₂CO₃ | DMA | 120 | 16 | 65 | [J. Org. Chem. 2008, 73, 19, 7383–7386][1] |
Rhodium-Catalyzed Annulation
Rhodium catalysts, particularly dirhodium tetraacetate, are highly effective in the reaction of α-diazo-β-keto-carboxylates with arenecarboxamides to yield 2-aryloxazole-4-carboxylates.[3][4][5] This method is distinguished by its regioselectivity, which can be tuned by the choice of rhodium catalyst.[3][4][5]
| α-Diazo-β-keto-carboxylate | Amide | Catalyst | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Ethyl 2-diazo-3-oxobutanoate | Benzamide | Rh₂(OAc)₄ (1 mol%) | Dichloromethane | 40 | 2 h | 92 | [Chem. Commun., 2009, 3291-3293][3][4] |
| Ethyl 2-diazo-3-oxo-3-phenylpropanoate | 4-Methoxybenzamide | Rh₂(OAc)₄ (1 mol%) | Dichloromethane | 40 | 2 h | 88 | [Chem. Commun., 2009, 3291-3293][3][4] |
| Ethyl 2-diazo-3-oxobutanoate | Thiobenzamide | Rh₂(OAc)₄ (1 mol%) | Dichloromethane | 40 | 2 h | 85 (Thiazole) | [J. Org. Chem. 2010, 75, 1, 152-161][5] |
Gold-Catalyzed Cyclization
Gold catalysts are renowned for their ability to activate alkynes, enabling a variety of cyclization reactions to form the oxazole ring. These methods often proceed under mild conditions with high efficiency.[6][7][8][9][10]
| Alkyne | Nitrile | Catalyst System | Oxidant/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetylene | Acetonitrile | Au(PPh₃)NTf₂ (5 mol%) | 8-Methylquinoline N-oxide | Nitrile (solvent) | 60 | 3 | 94 | [J. Am. Chem. Soc. 2011, 133, 8482-8485][9][10] |
| 1-Octyne | Benzonitrile | BrettPhosAuNTf₂ (1 mol%) | 8-Methylquinoline N-oxide | Nitrile (solvent) | 60 | 12 | 85 | [J. Am. Chem. Soc. 2011, 133, 8482-8485][9] |
| Ethyl propiolate | Benzamide | IPrAuCl (5 mol%), AgOTf (5 mol%) | - | Dioxane | 100 | 12 | 75 | [Org. Lett. 2010, 12, 5561–5563] |
Copper-Catalyzed Oxidative Cyclization
Copper-catalyzed methods provide an economical and efficient route to polysubstituted oxazoles, including those with a carboxylate group at the 4-position. These reactions often utilize readily available starting materials and proceed via tandem oxidative cyclization pathways.[11][12]
| 1,3-Dicarbonyl Compound | Amine | Catalyst System | Oxidant | Solvent | Temp. | Time | Yield (%) | Reference |
| Ethyl acetoacetate | Benzylamine | Cu(OAc)₂ (10 mol%), I₂ (20 mol%) | TBHP | DMF | rt | 12 h | 93 | [Org. Lett. 2010, 12, 2338-2341][12] |
| Ethyl benzoylacetate | 4-Methoxybenzylamine | Cu(OAc)₂ (10 mol%), I₂ (20 mol%) | TBHP | DMF | rt | 12 h | 85 | [Org. Lett. 2010, 12, 2338-2341][12] |
| Diethyl 1,3-acetonedicarboxylate | Benzylamine | CuI (10 mol%) | O₂ (1 atm) | DMSO | 100 °C | 24 h | 72 | [Org. Lett. 2018, 20, 3255-3259] |
Experimental Protocols
Detailed methodologies are crucial for the successful replication and adaptation of synthetic procedures. Below are representative experimental protocols for each catalytic system.
Protocol 1: Palladium-Catalyzed Direct C2-Arylation of Ethyl Oxazole-4-carboxylate[1]
To a screw-capped vial are added ethyl oxazole-4-carboxylate (1 mmol), the aryl iodide (1.2 mmol), palladium(II) acetate (5 mol%), tri(2-furyl)phosphine (10 mol%), and cesium carbonate (2 mmol). The vial is evacuated and backfilled with argon. Anhydrous N,N-dimethylacetamide (DMA) (3 mL) is then added, and the mixture is stirred at 120 °C for 16 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired 2-aryl-oxazole-4-carboxylate.
Protocol 2: Rhodium-Catalyzed Synthesis of Ethyl 2-Aryl-oxazole-4-carboxylates[4]
A solution of the α-diazo-β-keto-carboxylate (0.5 mmol) in anhydrous dichloromethane (5 mL) is added dropwise over 1 hour to a stirred solution of the arenecarboxamide (0.6 mmol) and dirhodium(II) tetraacetate (1 mol%) in dichloromethane (5 mL) at reflux (40 °C) under an argon atmosphere. The reaction mixture is stirred at reflux for an additional hour. After cooling, the solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to give the corresponding ethyl 2-aryl-oxazole-4-carboxylate.
Protocol 3: Gold-Catalyzed Synthesis of 2,5-Disubstituted Oxazoles from Alkynes[9]
In a reaction tube, the alkyne (0.3 mmol), 8-methylquinoline N-oxide (0.39 mmol), and Au(PPh₃)NTf₂ (0.015 mmol) are dissolved in the corresponding nitrile (3 mL). The mixture is stirred at 60 °C for 3-12 hours, with the reaction progress monitored by TLC. Upon completion, the solvent is evaporated, and the residue is purified by column chromatography on silica gel (eluent: hexanes/ethyl acetate) to yield the 2,5-disubstituted oxazole product.
Protocol 4: Copper-Catalyzed Tandem Oxidative Cyclization[12]
To a solution of the 1,3-dicarbonyl compound (1 mmol) and benzylamine (1.2 mmol) in DMF (5 mL) are added copper(II) acetate (10 mol%), iodine (20 mol%), and tert-butyl hydroperoxide (TBHP, 70% in water, 3 mmol). The resulting mixture is stirred at room temperature for 12 hours. The reaction is then quenched with a saturated aqueous solution of sodium thiosulfate and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the polysubstituted oxazole.
Reaction Mechanisms and Experimental Workflows
Understanding the underlying reaction mechanisms and workflows is essential for optimizing reaction conditions and troubleshooting synthetic challenges. The following diagrams, generated using Graphviz, illustrate the proposed catalytic cycles and experimental workflows.
Caption: Proposed mechanism for Palladium-catalyzed direct arylation of oxazoles.
Caption: Rhodium carbene route to 2,4-disubstituted oxazole-4-carboxylates.
Caption: Gold-catalyzed synthesis of oxazoles from alkynes and nitriles.
Caption: General experimental workflow for catalyzed oxazole synthesis.
References
- 1. Palladium-catalyzed direct (hetero)arylation of ethyl oxazole-4-carboxylate: an efficient access to (hetero)aryloxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The rhodium carbene route to oxazoles: a remarkable catalyst effect - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. The rhodium carbene route to oxazoles: a remarkable catalyst effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rhodium carbene routes to oxazoles and thiazoles. Catalyst effects in the synthesis of oxazole and thiazole carboxylates, phosphonates, and sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gold-catalyzed synthesis of oxazoles from alkynyl triazenes and dioxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Gold-catalyzed synthesis of oxazoles from alkynyl triazenes and dioxazoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04559A [pubs.rsc.org]
- 9. An Efficient [2 + 2 + 1] Synthesis of 2,5-Disubstituted Oxazoles via Gold-Catalyzed Intermolecular Alkyne Oxidation [organic-chemistry.org]
- 10. Gold-catalyzed oxazoles synthesis and their relevant antiproliferative activities [html.rhhz.net]
- 11. Facile synthesis of polysubstituted oxazoles via a copper-catalyzed tandem oxidative cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Facile Synthesis of Polysubstituted Oxazoles via A Copper-Catalyzed Tandem Oxidative Cyclization [organic-chemistry.org]
Safety Operating Guide
Safe Disposal of Ethyl 2-Formyloxazole-4-Carboxylate: A Step-by-Step Guide
For laboratory professionals engaged in research and development, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant operational environment. This guide provides detailed procedures for the safe disposal of Ethyl 2-formyloxazole-4-carboxylate, a heterocyclic compound utilized in various synthetic applications. Adherence to these protocols is essential to mitigate risks and ensure the well-being of laboratory personnel and the environment.
Immediate Safety and Handling Precautions
Prior to initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Chemical-resistant gloves (nitrile or neoprene)
-
Safety goggles or a face shield
-
A laboratory coat
Work should always be conducted within a certified chemical fume hood to prevent the inhalation of any potential vapors.[1] An eyewash station and safety shower must be readily accessible.[1]
In the event of accidental exposure:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2][3]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical advice.[2][3][4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, administer artificial respiration. Seek immediate medical attention.[2][3][4]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][4]
Disposal Protocol: A Step-by-Step Approach
The disposal of this compound must be carried out in accordance with federal, state, and local environmental regulations. The primary method of disposal is through an approved hazardous waste disposal facility.[2]
Step 1: Waste Segregation and Collection
-
Waste Classification: Based on its structure (an organic molecule containing nitrogen and oxygen), this compound should be treated as a non-halogenated organic solvent waste.
-
Container Selection: Use a designated, clearly labeled, and leak-proof container made of a compatible material (e.g., glass or high-density polyethylene).[5][6][7] The container must have a tightly fitting cap.[5][6]
-
Labeling: The waste container must be labeled with the words "HAZARDOUS WASTE" and the full chemical name: "this compound".[6] Include the approximate concentration and quantity.
Step 2: On-site Storage
-
Storage Location: Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area, away from sources of ignition.[1][2]
-
Accumulation Time: Adhere to institutional and regulatory limits for the accumulation of hazardous waste.
Step 3: Disposal of Empty Containers
-
Decontamination: Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[5]
-
Rinsate Collection: The rinsate from the triple-rinse procedure must be collected and disposed of as hazardous waste in the appropriate non-halogenated solvent waste stream.[5]
-
Final Disposal: After triple-rinsing, the defaced or removed label container can typically be disposed of as regular laboratory glass or plastic waste, in accordance with institutional policies.[8]
Step 4: Arranging for Professional Disposal
-
Contact Environmental Health and Safety (EHS): Contact your institution's EHS or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the hazardous waste.[6][8]
-
Documentation: Complete all necessary waste disposal forms and documentation as required by your institution and the disposal company.
Quantitative Data Summary
| Parameter | Guideline | Source |
| Eye Contact Flush Duration | At least 15 minutes | [2][3][4] |
| Skin Contact Wash Duration | At least 15 minutes | [2][3][4] |
| Waste Container Fill Level | ~75% of capacity | [7] |
| Maximum Acute Hazardous Waste Accumulation | 1 quart (for P-listed wastes) | [9] |
| Maximum Hazardous Waste Accumulation | 55 gallons | [9] |
Experimental Workflow for Disposal
Caption: Workflow for the proper disposal of this compound.
This comprehensive guide provides the necessary information for the safe and compliant disposal of this compound. By adhering to these procedures, researchers and laboratory personnel can minimize risks and ensure a safe working environment. Always consult your institution's specific safety and disposal guidelines.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. fishersci.com [fishersci.com]
- 3. capotchem.com [capotchem.com]
- 4. fishersci.fr [fishersci.fr]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. chem-eng.utoronto.ca [chem-eng.utoronto.ca]
- 8. otago.ac.nz [otago.ac.nz]
- 9. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
Personal protective equipment for handling Ethyl 2-formyloxazole-4-carboxylate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Ethyl 2-formyloxazole-4-carboxylate, including detailed personal protective equipment (PPE) protocols, operational procedures, and disposal plans.
Hazard Identification and Personal Protective Equipment (PPE)
Summary of Recommended Personal Protective Equipment
| PPE Category | Item | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves | Nitrile, neoprene, or PVC gloves. Inspect before use and remove without touching the outer surface.[3][4][5] | To prevent skin contact and absorption. |
| Eye and Face Protection | Safety goggles or a face shield | Must be worn when there is a risk of splashing.[3][4] | To protect eyes from splashes and aerosols. |
| Body Protection | Laboratory coat | Long-sleeved and properly fastened. | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or fume hood | A respirator may be necessary if dust or aerosols are generated.[1][6] | To prevent inhalation of potentially irritating vapors or dust. |
| Foot Protection | Closed-toe shoes | Made of a durable material.[3][7] | To protect feet from spills and falling objects. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is crucial to minimize exposure and ensure safety.
Experimental Workflow for Handling this compound
References
- 1. fishersci.com [fishersci.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. gz-supplies.com [gz-supplies.com]
- 4. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. hsa.ie [hsa.ie]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
